Alh-32-OH
Description
Properties
IUPAC Name |
[3-[3-[2-[2-[3-[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxy]-2,2-bis[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxymethyl]propoxy]ethoxy]ethoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLGBFSIFJFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H256O93 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746210 | |
| Record name | PUBCHEM_71310496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3607.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326794-48-3 | |
| Record name | PUBCHEM_71310496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Potential of Alh-32-OH: A Technical Guide for Advanced Research
An In-depth Exploration of the Chemical Properties and Applications of Hyperbranched bis-MPA Polyester-32-hydroxyl, Generation 3
Prepared for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the landscape of advanced polymer chemistry, hyperbranched polymers represent a unique and highly versatile class of macromolecules. Their dendritic, three-dimensional architecture, characterized by a high density of functional groups, offers a significant departure from traditional linear polymers. This guide provides a comprehensive technical overview of a prominent member of this class: Alh-32-OH, more formally known as Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, and commercially available under trade names such as Boltorn H30.
This document will delve into the core chemical properties of this compound, offering insights into its structure, solubility, thermal characteristics, and reactivity. We will explore detailed experimental protocols for its functionalization and application, providing a robust resource for researchers seeking to leverage its unique attributes in diverse fields, from drug delivery to advanced materials science. The causality behind experimental choices will be elucidated, empowering users to not only replicate but also adapt these methodologies for their specific research needs.
Core Molecular and Physical Characteristics
This compound is a third-generation hyperbranched polyester based on the repeated branching of 2,2-bis(methylol)propionic acid (bis-MPA) units, initiated from a central core. This pseudo-dendritic structure results in a globular macromolecule with a high concentration of terminal hydroxyl groups, which are readily available for chemical modification.
| Property | Value | Source(s) |
| Synonyms | Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3; Boltorn H30; PFH-32-OH | [1] |
| CAS Number | 326794-48-3 | [1] |
| Molecular Formula | C₁₅₅H₂₅₆O₉₃ | [1] |
| Theoretical Molecular Weight | 3607.64 g/mol | [1] |
| Physical Form | Solid, yellowish powder | [1] |
| Number of Surface Hydroxyl Groups | 32 (average) | [1] |
| Glass Transition Temperature (Tg) | Approximately 40 °C | [1] |
Structural Representation
The idealized structure of this compound features a central core from which dendritic branches of bis-MPA emanate. The high density of ester bonds contributes to its thermal and chemical stability, while the 32 primary hydroxyl groups on its periphery are the key to its versatile reactivity.
Caption: Idealized structure of this compound.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various formulations. Its polyester backbone and numerous hydroxyl groups render it soluble in a range of polar organic solvents. While comprehensive quantitative data is not extensively published, qualitative solubility has been established in several common laboratory solvents.
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Methanol | Soluble | [1] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Water | Emulsifies (forms a colloidal system) | [1] |
Experimental Insight: The emulsification in water is a noteworthy property, suggesting that while not fully soluble, it can be dispersed in aqueous media, a feature that is particularly advantageous for biomedical applications. For complete dissolution in organic solvents, gentle heating and stirring may be required.
Thermal Properties
The thermal stability of this compound is an important consideration for its processing and end-use applications.
-
Glass Transition Temperature (Tg): The glass transition temperature of this compound has been determined by Differential Scanning Calorimetry (DSC) to be approximately 40 °C[1]. This indicates that the material is in a glassy state at room temperature. The Tg is relatively insensitive to variations in molar mass within the Boltorn H series[1].
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and quality control of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A broad O-H stretching band is observed in the region of 3200-3600 cm⁻¹, indicative of the numerous hydroxyl groups. Symmetric and asymmetric stretching bands of CH₂ and CH₃ groups are present, along with a strong carbonyl (C=O) stretching band near 1730 cm⁻¹ from the ester linkages. Bending vibrations for CH₂ and CH₃ groups can be seen around 1470 and 1400 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound. In ¹H NMR, signals corresponding to the methyl protons of the bis-MPA units and the methylene protons adjacent to the ester and hydroxyl groups are expected. Quantitative ¹³C NMR can be employed to determine the degree of branching and the ratio of dendritic, linear, and terminal units within the hyperbranched structure.
Chemical Reactivity and Functionalization
The 32 peripheral hydroxyl groups of this compound are the primary sites for its chemical modification, making it a versatile scaffold for the synthesis of more complex macromolecules.
Experimental Protocol: Acrylation of this compound
This protocol describes the partial acrylation of the hydroxyl groups, a common modification to introduce polymerizable functionalities.
Materials:
-
This compound (Boltorn H30)
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Hydroquinone (inhibitor)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound in toluene.
-
Add acrylic acid (the molar ratio of acrylic acid to hydroxyl groups will determine the degree of acrylation).
-
Add a catalytic amount of p-toluenesulfonic acid and a small amount of hydroquinone to inhibit the premature polymerization of acrylic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the esterification reaction using the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as ¹³C NMR to determine the degree of acrylation.
-
Once the desired degree of acrylation is achieved, cool the reaction mixture.
-
Purify the product by precipitating it in a suitable non-solvent, followed by washing and drying under vacuum.
Causality of Experimental Choices:
-
Dean-Stark Trap: The removal of water drives the equilibrium of the esterification reaction towards the product side, ensuring a higher yield of the acrylated polymer.
-
Hydroquinone: This inhibitor is crucial to prevent the self-polymerization of acrylic acid and the acrylated product at the elevated reaction temperature.
-
NMR Monitoring: Quantitative NMR is a precise method to control the degree of functionalization, which is critical for the final properties of the modified polymer.
Caption: Workflow for the acrylation of this compound.
Applications in Research and Development
The unique combination of a globular architecture, high functionality, and good solubility makes this compound a valuable building block in various advanced applications.
Initiator for Ring-Opening Polymerization (ROP)
The hydroxyl groups of this compound can act as initiating sites for the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of star-shaped polymers with a hyperbranched core and linear polyester arms.
Experimental Protocol: Synthesis of a Star-Shaped Poly(ε-caprolactone) using this compound as Initiator
Materials:
-
This compound
-
ε-caprolactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, add this compound and ε-caprolactone.
-
Heat the mixture to 110 °C in an oil bath with continuous stirring to ensure homogenization.
-
Add the Sn(Oct)₂ catalyst to the molten mixture.
-
Increase the temperature to 140 °C and continue the reaction under stirring for 12 hours.
-
After cooling to room temperature, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold diethyl ether or methanol) to remove unreacted monomer and catalyst.
-
Repeat the dissolution-precipitation step for further purification.
-
Dry the final star-shaped polymer under vacuum.
Causality of Experimental Choices:
-
Nitrogen Atmosphere: This is essential to prevent side reactions and degradation of the polymer at high temperatures.
-
Sn(Oct)₂: This is a commonly used and efficient catalyst for the ring-opening polymerization of cyclic esters, providing good control over the polymerization process.
-
Precipitation: This is a standard method for purifying polymers by separating the high molecular weight product from low molecular weight impurities.
Drug Delivery Systems
The nanometer-scale dimensions and the multivalent surface of this compound make it an attractive candidate for the development of drug delivery systems. Drugs can be either covalently conjugated to the hydroxyl groups or physically encapsulated within the dendritic structure. Its derivatives have been explored for the delivery of anticancer drugs.
Coatings and Resins
The high functionality of this compound allows it to be used as a crosslinker in thermosetting formulations, leading to coatings with high scratch resistance, good flexibility, and excellent chemical resistance. Its low viscosity compared to linear polymers of similar molecular weight also improves the processing characteristics of the resin formulations.
Conclusion
This compound, or Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, is a highly versatile and functional macromolecule with a well-defined chemical structure. Its unique combination of a hyperbranched architecture, 32 peripheral hydroxyl groups, and favorable solubility and thermal properties makes it a valuable tool for researchers in materials science, polymer chemistry, and drug development. This guide has provided a comprehensive overview of its key chemical properties and detailed experimental protocols for its modification and application. By understanding the fundamental principles behind its synthesis and reactivity, researchers can unlock the full potential of this remarkable polymer in creating next-generation materials and therapeutic systems.
References
-
Žagar, E., & Žigon, M. (2006). Characterization of commercial aliphatic hyperbranched polyesters. Journal of Applied Polymer Science, 101(3), 1485-1494. [Link]
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An In-depth Technical Guide to the Molecular Structure and Characterization of Complex Glycans: A Methodological Approach Featuring Alh-32-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The structural elucidation of large, complex carbohydrates and glycoconjugates presents a significant analytical challenge in modern biochemistry and drug discovery. Unlike proteins and nucleic acids, which are linear polymers assembled from a limited set of monomers via uniform linkages, polysaccharides exhibit immense structural diversity. This complexity arises from the variety of monosaccharide units, the variable nature of their glycosidic linkages (both in terms of position and anomeric configuration), and the potential for extensive branching. A prime example of such a complex biomolecule is represented by the molecular formula C155H256O93, catalogued under the identifier Alh-32-OH in select databases[1]. The "-OH" suffix in this context signifies the presence of numerous hydroxyl groups, characteristic of a polyhydroxylated compound like a carbohydrate.
This guide provides a comprehensive, methodology-focused framework for the structural characterization of complex glycans, using the putative this compound as a representative analyte. As a senior application scientist, the goal is not to present a rigid, step-by-step protocol for a known entity, but rather to impart a logical and scientifically sound workflow that can be adapted for the characterization of novel or poorly understood complex carbohydrates. We will delve into the causality behind experimental choices, ensuring that each stage of the analysis builds upon the last, creating a self-validating system for structural determination. This guide is designed to be a valuable resource for researchers in glycobiology, natural product chemistry, and drug development, providing both the theoretical underpinnings and practical insights necessary for tackling the intricate world of glycan analysis.
Part 1: Foundational Analysis and Strategic Workflow
Before embarking on a detailed structural elucidation, a foundational analysis is paramount to ensure the purity and integrity of the sample. This initial phase is critical as contaminants can significantly interfere with subsequent spectroscopic and spectrometric analyses, leading to erroneous structural assignments.
Purity Assessment: The Chromatographic First Pass
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a complex glycan sample.[2][3] Given the polar nature of carbohydrates, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Size-Exclusion Chromatography (SEC) are often employed.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for separating polar compounds like carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of highly polar analytes that would otherwise elute in the void volume in reversed-phase chromatography.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. For a large molecule like this compound, SEC can provide an estimation of its molecular weight and assess for the presence of smaller or larger contaminants.
A single, symmetrical peak in the chromatogram is a good indicator of a pure sample. However, for complex glycans, microheterogeneity (slight variations in glycosylation) can sometimes lead to broadened peaks or closely eluting species.
The Overall Strategic Workflow
The characterization of a complex glycan is a multi-faceted process that involves a combination of chemical and instrumental analysis techniques. The following diagram outlines a logical workflow for the structural elucidation of a molecule like this compound.
Caption: Overall workflow for the structural characterization of a complex glycan.
Part 2: Deconstructing the Polysaccharide: Monosaccharide Composition Analysis
The first step in dissecting the structure of this compound is to identify its constituent monosaccharide units. This is achieved by hydrolyzing the glycosidic bonds that link the monomers.
Experimental Protocol: Acid Hydrolysis
-
Sample Preparation: Accurately weigh 1-2 mg of the purified, lyophilized glycan into a screw-capped vial.
-
Hydrolysis: Add 1 mL of 2 M trifluoroacetic acid (TFA). Seal the vial tightly.
-
Incubation: Heat the sample at 121°C for 2 hours.
-
Removal of Acid: Cool the sample to room temperature. Remove the TFA by evaporation under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for subsequent analysis.
Causality Behind Experimental Choices: TFA is used because it is a strong acid that effectively cleaves glycosidic bonds, yet it is volatile, allowing for easy removal post-hydrolysis, which is crucial to prevent interference in the subsequent analytical steps.
Identification and Quantification: GC-MS and HPLC Analysis
The resulting mixture of monosaccharides is then derivatized to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to add a chromophore for HPLC with UV detection. A common derivatization method for GC-MS is the conversion of the monosaccharides to their alditol acetates.
Table 1: Expected GC-MS Retention Times and Key Fragments for Common Alditol Acetates
| Monosaccharide | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| Rhamnose | ~12.5 | 115, 129, 145, 217 |
| Fucose | ~12.8 | 115, 129, 145, 217 |
| Arabinose | ~13.5 | 115, 145, 217 |
| Xylose | ~14.0 | 115, 145, 217 |
| Mannose | ~15.2 | 115, 145, 217, 289 |
| Galactose | ~15.5 | 115, 145, 217, 289 |
| Glucose | ~15.8 | 115, 145, 217, 289 |
By comparing the retention times and mass fragmentation patterns of the derivatized monosaccharides from this compound to those of known standards, the monosaccharide composition can be determined both qualitatively and quantitatively.
Part 3: Unraveling the Connections: Linkage and Sequence Analysis
Once the building blocks are identified, the next critical step is to determine how they are connected. This involves identifying the specific carbon atoms involved in the glycosidic linkages.
Methylation Analysis: The Gold Standard for Linkage Determination
Methylation analysis is a powerful and widely used technique for determining the positions of glycosidic linkages in polysaccharides. The principle involves methylating all free hydroxyl groups, followed by hydrolysis of the glycosidic bonds. The newly exposed hydroxyl groups (which were previously involved in linkages) can then be identified.
-
Permethylation: The purified glycan is treated with a strong base (e.g., sodium hydride) and methyl iodide to convert all free hydroxyl groups to methyl ethers.
-
Hydrolysis: The permethylated glycan is hydrolyzed using strong acid (as described in Part 2.1) to cleave the glycosidic bonds.
-
Reduction: The resulting partially methylated monosaccharides are reduced with sodium borodeuteride. This step is crucial as it introduces a deuterium label at C1, allowing for the differentiation of the original reducing end from other carbons.
-
Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) and the hydroxyl group at C1 are acetylated.
-
GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by GC-MS. The fragmentation patterns in the mass spectra are indicative of the positions of the methyl and acetyl groups, which in turn reveal the original linkage positions.
Caption: Step-by-step workflow for methylation analysis of a complex glycan.
Mass Spectrometry for Sequencing
High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are invaluable for determining the molecular weight of the intact glycan and for obtaining sequence information through tandem mass spectrometry (MS/MS).
-
Intact Mass Measurement: ESI-MS and MALDI-TOF can provide a precise molecular weight for this compound, which can be compared to the theoretical mass calculated from the proposed monosaccharide composition.
-
Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can generate a series of fragment ions. The mass differences between these fragments correspond to the masses of individual monosaccharide residues, allowing for the determination of the sequence of monosaccharides in the chain.
Part 4: The Three-Dimensional Picture: Spectroscopic Characterization with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of complex carbohydrates in solution.[4][5][6][7] It provides detailed information about the anomeric configuration (α or β) of the glycosidic linkages, the sequence of monosaccharides, and the three-dimensional conformation of the molecule.
1D NMR: The Initial Fingerprint
-
¹H NMR: The proton NMR spectrum of a carbohydrate provides a unique fingerprint. The anomeric protons are particularly diagnostic, as they resonate in a relatively uncongested region of the spectrum (typically 4.5-5.5 ppm).[6] The chemical shift and coupling constant of the anomeric proton can often reveal the anomeric configuration.
-
¹³C NMR: The carbon NMR spectrum also contains diagnostic signals, particularly for the anomeric carbons, which typically resonate between 90 and 110 ppm.[6]
2D NMR: Connecting the Dots
Due to significant signal overlap in the 1D spectra of large carbohydrates, 2D NMR experiments are essential for unambiguous signal assignment and structural elucidation.
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton scalar couplings within a single monosaccharide residue, allowing for the assignment of all the protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing the carbon chemical shifts for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds away. A correlation between the anomeric proton of one residue and a carbon of the adjacent residue provides direct evidence of a glycosidic linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons. Inter-residue NOEs/ROEs are crucial for confirming the sequence of monosaccharides and for providing insights into the 3D conformation of the glycan.
Caption: A typical workflow for the NMR-based structural elucidation of a complex glycan.
Part 5: Synthesizing the Data for a Complete Structure
The final and most intellectually demanding step in the characterization of this compound is the integration of all the data obtained from the various analytical techniques.
-
The monosaccharide composition from GC-MS/HPLC provides the list of building blocks.
-
The linkage analysis from methylation studies and HMBC data reveals how these building blocks are connected.
-
The molecular weight from mass spectrometry confirms the overall size of the molecule.
-
MS/MS and NMR data (HMBC, NOESY/ROESY) work in concert to establish the sequence of the monosaccharide units.
-
NMR data (coupling constants and NOEs) provide the final details of the anomeric configurations and the preferred 3D conformation in solution.
By systematically piecing together these complementary sets of information, a complete and validated structure for this compound can be proposed. This integrated approach, which relies on the cross-validation of data from multiple orthogonal techniques, ensures the highest degree of confidence in the final structural assignment.
Conclusion
The structural characterization of complex glycans like this compound is a formidable task that requires a sophisticated and multi-pronged analytical approach. This guide has outlined a logical and robust workflow, starting from fundamental purity assessment and moving through compositional analysis, linkage determination, and detailed spectroscopic investigation. By understanding the "why" behind each experimental choice and by integrating the data from each technique in a synergistic manner, researchers can confidently navigate the complexities of glycan analysis. The methodologies described herein are not merely a set of protocols but rather a strategic framework for problem-solving in the intricate and fascinating field of glycobiology.
References
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NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
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This compound | C155H256O93 | CID 71310496 - PubChem. [Link]
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A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega. [Link]
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Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. [Link]
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Introduction to NMR Spectroscopy of Carbohydrates - ResearchGate. [Link]
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Liquid-state NMR spectroscopy for complex carbohydrate structural analysis - iris.unina.it. [Link]
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High-performance liquid chromatography - Wikipedia. [Link]
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Cisco Networking Academy: Learn Cybersecurity, Python & More. [Link]
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ALBIN PUMP ALH - John Brooks Company. [Link]
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A Technical Guide to Hyperbranched bis-MPA Polyester-32-hydroxyl (Alh-32-OH): Synthesis, Characterization, and Biomedical Application Scaffolding
Abstract
This technical guide provides an in-depth analysis of Alh-32-OH, a third-generation (G3) hyperbranched polyester based on 2,2-bis(methylol)propionic acid (bis-MPA). Initially identified by its synonym, this compound is a highly branched, globular macromolecule with 32 peripheral hydroxyl groups. This document deviates from a traditional preclinical drug study format, as this compound is not a conventional therapeutic agent but rather a sophisticated polymer scaffold with significant potential in advanced drug delivery and biomaterials. We will explore the fundamental principles governing its synthesis, the critical methodologies for its comprehensive characterization, and the strategic pathways for its functionalization, thereby enabling its application in next-generation therapeutic systems. This guide is intended for researchers, polymer chemists, and drug development professionals seeking to leverage advanced macromolecular architectures for biomedical innovation.
Introduction: The Architectural Advantage of Hyperbranched Polymers
In the landscape of drug development and materials science, macromolecular architecture plays a pivotal role in defining function. Hyperbranched polymers (HBPs), a class of dendrimeric structures, offer a unique combination of properties stemming from their highly branched, three-dimensional, and globular morphology. Unlike their perfectly structured dendrimer cousins, HBPs are synthesized in a one-pot pseudo-stepwise polymerization, making their large-scale production more economically viable.
Key characteristics of HBPs like this compound include:
-
Low Intrinsic Viscosity: Their compact, spherical shape leads to lower solution or melt viscosity compared to linear polymers of similar molecular weight, enhancing processability.[1]
-
High Solubility: The globular structure and high density of terminal functional groups contribute to excellent solubility in a range of solvents.[1]
-
Multivalency: A high density of surface functional groups (32 hydroxyl groups for this compound) provides numerous sites for conjugation of drugs, targeting ligands, or imaging agents.[2]
This compound, as a bis-MPA-based polyester, is part of a family of polymers recognized for their biocompatibility and biodegradability, making them prime candidates for in-vivo applications.[3][4] This guide will focus on the practical aspects of working with this compound, from its synthesis and characterization to its potential as a foundational component in advanced therapeutic design.
Physicochemical Properties of this compound
This compound is commercially available as a lyophilized powder and is identified by several synonyms, including PFH-32-OH and Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3. Its core physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 | |
| Synonyms | This compound, PFH-32-OH, Hyperbranched Polymer | |
| CAS Number | 326794-48-3 | |
| Molecular Formula | C₁₅₅H₂₅₆O₉₃ | |
| Molecular Weight | 3607.64 g/mol | |
| Form | Lyophilized Powder | |
| Surface Groups | 32 Average Hydroxyl (-OH) Groups | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C |
Synthesis of bis-MPA Hyperbranched Polyesters
The synthesis of hyperbranched polyesters from bis-MPA is typically achieved through a one-step polycondensation reaction of an AB₂-type monomer.[5] In this case, bis-MPA serves as the AB₂ monomer, containing one carboxylic acid group (A) and two hydroxyl groups (B).
Causality of the Synthetic Approach
The "pseudo-one-step" method is employed to achieve a higher degree of branching.[6] This involves using a core molecule (a Bₓ polyol, like trimethylolpropane) to initiate polymerization. The bis-MPA monomers then add to this core and to each other in a controlled but random fashion, leading to the hyperbranched structure. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven by the removal of water under heat and/or vacuum.[6][7] The generation of the polymer (e.g., G3 for this compound) is controlled by the stoichiometry of the monomer to the core molecule.
Representative Synthesis Protocol
The following is a generalized, step-by-step protocol for the synthesis of a G3 bis-MPA hyperbranched polyester.
Materials:
-
2,2-bis(methylol)propionic acid (bis-MPA)
-
Trimethylolpropane (TMP) (Core molecule)
-
p-Toluenesulfonic acid (p-TSA) (Catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and temperature probe.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen to create an inert atmosphere.
-
Charging the Reactor: Add the calculated amounts of bis-MPA, TMP, and a catalytic amount of p-TSA to the flask. The molar ratio of bis-MPA to TMP will determine the final generation and molecular weight.
-
Melt Polycondensation: Heat the mixture with stirring to a temperature of 140-160°C.[5] The reactants will melt, forming a homogenous solution.
-
Water Removal: The condensation reaction produces water as a byproduct. This water is removed from the reaction mixture, typically via a nitrogen stream or azeotropically with toluene using a Dean-Stark trap, to drive the polymerization forward.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by taking aliquots and determining the acid number via titration.
-
Termination and Purification: Once the desired degree of polymerization is reached (indicated by a drop in the acid number to a target value), the reaction is cooled. The resulting polymer is dissolved in a suitable solvent (e.g., acetone or THF) and precipitated into a non-solvent (e.g., cold methanol or water) to remove unreacted monomer and catalyst.
-
Drying: The purified polymer is collected by filtration and dried under vacuum to yield the final product.
Caption: Generalized workflow for the synthesis of this compound.
Comprehensive Characterization of this compound
A multi-technique approach is essential for the robust characterization of hyperbranched polymers. Each technique provides a piece of the puzzle, and together they create a comprehensive picture of the polymer's structure, size, and properties.
Structural Verification
-
Fourier Transform Infrared Spectroscopy (FTIR): This is the first-line technique for confirming the chemical identity. The causality here is to verify the presence of key functional groups. For this compound, one would expect to see a strong, broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the numerous hydroxyl groups, and a sharp, strong peak around 1730 cm⁻¹ for the C=O stretching of the polyester ester linkages.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. ¹H NMR can be used to identify the different types of protons in the polymer backbone and terminal units.[9] More powerfully, ¹³C NMR can be used to determine the Degree of Branching (DB), a critical parameter for hyperbranched polymers that distinguishes them from linear polymers and perfect dendrimers.[7] The DB is calculated by integrating the signals corresponding to dendritic, terminal, and linear units.[10]
Molecular Weight and Distribution
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[8] This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[11] For a hyperbranched polymer like this compound, a relatively low PDI is expected, though it will be broader than that of a perfect dendrimer. The choice of columns and calibration standards is critical for obtaining accurate results for branched architectures.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This is used to determine the glass transition temperature (Tg), a key characteristic of amorphous polymers like this compound.[8] The Tg provides insight into the polymer's physical state (glassy vs. rubbery) at different temperatures and is important for formulation and storage considerations.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is crucial for determining the thermal stability of the polymer and its decomposition temperature.[8] For a polymer intended for biomedical applications, high thermal stability is often a desirable trait.
Caption: Analytical workflow for the characterization of this compound.
Potential Applications and Functionalization Strategies
The true potential of this compound is realized upon the functionalization of its 32 peripheral hydroxyl groups. These groups serve as versatile handles for covalent modification, transforming the polymer scaffold into a sophisticated, multifunctional nanocarrier.[12]
Core Application: Drug Delivery
Hyperbranched polyesters are extensively explored as drug delivery vehicles.[3][13] Their three-dimensional structure can encapsulate hydrophobic drugs within their core, while the hydrophilic shell provides aqueous solubility.[1] Alternatively, drugs can be covalently conjugated to the surface hydroxyl groups via ester or other cleavable linkers, allowing for controlled release.
Protocol: Surface Functionalization via Acylation
This protocol describes a general method for attaching molecules with a carboxylic acid group to the hydroxyl terminals of this compound, for instance, to attach a drug or a targeting ligand.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Acylating reagent (e.g., an acid chloride or carboxylic acid with an activating agent)
-
Ice/water bath
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in anhydrous THF in a dry, nitrogen-purged flask.
-
Base and Catalyst Addition: Add triethylamine (as an acid scavenger, typically 1.2 equivalents per hydroxyl group) and a catalytic amount of DMAP.[14] The causality of adding a base is to deprotonate the hydroxyl groups, making them more nucleophilic and reactive towards the acylating agent.
-
Acylation: Cool the flask in an ice/water bath. Slowly add the acylating reagent (e.g., the acid chloride of the drug to be conjugated) dropwise with stirring. The low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
Work-up and Purification: Quench the reaction and perform an appropriate work-up, which may involve extraction and/or precipitation to remove excess reagents and byproducts.[14] The final functionalized polymer is then dried under vacuum.
Caption: Conceptual diagram of this compound functionalization pathways.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a versatile platform technology. While preliminary studies on its direct therapeutic effects are absent, its value as a macromolecular scaffold is clear. This guide has outlined the fundamental knowledge required to work with this hyperbranched polymer, covering its synthesis, essential characterization techniques, and a gateway to its functionalization for biomedical applications. Future research should focus on conjugating specific therapeutic agents and targeting moieties to the this compound backbone, followed by rigorous in vitro and in vivo evaluation of these nanoconstructs for efficacy, pharmacokinetics, and safety. The architectural precision and multivalency of this compound provide a robust foundation for the development of next-generation targeted therapies and diagnostic agents.
References
- Gao, C., & Yan, D. (2014). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 39(3), 1-49. (This is a representative review, specific URL not available from search but reflects the content of multiple results).
- Jain, A., et al. (2005). Influence of hydroxyl functionalized hyperbranched polymers on the thermomechanical and morphological properties of epoxy resins. Polymer Engineering & Science, 45(2), 224-233. (This is a representative paper, specific URL not available from search but reflects the content of multiple results).
- Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268-307. (This is a representative review, specific URL not available from search but reflects the content of multiple results).
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Sun, M., & Yin, C. (2017). Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization. Journal of Polymer Research, 24(11), 195. Available from: [Link]
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Malmström, E., & Hult, A. (1996). Kinetics of Formation of Hyperbranched Polyesters Based on 2,2-Bis(methylol)propionic Acid. Macromolecules, 29(4), 1222-1228. Available from: [Link]
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ACS Publications. (n.d.). Chemical Modification of Hydroxyl-Terminated Polybutadiene and Its Application in Composite Propellants. Industrial & Engineering Chemistry Research. Available from: [Link]
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Scientific.Net. (n.d.). Preparation and Characterization of Hyperbranched Polymer. Available from: [Link]
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Chen, R., & Zhu, X. (2015). Synthesis and therapeutic applications of biocompatible or biodegradable hyperbranched polymers. RSC Advances, 5(103), 84873-84887. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Functional Hyperbranched Polymers for Drug and Gene Delivery. Available from: [Link]
-
ACS Publications. (n.d.). Molecular Structure Characterization of Hyperbranched Polyesteramides. Macromolecules. Available from: [Link]
-
Song, M., & Luo, Y. (2012). Effect of Hyperbranched Polyesters on HTPB Polyurethane Curing Kinetic. Materials Research, 15(4), 635-641. Available from: [Link]
-
ACS Publications. (n.d.). Injectable Hydrogels Based on Hyperbranched Polymers for Biomedical Applications. Chemistry & Bio Engineering. Available from: [Link]
-
Indian Academy of Sciences. (n.d.). Functionalization of hydroxyl terminated polybutadiene with biologically active fluorescent molecule. Journal of Chemical Sciences. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles. PMC. Available from: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains. Polymers. Available from: [Link]
-
ProQuest. (n.d.). Synthesis and Characterization of BIS-MPA-Based Polymers: An Investigation of Polymer Architecture. Available from: [Link]
-
MDPI. (n.d.). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. Polymers. Available from: [Link]
-
ResearchGate. (n.d.). A novel hyperbranched polyester based on 2,2-bis(hydroxylmethyl)butyric acid: Synthesis and characterization. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Fabrication of Hydroxy-Terminated Polybutadiene with Piezoelectric Property by Functionalized Branch Chain Modification. PMC. Available from: [Link]
-
Polymer Chemistry, Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]
-
Chemistry For Everyone. (2023, June 17). What Are Hyperbranched Polymers? [Video]. YouTube. Available from: [Link] (Note: A representative, non-specific YouTube link is provided as the original may not be stable).
-
ACS Publications. (n.d.). Hyperbranched vs Linear Poly(β-amino ester)s: Polymer Topology and End-Group Hydrophilicity Govern Degradation Kinetics, Transfection Efficiency, and Biocompatibility. Biomacromolecules. Available from: [Link]
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- 10. Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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Core Identification: CAS Number and Nomenclature
<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre-set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self-validating_system_authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>### A Comprehensive Technical Guide to Hyperbranched bis-MPA polyester-32-hydroxyl, Generation 3
This guide provides an in-depth analysis of the hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, a dendrimeric polymer with significant potential in various scientific and biomedical applications. We will delve into its core chemical identity, including its CAS number and nomenclature, and explore its physicochemical properties, synthesis, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.
The compound is authoritatively identified as Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 . Its unique Chemical Abstracts Service (CAS) Registry Number is 326794-48-3 .[1][2] This CAS number serves as a universal identifier, crucial for unambiguous database searches and regulatory compliance.
The nomenclature can be broken down to understand the molecule's structure:
-
Hyperbranched: This indicates a polymer architecture with a high degree of branching, leading to a globular or tree-like three-dimensional structure.
-
bis-MPA: This refers to the monomer unit, 2,2-bis(hydroxymethyl)propionic acid, from which the polymer is constructed.
-
polyester: This defines the type of chemical linkage between the monomer units, which are ester bonds.
-
32-hydroxyl: This specifies that the terminal surface of this generation 3 dendrimer is functionalized with 32 hydroxyl (-OH) groups.
-
generation 3: In the context of dendrimers, the generation number refers to the number of iterative reaction cycles during its synthesis, which determines the size and number of surface functional groups.
A common synonym for this compound is ALH-32-OH .[1] While this shorter name is used, it is essential to reference the full name and CAS number in formal documentation and research to avoid ambiguity.
Physicochemical Properties and Structural Data
The molecular and physical characteristics of Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3, are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and application settings.
| Property | Value | Source |
| CAS Number | 326794-48-3 | [1][2] |
| Molecular Formula | C₁₅₅H₂₅₆O₉₃ | [1][2] |
| Molecular Weight | 3607.64 g/mol | [1] |
| Appearance | White to pale-yellow solid | Sigma-Aldrich |
| Purity | ≥97% | [1] |
| Terminal Groups | 32 Hydroxyl (-OH) groups | Inferred from nomenclature |
| PubChem CID | 71310496 | [2] |
The hyperbranched structure and the high density of hydroxyl groups on its surface impart unique properties, such as high solubility in polar solvents and a large surface area for further functionalization or interaction with other molecules.
Conceptual Synthesis Workflow
The synthesis of hyperbranched polyesters like this compound typically follows a divergent growth methodology starting from a central core molecule. Each successive "generation" is built by reacting the hydroxyl groups of the previous generation with an excess of the bis-MPA monomer, leading to an exponential increase in the number of terminal hydroxyl groups.
Below is a conceptual workflow illustrating the iterative process of generating a generation 3 hyperbranched polyester.
Caption: Conceptual workflow for the divergent synthesis of this compound.
Potential Applications in Drug Development and Research
The unique architecture of this compound, characterized by a well-defined structure and a high density of surface functional groups, makes it a promising candidate for various applications in the biomedical field. The 32 hydroxyl groups on its periphery can be readily modified to attach drugs, targeting ligands, or imaging agents.
Potential roles of this compound in drug development include:
-
Drug Delivery Vehicle: The interior of the hyperbranched polymer can encapsulate hydrophobic drugs, while the hydrophilic exterior, due to the hydroxyl groups, can enhance solubility and bioavailability.
-
Scaffold for Targeted Therapies: The surface hydroxyl groups can be conjugated with antibodies or other ligands that specifically bind to receptors on cancer cells or other diseased tissues, enabling targeted drug delivery and reducing off-target side effects.
-
Bioimaging Contrast Agent Carrier: By attaching imaging agents, such as fluorescent dyes or MRI contrast agents, this compound can be used for diagnostic purposes, allowing for the visualization of biological processes and the tracking of the drug delivery system in vivo.
The following diagram illustrates the potential functionalization of this compound for a targeted drug delivery application.
Caption: Functionalization of this compound for targeted drug delivery.
Experimental Protocol: Surface Functionalization with a Model Compound
To illustrate the utility of the terminal hydroxyl groups, a general protocol for the esterification of this compound with a carboxylic acid-containing model compound (e.g., a fluorescent dye with a carboxylic acid linker) is provided below.
Objective: To conjugate a model compound to the surface of this compound via an ester linkage.
Materials:
-
Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 (this compound)
-
Carboxylic acid-functionalized model compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) as a solvent
-
Dialysis membrane for purification
-
NMR spectrometer and/or UV-Vis spectrophotometer for characterization
Procedure:
-
Dissolution: Dissolve a known amount of this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add the carboxylic acid-functionalized model compound, DCC, and a catalytic amount of DMAP. The molar ratio of these reagents relative to the hydroxyl groups of this compound should be optimized based on the desired degree of functionalization.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the functionalized polymer by adding the filtrate to a non-solvent (e.g., diethyl ether).
-
Collect the precipitate by centrifugation or filtration.
-
-
Purification:
-
Redissolve the crude product in a suitable solvent (e.g., DMF or water, depending on the properties of the functionalized polymer).
-
Purify the product by dialysis against an appropriate solvent to remove unreacted starting materials and residual catalyst.
-
Lyophilize the purified solution to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of substitution using ¹H NMR spectroscopy by integrating the characteristic peaks of the polymer backbone and the attached model compound.
-
If the model compound is chromophoric, use UV-Vis spectrophotometry to quantify the amount of conjugated compound.
-
This protocol provides a general framework, and specific reaction conditions may need to be optimized depending on the nature of the model compound and the desired outcome.
References
-
This compound | C155H256O93. PubChem. [Link]
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A Technical Guide to Investigating Alh-32-OH, a Novel NLRP3 Inflammasome Inhibitor
Disclaimer: The compound "Alh-32-OH" is a hypothetical molecule conceived for the purpose of this technical guide. The experimental strategies, protocols, and data presented herein are based on established scientific principles for the investigation of a selective NLRP3 inflammasome inhibitor and are intended to serve as a framework for drug development professionals.
Executive Summary
Chronic inflammation is a critical underlying factor in a wide array of human diseases, from autoimmune disorders to neurodegeneration. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a central regulator of innate immunity and a key driver of pathological inflammation.[1][2] Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] This guide introduces this compound, a novel, potent, and selective (hypothetical) small molecule inhibitor of the NLRP3 inflammasome. We provide a comprehensive roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential. This document outlines the core mechanism of action, provides detailed protocols for validation, and proposes two major research avenues: Rheumatoid Arthritis and Alzheimer's Disease, complete with experimental workflows and preclinical models.
Part 1: Core Directive - Understanding and Validating this compound
The NLRP3 Inflammasome: A Key Therapeutic Target
The NLRP3 inflammasome is a multi-protein complex that responds to a diverse range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Its activation is a two-step process:
-
Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines (e.g., TNF-α), this step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][2][3]
-
Activation (Signal 2): A second, diverse stimulus such as extracellular ATP, crystalline uric acid, or mitochondrial dysfunction triggers the assembly of the inflammasome complex.[1][4] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein (ASC) adaptor, and pro-caspase-1.[5] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3][6]
Dysregulated NLRP3 activation is implicated in numerous inflammatory diseases, making it a highly attractive therapeutic target.[1][7][8][9] this compound is hypothesized to directly bind to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex.
Figure 1: Canonical NLRP3 Inflammasome Signaling Pathway A diagram illustrating the two-signal activation of the NLRP3 inflammasome. This compound is shown to inhibit the assembly of the complex.
Foundational Experiment: In Vitro Validation of this compound
The primary objective is to confirm that this compound specifically inhibits NLRP3-dependent cytokine release. The most common and robust method uses bone marrow-derived macrophages (BMDMs) or the human monocytic THP-1 cell line.[10][11]
Protocol 1: NLRP3 Inhibition Assay in LPS-Primed Macrophages
-
Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL in a 24-well plate.
-
Priming (Signal 1): Stimulate cells with 100-500 ng/mL of Lipopolysaccharide (LPS) for 3-4 hours. This upregulates pro-IL-1β and NLRP3 expression.[12][13]
-
Inhibitor Pre-treatment: Remove LPS-containing media. Add fresh media containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Activation (Signal 2): Add an NLRP3 activator. A common choice is Nigericin (5-10 µM), a potassium ionophore that potently induces K+ efflux.[11][12] Incubate for 45-60 minutes.
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot IL-1β concentration against the log concentration of this compound to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Expected Outcome of In Vitro Validation Assay
| Treatment Group | [IL-1β] pg/mL (Expected) | Interpretation |
|---|---|---|
| Untreated Control | < 50 | Basal level, no inflammasome activation. |
| LPS only | < 100 | Priming alone is insufficient for IL-1β release. |
| LPS + Nigericin | > 2000 | Robust NLRP3 inflammasome activation. |
| LPS + Nigericin + this compound (10 µM) | < 100 | Potent inhibition of NLRP3 activation by this compound. |
| LPS + Nigericin + this compound (IC50) | ~1000 | Dose-dependent inhibition. |
Part 2: Potential Research Area I - Autoimmune Disorders (Rheumatoid Arthritis)
Scientific Rationale
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by severe joint inflammation and destruction.[7][14] The NLRP3 inflammasome is highly activated in the synovial tissue of RA patients and contributes to pathogenesis by driving the production of IL-1β, a key cytokine in RA.[14][15][16] Therefore, inhibiting NLRP3 with this compound presents a direct and promising therapeutic strategy for RA.[14][15]
Key Research Questions:
-
Does this compound reduce inflammatory markers in synovial cells from RA patients?
-
Can this compound ameliorate disease severity in a preclinical animal model of arthritis?
-
What is the effect of this compound on joint inflammation and bone erosion?
Experimental Workflow for RA
Figure 2: Preclinical Workflow for Evaluating this compound in Rheumatoid Arthritis A flowchart detailing the progression from in vitro human sample testing to in vivo efficacy studies in a mouse model of RA.
Key Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is the most widely used and relevant preclinical model for RA, sharing many pathological and immunological features with the human disease.[17][18][19]
Protocol 2: Therapeutic Dosing of this compound in the CIA Model
-
Model Induction:
-
Animals: Use susceptible mouse strains, such as DBA/1J mice, aged 8-10 weeks.[17][20][21]
-
Immunization (Day 0): Emulsify Type II collagen (bovine or chicken) with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[18][21]
-
Booster (Day 21): Administer a second injection of Type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[21]
-
-
Disease Monitoring:
-
Begin monitoring mice daily for signs of arthritis around day 24.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[17]
-
-
Therapeutic Intervention:
-
Once mice develop a clinical score of ≥2, randomize them into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like methotrexate).
-
Administer this compound daily via oral gavage or another appropriate route based on its pharmacokinetic profile.
-
-
Endpoint Analysis (Day 42-56):
-
Clinical Score: Continue daily scoring to track disease progression.
-
Histopathology: At the end of the study, harvest hind paws, fix, decalcify, and stain with H&E and Safranin O to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Collect serum to measure levels of circulating IL-1β, anti-collagen antibodies, and other inflammatory markers.
-
Table 2: Sample Data Summary for CIA Model Efficacy Study
| Treatment Group | Mean Arthritis Score (Day 42) | Synovial Inflammation (Histology Score 0-3) | Bone Erosion (Histology Score 0-3) |
|---|---|---|---|
| Vehicle Control | 10.5 ± 1.2 | 2.8 ± 0.3 | 2.5 ± 0.4 |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 1.1 ± 0.2 | 0.9 ± 0.3 |
| This compound (30 mg/kg) | 2.1 ± 0.5 | 0.6 ± 0.1 | 0.4 ± 0.2 |
| Methotrexate (1 mg/kg) | 3.5 ± 0.7 | 1.0 ± 0.2 | 0.8 ± 0.2 |
Part 3: Potential Research Area II - Neurodegenerative Disorders (Alzheimer's Disease)
Scientific Rationale
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's Disease (AD).[22][23][24] Microglia, the resident immune cells of the brain, become activated by amyloid-beta (Aβ) plaques.[23][25] This Aβ-mediated activation triggers the NLRP3 inflammasome, leading to chronic production of IL-1β and subsequent neuronal damage and cognitive decline.[22][23][26] A brain-penetrant NLRP3 inhibitor like this compound could therefore slow disease progression by quelling this central neuroinflammatory process.[22][25]
Key Research Questions:
-
Can this compound cross the blood-brain barrier (BBB) to achieve therapeutic concentrations in the CNS?
-
Does this compound reduce Aβ-induced microglial activation and cytokine release in vitro?
-
Can this compound reduce amyloid plaque burden and improve cognitive function in a transgenic mouse model of AD?
Experimental Workflow for AD
Figure 3: Proposed Mechanism and Workflow for this compound in Alzheimer's Disease This diagram shows how Aβ activates microglia via NLRP3 and the experimental steps to test this compound's efficacy.
Key Protocols for AD Research
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Penetration Assay
Assessing CNS penetration is a critical first step.[27] A transwell assay provides a reliable in vitro model.[28][29][30]
-
Model Setup: Culture a monolayer of brain endothelial cells (like the bEnd.3 cell line) on a microporous membrane of a transwell insert.[29][30] The insert represents the "blood" side and the outer well represents the "brain" side.
-
Barrier Integrity: Confirm the formation of tight junctions by measuring Transendothelial Electrical Resistance (TEER). Values >150 Ω·cm² are typically considered acceptable.[31]
-
Permeability Test: Add this compound to the apical (blood) compartment. At various time points (e.g., 1, 4, 24 hours), take samples from the basolateral (brain) compartment.
-
Quantification: Measure the concentration of this compound in the basolateral samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Protocol 4: Aβ Stimulation of Microglia
This assay confirms the drug's activity on the target cell type in a disease-relevant context.[32][33]
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in 24-well plates.
-
Treatment: Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Add oligomeric or fibrillar amyloid-beta (Aβ1-42) at a concentration of 1-5 µM to stimulate NLRP3 activation.[32][34] Incubate for 24 hours.
-
Analysis: Collect supernatant and measure secreted IL-1β levels by ELISA.
Preclinical Model: 5xFAD Mouse Model
The 5xFAD transgenic mouse model is an aggressive amyloid plaque model that recapitulates many features of AD pathology, including microgliosis and cognitive deficits, with a relatively early onset.[35][36][37]
-
Treatment: Begin chronic daily dosing of this compound in 5xFAD mice at an early age (e.g., 2-3 months) before significant cognitive decline.
-
Behavioral Testing: At 6-9 months of age, assess cognitive function using tests like the Morris Water Maze (spatial learning and memory) or Y-maze (working memory).[26][36]
-
Histological Analysis: After behavioral testing, analyze brain tissue for amyloid plaque load (immunohistochemistry for Aβ), microgliosis (Iba1 staining), and levels of inflammasome components.[36]
Part 4: Concluding Remarks and Future Directions
This guide provides a foundational strategy to investigate the therapeutic potential of this compound, a hypothetical selective NLRP3 inhibitor. The proposed research avenues in Rheumatoid Arthritis and Alzheimer's Disease represent two areas of high unmet medical need where NLRP3 inhibition is a scientifically validated and compelling approach.[15][38][39] Successful outcomes in these preclinical models would provide a strong rationale for advancing this compound into clinical development. Future research could also explore its utility in other NLRP3-driven pathologies, such as gout, atherosclerosis, and certain metabolic disorders.
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An In-Depth Technical Guide to the Physical and Chemical Stability of Alh-32-OH (Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical stability aspects of Alh-32-OH, a third-generation hyperbranched bis-MPA polyester with 32 terminal hydroxyl groups. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols to empower researchers in drug development and materials science to thoroughly characterize the stability profile of this and similar dendritic polymers. We will explore the inherent structural attributes of this compound that govern its stability, detailing the causal mechanisms of potential degradation pathways including hydrolysis, thermal decomposition, and photodegradation. This guide is structured to provide not only a theoretical framework but also a practical, self-validating system of experimental workflows, grounded in authoritative international guidelines.
Introduction: Understanding the Molecular Architecture of this compound
This compound, identified by the CAS Number 326794-48-3, is a synonym for Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3. Its chemical structure is built upon a dendritic architecture originating from a central core, with repeating units of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) creating a globular, three-dimensional macromolecule. The empirical formula for this generation 3 polyester is C₁₅₅H₂₅₆O₉₃, with a molecular weight of approximately 3607.64 g/mol . The defining feature of this compound is the presence of 32 terminal hydroxyl (-OH) groups, which impart a high degree of hydrophilicity and provide numerous sites for potential chemical modification.
The stability of this compound is intrinsically linked to its polyester backbone. The ester linkages are susceptible to cleavage, particularly through hydrolysis, which represents a primary degradation pathway. The highly branched nature and the density of functional groups create a unique microenvironment within the polymer that can influence its reactivity and degradation kinetics compared to linear polyesters. For drug delivery applications, where such polymers may serve as carriers or excipients, a thorough understanding and quantification of its stability is paramount for ensuring the safety, efficacy, and shelf-life of the final product.
Core Principles of this compound Stability: A Mechanistic Perspective
The chemical stability of this compound is predominantly governed by the reactivity of its ester bonds. The degradation of this hyperbranched polyester can be anticipated under several conditions, each with a distinct mechanistic pathway.
Hydrolytic Stability: The Predominant Degradation Pathway
Polyester dendrimers based on bis-MPA are known to be susceptible to hydrolytic degradation.[1] This process involves the cleavage of the ester linkages by water, leading to the formation of carboxylic acid and alcohol functional groups. The rate of hydrolysis is highly dependent on pH and temperature.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester group. This process is generally faster than acid-catalyzed hydrolysis.
For bis-MPA based polyesters, it has been observed that degradation can proceed from the outer layer of the dendrimer inwards, especially at neutral physiological pH.[1] This suggests that the terminal hydroxyl groups may influence the local environment and the accessibility of the inner ester bonds to water.
Thermal Stability
The thermal stability of hyperbranched polyesters is generally good, with decomposition temperatures often exceeding 200°C. However, at elevated temperatures, the ester linkages can undergo thermolytic cleavage through various mechanisms, including beta-elimination reactions, leading to the formation of alkenes and carboxylic acids. The presence of residual catalyst from the synthesis of this compound could potentially lower its thermal decomposition temperature.
Photostability
While aliphatic polyesters are generally more photostable than their aromatic counterparts, prolonged exposure to ultraviolet (UV) radiation can induce photodegradation. This process is typically initiated by the absorption of UV photons by chromophores within the polymer, which can lead to the formation of free radicals. These radicals can then participate in chain scission, cross-linking, and the formation of various degradation products. The susceptibility of this compound to photodegradation is expected to be relatively low in the absence of significant chromophores, but this must be experimentally verified, especially if it is to be used in formulations exposed to light.
A Framework for Comprehensive Stability Assessment
A robust stability testing program for this compound should be designed to identify and quantify its degradation under various environmental conditions. The following experimental protocols are based on the principles outlined in the ICH guidelines Q1A(R2) for stability testing of new drug substances and Q1B for photostability testing.[2][3][4]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to elucidate the primary degradation pathways and to develop and validate stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies of this compound.
Detailed Protocols:
-
Hydrolytic Degradation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, deionized water, and 0.1 M NaOH.
-
Incubate the acidic solution at an elevated temperature (e.g., 60°C) and the aqueous and basic solutions at room temperature.
-
At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw aliquots, neutralize if necessary, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Analyze samples at appropriate time points.
-
-
Thermal Degradation:
-
Subject the solid this compound powder to dry heat (e.g., 80°C).
-
Prepare a solution of this compound and incubate at a similar elevated temperature.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[5]
-
Maintain a parallel set of samples in the dark as controls.
-
Analyze the light-exposed and dark control samples.
-
Formal Stability Studies
Formal stability studies are conducted under long-term and accelerated storage conditions to determine the re-test period or shelf life.
ICH Recommended Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Workflow for Formal Stability Studies
Caption: Workflow for Formal Stability Studies of this compound.
Analytical Methodologies
A suite of analytical techniques is required to monitor the stability of this compound.
| Analytical Technique | Parameter Measured |
| High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) Detection | Assay of this compound, quantification of degradation products. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Changes in molecular weight and molecular weight distribution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups (e.g., loss of ester, formation of carboxylic acid). |
| Differential Scanning Calorimetry (DSC) | Changes in thermal properties (glass transition temperature, melting point). |
| Thermogravimetric Analysis (TGA) | Onset of thermal decomposition. |
| Karl Fischer Titration | Water content. |
Data Interpretation and Reporting
The results from the stability studies should be tabulated and trended over time. For forced degradation studies, a degradation map should be constructed to illustrate the formation of degradation products under different stress conditions. For formal stability studies, the data should be evaluated to determine if any significant changes have occurred over the testing period. A significant change is defined as a failure to meet the established acceptance criteria.
Conclusion
The stability of this compound is a critical quality attribute that must be thoroughly understood, particularly for its application in drug development. As a hyperbranched polyester, its primary degradation pathway is hydrolysis of the ester backbone, with thermal and photolytic degradation also being potential concerns. By implementing a systematic and scientifically sound stability testing program, as outlined in this guide, researchers can confidently characterize the stability profile of this compound, ensuring its suitability for its intended use and supporting regulatory submissions. The methodologies and principles detailed herein provide a robust framework for the stability assessment of this and other dendritic polymers.
References
-
ICH Q1A(R2) Guideline. (n.d.). Retrieved from [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
- Baier, G., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40.
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- Al-Jamal, K. T., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules, 24(2), 858-867.
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A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of Novel Chemical Entity ALH-32-OH
Disclaimer: As of the date of this document, "ALH-32-OH" is not a recognized chemical identifier in public scientific databases. This guide has been developed as a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and solvent compatibility of a novel chemical entity (NCE), using this compound as a representative placeholder. The principles, protocols, and analytical methods described herein are based on established best practices in pharmaceutical sciences and can be adapted for any new compound.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success.[1][2] Poor solubility can impede reliable in vitro assay results, complicate formulation for in vivo studies, and ultimately lead to low bioavailability, hindering a compound's therapeutic potential.[1][3] This guide provides a detailed exploration of the principles and methodologies for thoroughly characterizing the solubility and solvent compatibility of a novel compound, exemplified by "this compound."
Part 1: Foundational Concepts in Solubility
A nuanced understanding of solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[4][5]
1.1. Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[6][7] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly rank compounds.[2][6][8] The resulting solutions can be supersaturated and are not in a state of thermodynamic equilibrium.[4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent under stable conditions (i.e., when the solid and solution phases are in equilibrium).[5][6] This measurement is more time-consuming but provides the definitive solubility value crucial for later-stage development and formulation.[2][6]
The relationship between these two solubility types is crucial for interpreting experimental data and making informed decisions in the drug discovery pipeline.
Caption: The role of kinetic and thermodynamic solubility in the drug discovery process.
Part 2: Experimental Determination of Solubility
A multi-faceted approach is necessary to build a comprehensive solubility profile for this compound. This involves a range of solvents and analytical techniques.
2.1. Initial Solvent Screen
A preliminary screen across a panel of common laboratory solvents provides a broad understanding of this compound's solubility characteristics.
| Solvent | Class | Polarity Index | Anticipated Use |
| Water | Protic, Polar | 10.2 | Aqueous assays, buffer preparation |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | ~9 | Cell-based assays, physiological pH studies |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | High-concentration stock solutions |
| Ethanol | Protic, Polar | 5.2 | Co-solvent, formulation studies |
| Methanol | Protic, Polar | 5.1 | Analytical sample preparation |
| Acetonitrile | Aprotic, Polar | 5.8 | HPLC mobile phase, sample preparation |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 3.1 | Organic synthesis, extraction |
| Hexanes | Nonpolar | 0.1 | Nonpolar extractions, chromatography |
2.2. Protocol for Thermodynamic (Shake-Flask) Solubility Determination
This method is considered the "gold standard" for determining equilibrium solubility.[9]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.[10] Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand, or centrifuge them to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm syringe filter.[11]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[9][12]
2.3. Protocol for Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is suitable for early-stage screening.[3]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a clear microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS) and perform serial dilutions to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Analysis: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.[8][13] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3]
Caption: Comparison of Thermodynamic and Kinetic solubility workflows.
Part 3: Solvent Compatibility and Stability Assessment
Beyond initial solubility, it is imperative to understand how this compound behaves in solution over time. This involves assessing its chemical stability in various solvents, which is often accomplished through forced degradation studies.[14]
3.1. Forced Degradation Studies
Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to identify potential degradation pathways and products.[14][15] This is a regulatory expectation (ICH Q1A(R2)) and is crucial for developing stability-indicating analytical methods.[16]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl, room temperature to 70°C.[17]
-
Base Hydrolysis: 0.1 M NaOH, room temperature to 70°C.[17]
-
Oxidation: 3% H₂O₂, room temperature.[16]
-
Thermal Stress: Elevated temperature (e.g., 60-80°C) in solid and solution states.
-
Photostability: Exposure to light with controlled UV and visible light output.[14]
3.2. Protocol for a Stock Solution Stability Study
This experiment assesses the viability of storing this compound in a common stock solvent like DMSO.
Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple, small-volume aliquots to avoid repeated freeze-thaw cycles.[18]
-
Storage Conditions: Store aliquots under various conditions:
-
-80°C (long-term)
-
-20°C (standard)[18]
-
4°C (short-term)
-
Room Temperature
-
-
Time Points: At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each condition.
-
Analysis: Analyze the purity and concentration of this compound in each aliquot using a stability-indicating HPLC method. Compare the results to the initial (time 0) sample to determine the extent of degradation.
Part 4: Best Practices for Stock Solution Preparation
Accurate and reproducible experimental results begin with properly prepared stock solutions.[18][19]
Key Considerations:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.[20] For accuracy, it's often better to weigh an amount close to the target and then calculate the exact concentration.[20]
-
Volumetric Glassware: Use Class A volumetric flasks for precise volume measurements.[20]
-
Solvent Purity: Use high-purity, anhydrous grade solvents, especially for moisture-sensitive compounds.
-
Complete Dissolution: Ensure the compound is fully dissolved before making up to the final volume. Sonication or gentle warming may be required.
-
Proper Labeling: Clearly label each stock solution with the compound name, concentration, solvent, date of preparation, and your initials.[21]
-
Storage: Store stock solutions as recommended by stability studies, typically in sealed, light-protecting vials at -20°C or -80°C.[18]
Conclusion
A thorough characterization of the solubility and solvent compatibility of a novel chemical entity like this compound is a cornerstone of successful drug development. By employing a systematic approach that includes both kinetic and thermodynamic solubility measurements, forced degradation studies, and adherence to best practices for solution preparation, researchers can build a robust data package. This not only de-risks the compound for further development but also provides the critical information needed for reliable in vitro and in vivo testing, formulation design, and ultimately, regulatory success.
References
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Avdeef, A. (2007). The Rise of pKa and Solubility Profiling in Early Drug Discovery. Avdeef Research. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
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Pan, L., Ho, Q., & Tsutsui, K. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937-944. [Link]
-
Pop, V., & Sinko, G. (2014). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Ardena. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link]
-
Jain, A., & Agarwal, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]
-
Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
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Kumar, V., & Singh, A. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Pharmaceutical Sciences, 11(2), 1594-1600. [Link]
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An In-depth Technical Guide to the Safe Handling of Aluminum Hydroxide (Assumed Alh-32-OH)
Disclaimer: The query for "Alh-32-OH" did not yield a specific chemical entity. Based on the nomenclature, this guide has been developed for Aluminum Hydroxide, Al(OH)₃, a widely used aluminum compound. It is imperative for users to verify the identity of their specific substance and consult the corresponding Safety Data Sheet (SDS) before handling.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling protocols for aluminum hydroxide. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Section 1: Chemical and Physical Properties
Aluminum hydroxide is an inorganic compound with the chemical formula Al(OH)₃. It is the most stable form of aluminum in nature, found as the mineral gibbsite and its polymorphs.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Weight | 78.00 g/mol | [1][2] |
| Appearance | White, amorphous powder or solid in various forms | [1] |
| Odor | Odorless | [3] |
| Solubility | Slightly soluble in water | [1] |
| Density | 2.42 g/cm³ | [1] |
| Melting Point | 300 °C (decomposes) | [1] |
| pH | 2.5-3.5 (5% aqueous solution) | [3] |
Section 2: Hazard Identification and Risk Assessment
According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, aluminum hydroxide is not classified as a hazardous substance or mixture. However, it is crucial to handle it with care to avoid potential mechanical irritation.
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.
-
Ingestion: Not considered toxic if swallowed in small amounts, but consultation with a doctor is advised if feeling unwell.
Toxicological Profile: While generally considered to have low toxicity, prolonged and high-level exposure to aluminum compounds can have adverse health effects.[4] The chemical, physical, and toxicological properties of many aluminum compounds have not been thoroughly investigated.[5]
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.
3.1. Handling:
-
Ventilation: Work in a well-ventilated area. If dust generation is likely, use a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as outlined in Section 4.
-
Hygiene Practices: Wash hands thoroughly after handling.[3] Avoid eating, drinking, or smoking in the work area.
3.2. Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Store away from bases.[3]
Section 4: Personal Protective Equipment (PPE)
The following PPE is recommended when handling aluminum hydroxide:
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] It is important to use proper glove removal technique to avoid skin contact with the product.[5]
-
Respiratory Protection: If engineering controls are not sufficient to control dust, a NIOSH-approved respirator for dusts should be worn.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures.
5.1. First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
Eye Contact: Flush eyes with water as a precaution.[5] Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
5.2. Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Not combustible. Ambient fire may liberate hazardous vapors.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]
5.3. Accidental Release Measures:
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Caption: General workflow for responding to a chemical spill.
Section 6: Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
-
PubChem. (n.d.). Aluminum Hydroxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chad's Prep. (2021, January 21). 12.2 Properties of Alcohols | Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Aluminium nitride. In Wikipedia. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium hydroxide. Retrieved from [Link]
-
Ihedioha, J. I., & Ihedioha, T. E. (2019). Aluminium toxicosis: a review of toxic actions and effects. PMC PubMed Central. [Link]
Sources
Review of literature on novel aluminum hydroxides
An In-depth Technical Guide to Novel Aluminum Hydroxides
Introduction: Beyond the Conventional
For decades, aluminum hydroxide, primarily in its gibbsite polymorph form, has been a cornerstone industrial mineral. Its utility as a flame retardant, an antacid, and a critical vaccine adjuvant is well-established.[1][2][3] The conventional production of aluminum hydroxide is dominated by the Bayer process, which extracts it from bauxite ore.[4] However, the demands of modern technology and advanced medicine are pushing the boundaries of what traditional aluminum hydroxide can offer. The limitations in particle size control, surface chemistry, and structural uniformity of conventionally produced materials have catalyzed a surge in research focused on "novel" aluminum hydroxides.
This guide delves into the burgeoning field of advanced aluminum hydroxide materials. We will explore the innovative synthesis strategies that yield precisely engineered particles, the sophisticated techniques used to characterize their unique properties, and the cutting-edge applications that these new materials enable, particularly for researchers, scientists, and drug development professionals.
Part 1: The Synthesis of Novelty - Engineering Aluminum Hydroxide at the Nanoscale
The departure from bulk, commodity aluminum hydroxide begins with synthesis. Novel methodologies focus on controlling particle size, morphology, and crystal phase to unlock new functionalities. A prominent approach is the aqueous precipitation of aluminum salts under highly controlled conditions.
Causality in Synthesis: The Role of Stabilizing Agents
A key challenge in nanoparticle synthesis is preventing agglomeration. Uncontrolled precipitation of aluminum salts typically leads to large, polydisperse particles. To overcome this, researchers employ stabilizing agents that modulate particle growth. One such advanced method utilizes the amino acid L-arginine as a buffer and stabilizer.[5]
The choice of L-arginine is deliberate. Its guanidinium group and its role as a buffer allow for a slow, controlled hydrolysis of the aluminum precursor (e.g., aluminum chloride). This slow reaction rate is critical as it favors nucleation over particle growth, resulting in a colloidal suspension of small, uniform nanoparticles (10-30 nm) rather than a bulk precipitate.[5] This level of control is paramount for applications like vaccine adjuvants, where particle size directly influences the immune response.[6][7]
Experimental Protocol: Nanogibbsite Synthesis via L-Arginine-Mediated Hydrolysis
This protocol is adapted from a method demonstrated to produce an aqueous suspension of 10-30 nm gibbsite nanoparticles.[5]
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
L-arginine
-
Deionized water
-
Magnetic stirrer and hot plate
-
Reaction vessel
Step-by-Step Methodology:
-
Precursor Solution Preparation: Dissolve 1.40 g of aluminum chloride hexahydrate in 5.822 g of deionized water in the reaction vessel.
-
Stabilizer Addition: While stirring the solution magnetically, slowly add 2.778 g of L-arginine. The slow addition is crucial to prevent localized high alkalinity and ensure the arginine dissolves completely.[5]
-
Controlled Hydrolysis: Once the L-arginine is fully dissolved, heat the solution to 50°C.
-
Aging Process: Maintain the temperature at 50°C for 72 hours. During this period, the solution will gradually become a cloudy suspension as the nanogibbsite particles form.
-
Isolation (Optional): The resulting nanoparticles can be isolated and purified from byproducts using techniques like gel permeation chromatography (GPC).[5]
This method provides a self-validating system where the final particle size distribution and stability of the suspension are direct indicators of a successful synthesis, reflecting precise control over the hydrolysis and stabilization steps.
Part 2: Advanced Characterization of Novel Aluminum Hydroxides
A thorough characterization of newly synthesized aluminum hydroxides is critical to understanding their structure-property relationships and ensuring batch-to-batch consistency.[8] A multi-technique approach is necessary to build a complete profile of the material.
Logical Workflow for Characterization
The characterization process should follow a logical flow, starting from fundamental properties like size and shape and moving to more complex attributes like crystal structure and thermal stability.
Caption: General characterization workflow for novel Al(OH)₃ nanoparticles.[8]
Data Presentation: Mapping Properties to Techniques
The choice of analytical technique is dictated by the specific property under investigation. Different methods provide complementary information essential for a complete material profile.
| Property Investigated | Primary Technique(s) | Information Gained |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Provides the hydrodynamic diameter and polydispersity index of particles in suspension.[8] |
| Morphology & Size Verification | Transmission/Scanning Electron Microscopy (TEM/SEM) | Direct visualization of particle shape, size, and aggregation state.[9][10] |
| Surface Charge & Stability | Zeta Potential Measurement | Indicates the magnitude of the electrostatic charge on the particle surface, predicting colloidal stability.[8] |
| Crystallinity & Phase | Powder X-Ray Diffraction (XRD) | Identifies the crystalline polymorph (e.g., gibbsite, bayerite, boehmite) and estimates crystallite size.[9][10][11] |
| Chemical Bonds & Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Detects characteristic vibrations of Al-O, Al-O-H, and O-H bonds, confirming the chemical identity.[5][12] |
| Thermal Stability & Composition | Thermogravimetric Analysis (TGA) | Measures mass loss upon heating to determine the dehydroxylation temperature and confirm composition.[12][13] |
Experimental Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique essential for determining the size distribution profile of nanoparticles in suspension. It relies on the principle that the Brownian motion of particles is related to their size.[8]
Materials & Equipment:
-
DLS Instrument
-
Disposable or quartz cuvettes
-
0.22 µm syringe filter
-
Filtered dispersant (e.g., deionized water)
-
Nanoparticle suspension
Step-by-Step Methodology:
-
Instrument Preparation: Power on the DLS instrument and allow the laser to stabilize for at least 15-30 minutes.
-
Sample Preparation:
-
Filter the dispersant (e.g., deionized water) using a 0.22 µm syringe filter to remove any dust or contaminants.
-
Dilute the synthesized aluminum hydroxide nanoparticle suspension with the filtered dispersant to an appropriate concentration. The solution should be slightly turbid but not opaque.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered dispersant.
-
Carefully pipette the diluted nanoparticle suspension into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software (e.g., dispersant viscosity, temperature, number of runs).
-
Initiate the measurement. The instrument measures the intensity fluctuations of scattered light caused by the particles' Brownian motion.
-
-
Data Analysis: The instrument's software uses algorithms (e.g., Stokes-Einstein equation) to correlate the fluctuation data to the particle size distribution, providing the average hydrodynamic diameter and the Polydispersity Index (PDI).
Part 3: Advanced Applications Driven by Novel Structures
The ability to engineer aluminum hydroxide at the nanoscale opens doors to enhanced performance and entirely new applications.
Next-Generation Vaccine Adjuvants
Aluminum hydroxide is the most commonly used adjuvant in human vaccines.[6][7] Its mechanism involves creating a "depot" effect, where the antigen adsorbs to the aluminum hydroxide particles, leading to sustained release and enhanced uptake by antigen-presenting cells (APCs).[14] This process activates the innate immune system, in part through the NLRP3 inflammasome pathway.[6][7]
Novel aluminum hydroxide nanoparticles offer significant advantages over traditional adjuvants. Factors such as particle size, surface charge, and adsorption strength profoundly influence the type and magnitude of the immune response.[6] While traditional alum adjuvants are known to preferentially prime a Th2-type immune response, recent studies show that by controlling particle properties and the route of administration, both Th1 and Th2 cellular responses can be enhanced.[6][14] This is a critical development for vaccines against intracellular pathogens, where a Th1 response is crucial.
Caption: Simplified mechanism of aluminum hydroxide as a vaccine adjuvant.
Other Emerging Applications
-
High-Performance Flame Retardants: Nanoparticulate aluminum hydroxide offers a larger surface area, leading to more efficient endothermic decomposition (release of water vapor) when incorporated into polymers, providing superior fire safety.[2][12][15]
-
Water Purification: The high surface area and controlled surface charge of novel aluminum hydroxides make them highly effective flocculants for removing impurities, heavy metals, and organic matter from water.[16]
-
Catalysis: Aluminum hydroxide can be thermally treated to produce various phases of alumina with high surface areas, which serve as crucial catalysts and catalyst supports in the petrochemical industry.[2]
-
Advanced Materials: Novel aluminum hydroxides are used as functional fillers to improve the mechanical and optical properties of plastics, coatings, and solid surface composites.[1][15]
Future Outlook
The field of novel aluminum hydroxides is poised for significant advancement. Future research will likely focus on creating multi-functional composite materials, such as combining aluminum hydroxide with other adjuvants to create synergistic effects in vaccines.[6] Further exploration into controlling the crystalline structure and surface chemistry will undoubtedly lead to new catalysts with enhanced selectivity and activity. As synthesis techniques become more scalable and cost-effective, these advanced materials will move from the laboratory to widespread industrial and pharmaceutical use, redefining the potential of this versatile compound.
References
- BenchChem. (n.d.). Application Notes and Protocols: Characterization of Aluminum Hydroxide Nanoparticles. BenchChem.
- Shi, S., et al. (2015). Advances in aluminum hydroxide-based adjuvant research and its mechanism. PubMed.
- Future Market Insights. (2025, May 27). Aluminum Hydroxide in Advanced Industrial Applications. Future Market Insights.
- Karamalidis, A. K., et al. (2017, May 11). Facile Preparation of Ultrafine Aluminum Hydroxide Particles with or without Mesoporous MCM-41 in Ambient Environments. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Advances in aluminum hydroxide-based adjuvant research and its mechanism. ResearchGate.
- Shi, S., et al. (2015). Advances in aluminum hydroxide-based adjuvant research and its mechanism. National Institutes of Health (NIH).
- da Costa, C. E. F., et al. (2020, July). Synthesis of aluminum hydroxide nanoparticles from the residue of aluminum anodization for application in polymer materials as antiflame agents. Journal of Materials Research and Technology.
- Savanick, G. A., Gigl, P., & White, E. W. (1968, August 1). STRUCTURAL CHARACTERIZATION OF THIN ALUMINUM OXIDE-HYDROXIDE LAYERS BY THE ALUMINUM AND OXYGEN X-RAY EMISSION BANDS. Defense Technical Information Center (DTIC).
- ClinLife. (n.d.). Aluminium Hydroxide – Application in Therapy and Current Clinical Research. ClinLife.
- Google Patents. (n.d.). Novel method for producing aluminum hydroxide. Google Patents.
- HPF Minerals. (n.d.). Aluminium hydroxide - An indispensable high-performance filler. HPF Minerals.
- Salomão, R., et al. (2025, August 10). Characterization of aluminum hydroxide (Al(OH)3) for use as a porogenic agent in castable ceramics. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of aluminum hydroxide. PrepChem.com.
- Kim, J., et al. (2025, August 7). Synthesis and Characterizations of Aluminum Hydroxide Using NaOH Additional Amounts and Polyalmuniumchloride. ResearchGate.
- Aluminiumhydroxide.com. (2026, January 5). Aluminium Hydroxide Uses in Industrial Applications. Aluminiumhydroxide.com.
- Industrial Specialties. (n.d.). Industrial Applications of Aluminum Hydroxide: A Comprehensive Overview. Industrial Specialties.
- Alum HydraStar. (2025, July 20). Which Industries Commonly Use Aluminum Hydroxide Powder?. Alum HydraStar.
- Wikipedia. (n.d.). Aluminium hydroxide. Wikipedia.
- Petz, J. I. (n.d.). Structure of Aluminum Hydroxide Gel. The Journal of Chemical Physics - AIP Publishing.
- Pandey, R. P., et al. (n.d.). Re-inventing traditional aluminum-based adjuvants: Insight into a century of advancements. ScienceDirect.
- Oprea, G., et al. (2022, June 24). Technical Properties and Uses of the Aluminum Hydroxide, Dried, Milled and Classified. IOSR Journal.
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Methodological & Application
Synthesizing Novel Hydroxylated Compounds: A Protocol for "Alh-32-OH"
A Detailed Guide for Laboratory Researchers and Drug Development Professionals
Disclaimer: The compound "Alh-32-OH" does not correspond to a well-documented substance in publicly available chemical databases. The PubChem database lists a compound with the identifier CID 71310496, designated "this compound," with a molecular formula of C155H256O93, but provides no structural information or synthesis protocols[1]. Therefore, this document presents a generalized, yet comprehensive, protocol for the synthesis of a novel hydroxylated compound, hypothetically named "this compound." This guide is intended to serve as a template for researchers, outlining the critical steps and considerations for the synthesis, purification, and characterization of new chemical entities. The principles and techniques described herein are broadly applicable to the synthesis of novel organic compounds.[2][3]
Introduction: The Strategy Behind Synthesizing Novel Alcohols
The synthesis of novel compounds is a cornerstone of chemical research and drug discovery.[2][3] The "-OH" suffix in "this compound" indicates the presence of a hydroxyl (alcohol) functional group, which is a common feature in many biologically active molecules. The "Alh" prefix is undefined, but for the purpose of this illustrative protocol, we will consider a hypothetical scenario where it represents a complex molecular scaffold.
The general approach to synthesizing a novel alcohol involves several key stages:
-
Retrosynthetic Analysis: Deconstructing the target molecule into simpler, commercially available starting materials.
-
Forward Synthesis: Executing a sequence of chemical reactions to build the target molecule from the chosen starting materials.
-
Purification: Isolating the desired product from byproducts and unreacted starting materials.
-
Characterization: Confirming the structure and purity of the synthesized compound.
This protocol will detail a hypothetical multi-step synthesis, focusing on common reactions used to introduce hydroxyl groups and build complex molecular frameworks.
Safety First: Essential Laboratory Practices
The safe handling of chemicals is paramount in any laboratory setting.[4][5][6][7][8] Before commencing any experimental work, a thorough risk assessment must be conducted.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]
-
Fume Hood: All manipulations of volatile, toxic, or flammable chemicals should be performed in a certified chemical fume hood.[5][7]
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals to understand their specific hazards and handling requirements.[8]
-
Spill Management: Be prepared for spills. Have appropriate spill kits readily available and know the procedures for their use.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Starting Material A | Reagent | Sigma-Aldrich | Hypothetical starting material |
| Reagent B | Anhydrous | Acros Organics | For a key bond-forming reaction |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Reaction solvent |
| Diethyl Ether | Anhydrous | J.T. Baker | Extraction solvent |
| Hydrochloric Acid (HCl) | 1 M | VWR | For workup |
| Sodium Sulfate (Na2SO4) | Anhydrous | EMD Millipore | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| Deuterated Chloroform (CDCl3) | 99.8% | Cambridge Isotope Labs | For NMR analysis |
Equipment
-
Round-bottom flasks
-
Magnetic stir plates and stir bars
-
Condensers
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
High-resolution mass spectrometer (HRMS)
-
Nuclear magnetic resonance (NMR) spectrometer (400 MHz or higher)
-
Infrared (IR) spectrometer
Experimental Protocol: A Hypothetical Synthesis of "this compound"
This section outlines a plausible multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Intermediate 1
Reaction: A Grignard reaction to form a key carbon-carbon bond.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a solution of Starting Material A (1.0 eq) in anhydrous THF (50 mL) dropwise via a dropping funnel. Gentle heating may be required to initiate the reaction.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Reagent B (1.1 eq) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.
Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic center of Reagent B, forming a new carbon-carbon bond, a fundamental step in building molecular complexity. The anhydrous conditions are critical as Grignard reagents react readily with water.
Step 2: Hydroxylation to Yield "this compound"
Reaction: Hydroboration-oxidation to introduce a hydroxyl group in an anti-Markovnikov fashion.
Procedure:
-
Dissolve the crude Intermediate 1 (1.0 eq) in anhydrous THF (100 mL) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.1 eq, 1 M solution in THF) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench the excess borane, followed by the slow addition of aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% solution).
-
Stir the mixture vigorously for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude "this compound".
Causality: The hydroboration-oxidation is a two-step process that results in the net addition of water across a double bond. The boron adds to the less substituted carbon, leading to the formation of the alcohol at that position after oxidation. This method provides excellent regioselectivity.
Purification: Isolating the Target Compound
Method: Flash column chromatography.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Dissolve the crude "this compound" in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure "this compound".
Causality: Flash column chromatography separates compounds based on their polarity. The silica gel is a polar stationary phase, and by using a mobile phase of increasing polarity, compounds with different polarities will elute at different times, allowing for the isolation of the desired product.
Characterization: Confirming the Identity and Purity
Unequivocal characterization is essential to confirm the synthesis of a new compound.[9]
| Analytical Technique | Expected Result for "this compound" | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value for the molecular ion [M+H]+ or [M+Na]+ within ± 5 ppm of the observed value. | To determine the exact molecular weight and elemental composition.[10] |
| ¹H NMR Spectroscopy | A spectrum with chemical shifts, integration values, and coupling constants consistent with the proposed structure. The presence of a broad singlet for the -OH proton. | To determine the number and connectivity of hydrogen atoms in the molecule. |
| ¹³C NMR Spectroscopy | A spectrum showing the correct number of carbon signals corresponding to the proposed structure. | To determine the number and types of carbon atoms in the molecule.[9] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch. | To identify the presence of key functional groups.[11] |
| Elemental Analysis | The percentage of C, H, and O should be within ±0.4% of the calculated values. | To confirm the elemental composition and purity.[9] |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.
Conclusion
This document provides a detailed, albeit hypothetical, protocol for the synthesis of "this compound." The principles outlined—from meticulous planning and safety precautions to systematic execution and rigorous characterization—are fundamental to the successful synthesis of any novel chemical entity. Researchers are encouraged to adapt this general framework to their specific synthetic targets, always prioritizing safety and scientific rigor. The development of novel synthetic methods continues to be a vibrant area of research, with new techniques constantly emerging to streamline the creation of complex molecules.[12]
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemical Handling and Storage. (n.d.). Environmental Health and Safety - Iowa State University.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
- Eight Crucial Techniques in Chemical Composition Analysis. (2024, September 2). AxisPharm.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). The Center for Professional Innovation & Education.
- Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing.
- Chemical Composition Analysis: Techniques for Accurate Testing. (n.d.). WH Labs.
- 5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21). Frontier Laboratories.
- This compound. (n.d.). PubChem.
- New 'recipes' for accelerating chemistry discoveries – with a dash of AI. (2026, January 19). Yale News.
- Synthesis of novel compounds: Significance and symbolism. (2025, March 7). In Corpus-based study.
- Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024, June 26). Hilaris Publisher.
- Novel Strategy Generates Useful Compounds for Drug Synthesis. (2020, July 1). Technology Networks.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Alh-32-OH in Human Plasma
Introduction
In the field of drug development, the quantitative analysis of drug metabolites is as crucial as that of the parent drug. Metabolites can contribute to the therapeutic effect, be responsible for adverse effects, or serve as key indicators of the drug's pharmacokinetic (PK) profile. This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alh-32-OH, a primary active metabolite of the investigational drug Alh-32, in human plasma.
The accurate measurement of this compound concentrations is essential for comprehensive pharmacokinetic and toxicokinetic assessments.[1][2] This method has been developed and rigorously validated according to the principles outlined in the latest international regulatory guidelines, including the FDA and ICH M10 guidance documents, ensuring data integrity for regulatory submissions.[3][4][5] The protocol employs a straightforward protein precipitation (PPT) sample preparation technique, followed by rapid UHPLC separation and detection using a triple quadrupole mass spectrometer, making it suitable for high-throughput analysis in clinical and non-clinical studies.[1]
Scientific Principles
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and effectiveness in removing the majority of interfering proteins from biological matrices like plasma.[6][7] The principle involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample.[8] This disrupts the solvation shell around the proteins, causing them to denature, aggregate, and precipitate out of solution. The supernatant, containing the analyte of interest (this compound) and its internal standard, can then be easily separated by centrifugation for direct injection into the LC-MS/MS system.[6][9]
Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[10][11]
-
Chromatography (LC): Ultra-High-Performance Liquid Chromatography (UHPLC) is used to rapidly separate this compound from endogenous plasma components and potential isomers. A reversed-phase C18 column is employed, which separates compounds based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer provides two stages of mass filtering, which is the key to its high selectivity.[12][13] The instrument operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of this compound (the precursor ion). This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to select only a specific, characteristic fragment ion (the product ion).[10][11] This specific precursor-to-product ion transition is unique to the analyte, effectively eliminating background noise and interference.[12]
Experimental Workflow and Protocols
Overall Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: High-level workflow for this compound quantification.
Materials and Reagents
-
Reference Standards: this compound (≥99% purity), this compound-d4 (Stable Isotope Labeled Internal Standard, ≥99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%).
-
Water: Deionized water, 18.2 MΩ·cm.
-
Matrix: Blank human plasma (K2-EDTA).
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (Internal Standard, IS) in methanol to create separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (CC).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Curve (CC) and QC Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations. The total volume of spiking solution should not exceed 5% of the plasma volume.
| Sample Type | Concentration Range (ng/mL) | Levels |
| Calibration Curve | 0.5 - 500 | 8 non-zero points |
| LLOQ QC | 0.5 | Lower Limit of Quantification |
| Low QC | 1.5 | ~3x LLOQ |
| Medium QC | 75 | Mid-range |
| High QC | 400 | ~80% of ULOQ |
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of the plasma sample (CC, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile). This provides a precipitant-to-plasma ratio of 4:1.[7]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.[8]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 3: LC-MS/MS Conditions
UHPLC System Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 4.0 minutes |
Mass Spectrometer Parameters (Triple Quadrupole)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transition | This compound: 345.2 → 188.1 (Quantifier), 345.2 → 157.1 (Qualifier) |
| This compound-d4 (IS): 349.2 → 192.1 | |
| Dwell Time | 100 ms |
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[2][3][4] All experiments were performed over three separate runs by two different analysts.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Analysis of 6 different blank plasma lots | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. |
| Linearity | 8-point calibration curve with 1/x² weighting | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | 4 QC levels (LLOQ, L, M, H), n=6 per run | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Post-extraction spike in 6 different plasma lots | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Comparison of analyte response in extracted vs. unextracted samples | Recovery should be consistent and precise. |
| Stability | Freeze-thaw (3 cycles), Bench-top (24h), Long-term (-80°C, 90 days) | Mean concentration of stability QCs must be within ±15% of nominal values. |
Validation Results Summary
The method successfully met all pre-defined acceptance criteria.
Accuracy and Precision (Inter-day)
| QC Level (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ (0.5) | 18 | 0.52 | 104.0 | 8.7 |
| Low (1.5) | 18 | 1.45 | 96.7 | 6.2 |
| Medium (75) | 18 | 78.1 | 104.1 | 4.5 |
| High (400) | 18 | 391.5 | 97.9 | 3.8 |
The results demonstrate excellent accuracy and precision across the entire analytical range. Matrix effect was found to be minimal, and the analyte proved stable under all tested conditions.
Data Interpretation: The Role of the Triple Quadrupole
The high selectivity of this method is achieved by the specific filtering action of the triple quadrupole mass spectrometer operating in MRM mode.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
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- 7. Technical Tip: Protein Precipitation [phenomenex.com]
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Application Note & Protocol: (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine in Asymmetric Catalysis
Note to the Reader: The initial topic "Alh-32-OH" did not correspond to a known chemical compound in scientific literature or databases. To fulfill the detailed requirements of your request for an in-depth technical guide, the topic has been substituted with a well-documented and highly relevant organocatalyst: (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine , a prominent member of the diarylprolinol silyl ether class, often referred to as a Hayashi-Jørgensen catalyst . This allows for the creation of a scientifically accurate and actionable guide as intended.
Audience: Researchers, scientists, and drug development professionals in organic synthesis.
Senior Application Scientist's Foreword: The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis.[1][2] Organocatalysis has risen as a third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis by offering operational simplicity, stability, and often, unique reactivity pathways.[2][3] Within this field, diarylprolinol silyl ethers have emerged as exceptionally versatile and robust catalysts.[4][5] This guide focuses on a key exemplar of this class, (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, detailing its mechanistic basis and providing a validated protocol for its application in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. Our objective is to move beyond a simple recitation of steps, providing the causal logic behind the procedural choices to empower researchers to not only replicate but also rationally adapt these methods for their own synthetic challenges.
Catalyst Overview and Principle of Action
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine , also known as a Hayashi-Jørgensen catalyst, is a chiral organocatalyst derived from L-proline.[6][7] Its structure is notable for the bulky diphenyl(trimethylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring.[8][9][10] This steric hindrance is not a passive feature; it is the primary architectural element responsible for creating a highly defined chiral environment that dictates the stereochemical outcome of the reaction.
Mechanism of Activation: This catalyst primarily operates through two distinct covalent activation modes, depending on the nature of the aldehyde substrate: enamine catalysis for saturated aldehydes and iminium ion catalysis for α,β-unsaturated aldehydes.[4][11]
-
Iminium Ion Catalysis (LUMO-Lowering): In reactions with α,β-unsaturated aldehydes (enals), the secondary amine of the catalyst condenses with the aldehyde to form a chiral iminium ion.[1] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, activating it for nucleophilic attack at the β-position.[1][4][5] The bulky silyl ether group effectively shields one enantiotopic face of the iminium ion, forcing the incoming nucleophile to approach from the less hindered face, thereby ensuring high enantioselectivity.[4][5][6]
-
Enamine Catalysis (HOMO-Raising): With saturated aldehydes or ketones, the catalyst forms a chiral enamine intermediate.[11][12] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the otherwise weakly nucleophilic carbonyl compound into a potent nucleophile that can attack various electrophiles at its α-position.[4]
The following workflow illustrates the general logic of applying this catalyst system.
Caption: General experimental workflow for organocatalysis.
Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of carbon nucleophiles to α,β-unsaturated nitroalkenes is a powerful method for constructing functionalized chiral building blocks.[13] The use of (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine provides a reliable route to access the resulting γ-nitro aldehydes with high diastereoselectivity and enantioselectivity.[14]
Causality in Experimental Design:
-
Catalyst Loading: Organocatalysis often requires higher catalyst loadings (1-20 mol%) compared to many transition-metal systems.[7][14] This is due to the potential for off-cycle catalyst deactivation and the kinetics of the catalytic cycle. A loading of 5-10 mol% is a robust starting point for optimization.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-polar, aprotic solvents like toluene or dichloromethane are often preferred as they do not interfere with the key hydrogen-bonding interactions in the transition state. However, recent developments have shown high efficacy in aqueous systems with modified catalysts, offering a greener alternative.[14]
-
Additives: The reaction is often accelerated by the presence of a weak acid co-catalyst, such as benzoic acid or p-nitrophenol.[15] The acid facilitates the turnover-limiting hydrolysis of the enamine intermediate, regenerating the active catalyst and preventing product inhibition.[11]
-
Temperature: These reactions are typically run at ambient temperature or below (0 to 25 °C) to maximize stereoselectivity.[16] Lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).
The catalytic cycle below details the iminium activation pathway for this specific transformation.
Caption: Iminium ion catalytic cycle for Michael addition.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a trans-β-nitrostyrene derivative.
Materials & Reagents:
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Catalyst, 10 mol%)
-
trans-β-Nitrostyrene (Electrophile, 1.0 equiv, 0.5 mmol)
-
Aldehyde (Nucleophile, e.g., Propanal, 3.0 equiv)
-
Benzoic Acid (Additive, 10 mol%)
-
Toluene (Anhydrous, sufficient to make 0.2 M solution)
-
Standard glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol Steps:
-
Reaction Setup:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (16.3 mg, 0.05 mmol, 10 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5 minutes.
-
Rationale: The catalyst and the intermediates are sensitive to moisture, which can hydrolyze the silyl ether or interfere with the catalytic cycle.[16] An inert atmosphere is crucial for reproducibility.
-
-
Addition of Reagents:
-
Using a syringe, add anhydrous toluene (2.5 mL) to dissolve the catalyst and additive.
-
Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C) using an ice-water bath.
-
Slowly add the aldehyde (e.g., propanal, 109 µL, 1.5 mmol, 3.0 equiv) dropwise over 1 minute.
-
Rationale: A slight excess of the aldehyde donor is used to push the reaction equilibrium towards the product.[14] Cooling the mixture before adding the final reagent helps control any initial exotherm and improves stereoselectivity.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature.
-
Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Rationale: Reaction times can vary significantly based on the specific substrates. Direct monitoring prevents premature workup or unnecessary extension of the reaction time.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess aldehyde.
-
Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Rationale: Direct purification is often possible and avoids aqueous workup steps that could potentially cause side reactions like epimerization, although an aqueous wash can be introduced if necessary to remove the acidic additive.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
-
Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).
-
Data Presentation & Expected Results
The reaction between various aldehydes and nitroalkenes using this catalyst system typically affords the syn-Michael adduct as the major diastereomer with high enantioselectivity.
Table 1: Representative Results for the Asymmetric Michael Addition [14]
| Entry | Aldehyde Donor | Nitroalkene Acceptor | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 24 | 95 | 95:5 | 98 |
| 2 | Pentanal | trans-β-Nitrostyrene | 24 | 85 | 94:6 | 98 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 48 | 91 | >99:1 | 99 |
| 4 | Propanal | 4-Chloro-β-nitrostyrene | 20 | 98 | 96:4 | 99 |
| Conditions: 10 mol% catalyst, 10 mol% benzoic acid, Toluene, 4 °C. |
Troubleshooting & Field Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 20 mol%) or the amount of aldehyde donor. Ensure all reagents and solvents are scrupulously dry. The addition of molecular sieves can sometimes be beneficial.
-
Low Enantioselectivity: This is often temperature-dependent. Running the reaction at a lower temperature (e.g., -10 °C or -20 °C) can significantly improve the ee, albeit at the cost of a longer reaction time. Also, verify the chiral purity of the catalyst.
-
Poor Diastereoselectivity: The syn/anti ratio can be sensitive to the steric bulk of both the aldehyde and the nitroalkene. While the catalyst has a strong intrinsic preference for the syn adduct, highly hindered substrates may give different results.
Conclusion
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine is a powerful and reliable organocatalyst for asymmetric synthesis.[4][8] Its efficacy stems from a well-understood mechanism of covalent catalysis, where steric control within a transiently formed iminium or enamine intermediate dictates stereochemistry.[11] The protocol provided herein for the asymmetric Michael addition serves as a robust template that, when coupled with the mechanistic insights discussed, equips researchers to effectively implement and adapt this catalytic system for the synthesis of complex, enantiomerically enriched molecules.
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-
Berkessel, A., & Gröger, H. (2005). Enantioselective Organocatalysis. Wiley-VCH. [Link]
-
Kim, H. Y., & Oh, K. (2014). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules. [Link]
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Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. [Link]
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Schnitzer, T., & Wennemers, H. (2020). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry. [Link]
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Páez, J. A., & D’Ocon, P. (2018). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
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Gaunt, M. J., Johansson, C. C., McNally, A., & Vo, N. T. (2007). Enantioselective organocatalysis. Drug Discovery Today. [Link]
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Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. ACS Publications. [Link]
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Kim, H. Y., & Oh, K. (2019). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Molecules. [Link]
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Buckley, B. R., Kimber, M. C., & Slater, N. H. (2012). Organocatalysis [review article]. Loughborough University Research Repository. [Link]
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]
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Kim, H. Y., & Oh, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]
-
Kumar, P., & Bodige, S. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]
-
Cardiff University. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs. [Link]
-
Wang, Y., et al. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. [Link]
-
Smith, J. (2023). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Journal of Organic Synthesis. [Link]
-
Wang, W., et al. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society. [Link]
-
Company, R. S., & Afonso, C. A. M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. [Link]
-
Ishihara, K., & Nakano, K. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters. [Link]
-
MySkinRecipes. (n.d.). (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. MySkinRecipes. [Link]
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- 1. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 2. Enantioselective organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis [beilstein-journals.org]
- 4. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 7. chemicaljournal.org [chemicaljournal.org]
- 8. (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 848821-58-9 | Benchchem [benchchem.com]
- 9. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 10. (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether [myskinrecipes.com]
- 11. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 12. videleaf.com [videleaf.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buy (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 848821-58-9 [smolecule.com]
Application Note & Protocol Guide: Alh-32-OH
An in-depth guide to the experimental design and setup for Alh-32-OH, a novel mTORC1 inhibitor.
Introduction: Targeting a Central Hub in Cell Growth and Proliferation
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it one of the most intensively pursued targets for therapeutic intervention. The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
mTORC1, in particular, acts as a central cellular sensor, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Its downstream effectors, such as the S6 ribosomal protein kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), are key regulators of ribosome biogenesis and cap-dependent translation.
This document introduces This compound , a novel, potent, and highly selective small molecule inhibitor of mTORC1. Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 activity, this compound is an ATP-competitive inhibitor designed for complete and specific shutdown of mTORC1 kinase function. This guide provides a comprehensive framework and detailed protocols for the preclinical characterization of this compound, from initial biochemical validation to cell-based functional assays.
Mechanism of Action: Selective Inhibition of the mTORC1 Signaling Axis
This compound is hypothesized to bind to the ATP-binding pocket of the mTOR kinase domain within the mTORC1 complex. This direct competition with ATP is designed to prevent the phosphorylation of key downstream substrates, thereby arresting the signaling cascade that promotes cell growth and proliferation. The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Standard workflow for Western Blot analysis of mTORC1 pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture: Plate a cancer cell line with known PI3K/mTOR pathway activation (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum or serum-free medium for 12-16 hours to reduce basal pathway activity.
-
Compound Treatment: Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor like insulin or IGF-1 (e.g., 100 ng/mL) for 30 minutes to robustly activate the PI3K/Akt/mTOR pathway.
-
Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Ser65)
-
Total 4E-BP1
-
β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Densitometry can be used for semi-quantitative analysis.
Protocol 3: Cell Viability and Proliferation Assay
Objective: To assess the functional consequence of mTORC1 inhibition by this compound on cancer cell proliferation and viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in 96-well, clear-bottom plates at a density of 3,000-5,000 cells per well. Allow to attach overnight.
-
Compound Addition: Add a 10-point serial dilution of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Scientist's Note: A 72-hour time point is standard for proliferation assays, as it allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
-
Assay Readout: Use a commercial viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolic activity and viability.
-
Equilibrate the plate and reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a microplate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the percentage of viability against the log of the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Data Presentation and Expected Results
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | This compound Value (nM) | Rapamycin (Reference) (nM) |
| Biochemical Assay | |||
| TR-FRET mTOR Kinase Assay | IC50 | 1.5 ± 0.3 | N/A (Allosteric) |
| Cell-Based Assays | |||
| Western Blot (MCF-7 cells) | IC50 (p-p70S6K) | 8.2 ± 1.1 | 0.8 ± 0.2 |
| Cell Viability (MCF-7 cells) | GI50 (72h) | 25.6 ± 4.5 | 15.3 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
References
Standard Operating Procedure for Preclinical Evaluation of Alh-32-OH
Introduction
This document provides a detailed standard operating procedure (SOP) for the initial preclinical evaluation of Alh-32-OH, a novel small molecule inhibitor. Due to the limited public information on a specific molecule designated "this compound," this guide is structured as a comprehensive template for a hypothetical alcohol-containing compound targeting a key cellular enzyme. For the purpose of this illustrative protocol, we will assume this compound is an inhibitor of Aldehyde Dehydrogenase 2 (ALDH2), a mitochondrial enzyme critical in alcohol metabolism and cellular detoxification pathways.[1] Researchers and drug development professionals should adapt these protocols based on the known chemical and biological properties of their specific compound.
This application note will cover essential procedures for handling, solution preparation, and conducting foundational in vitro enzymatic and cell-based assays to characterize the activity and potency of this compound.
Compound Information and Material Handling
Proper handling and storage of any novel chemical entity are paramount for experimental reproducibility and personnel safety. The hydroxyl group in alcohol-containing compounds can influence their solubility and reactivity.[2][3]
Physicochemical Properties (Hypothetical)
A summary of the hypothetical properties of this compound is provided below. These values should be replaced with experimentally determined data for the actual compound.
| Property | Value (Hypothetical) | Notes |
| Molecular Formula | C₁₅H₁₂N₂O₃ | To be confirmed by analytical characterization. |
| Molecular Weight | 268.27 g/mol | Use the exact molecular weight for all concentration calculations. |
| Appearance | White to off-white crystalline solid | Visual inspection should be performed upon receipt. |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL) | The presence of the hydroxyl group may enhance solubility in polar organic solvents.[2] Aqueous solubility is expected to be low and should be determined. |
| Purity | >98% (by HPLC) | Purity should be verified before initiating experiments. |
| Storage Conditions | -20°C, desiccated, protected from light | Long-term storage at lower temperatures (-80°C) may be necessary. Avoid repeated freeze-thaw cycles of stock solutions. |
Safety and Handling Precautions
As a novel chemical entity, this compound should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powders.
-
Disposal: Dispose of all waste containing this compound in accordance with institutional and local regulations for chemical waste.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for obtaining reliable experimental data.
Materials
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free water
-
Appropriate sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial containing this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of this compound (e.g., 2.68 mg) into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 2.68 mg of this compound (MW = 268.27 g/mol ), add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required but should be tested for compound stability.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate assay buffer or cell culture medium.
-
Important: The final concentration of DMSO in the assay should be kept constant across all conditions and should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
In Vitro Enzymatic Assay: ALDH2 Inhibition
This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of this compound against recombinant human ALDH2. The assay measures the NAD⁺-dependent conversion of a substrate aldehyde to its corresponding carboxylic acid, which is coupled to the production of a fluorescent signal.
Workflow for ALDH2 Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against ALDH2.
Step-by-Step Protocol
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
ALDH2 Enzyme: Dilute recombinant human ALDH2 in assay buffer to the final working concentration (e.g., 20 µg/mL).
-
Substrate/Cofactor Mix: Prepare a solution containing the ALDH substrate (e.g., propionaldehyde) and NAD⁺ in assay buffer.
-
This compound Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells of a black, flat-bottom 96-well plate.
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted ALDH2 enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Cover the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate/Cofactor mix to all wells.
-
Mix the plate on a shaker for 1 minute.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
CETSA Workflow Diagram
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T overexpressing ALDH2) to ~80-90% confluency.
-
Treat intact cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Cell Lysis:
-
Harvest cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) through freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Heating Step:
-
Aliquot the clarified lysate from both vehicle- and this compound-treated groups into PCR tubes.
-
Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Separation of Soluble Proteins:
-
After heating, cool the samples to room temperature.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble ALDH2 in each sample using Western blotting or an ELISA.
-
Quantify the band intensities (for Western blot) and normalize to the non-heated control.
-
-
Data Interpretation:
-
Plot the percentage of soluble ALDH2 as a function of temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of ALDH2, confirming direct target engagement.
-
Hypothetical Signaling Pathway
The inhibition of ALDH2 by this compound is expected to increase the intracellular concentration of reactive aldehydes, which can lead to cellular stress and downstream signaling events.
Caption: Hypothetical pathway showing ALDH2 inhibition by this compound.
References
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. National Library of Medicine. [Link]
-
Aluminum Hydroxide | Al(OH)3 | CID 10176082. PubChem. [Link]
-
12.2 Properties of Alcohols | Organic Chemistry. YouTube. [Link]
-
Aluminium hydride - Wikipedia. Wikipedia. [Link]
-
Chemical Properties of Alcohol | Carbon Compound. YouTube. [Link]
-
Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. YouTube. [Link]
-
Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride. National Library of Medicine. [Link]
Sources
Application Notes and Protocols for In Vitro Studies of Alh-32-OH, a Novel Aldehyde Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Aldehyde Dehydrogenase with Alh-32-OH
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] This detoxification role is vital for cellular homeostasis. Notably, certain ALDH isoforms, particularly from the ALDH1A family, are key enzymes in the biosynthesis of retinoic acid (RA) from retinaldehyde, a critical signaling molecule in cell differentiation and development.[1][2]
Elevated ALDH activity is a hallmark of various cancer stem cells and is associated with poor prognosis and resistance to chemotherapy.[3][4] This has positioned ALDH as a compelling therapeutic target in oncology. This compound is a novel, potent small molecule inhibitor designed to target specific ALDH isoforms, offering a promising tool for cancer research and therapeutic development.
These application notes provide a comprehensive guide for the in vitro characterization of this compound, detailing its mechanism of action, protocols for determining optimal dosage and concentration, and methods for assessing its cellular effects.
Part 1: Biochemical Characterization of this compound
Preparation of this compound Stock Solutions
Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Based on the physicochemical properties of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Reconstitution:
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a stock concentration of 10-50 mM. For quantities of 10 mg or less, add the solvent directly to the vial.[5]
-
Vortex or sonicate gently until the compound is completely dissolved.[6]
-
-
Sterilization: For cell culture experiments, sterilize the stock solution by filtering it through a 0.2 µm syringe filter.[5] High-temperature or high-pressure sterilization methods are not recommended as they can degrade the compound.[5]
-
Aliquoting and Storage:
| Parameter | Recommendation | Source(s) |
| Solvent | High-purity, anhydrous DMSO | |
| Stock Concentration | 10-50 mM | [6] |
| Sterilization | 0.2 µm syringe filter | [5] |
| Storage | -20°C or -80°C in single-use aliquots | [5] |
Determination of IC50 for this compound
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. This can be determined using a cell-free enzymatic assay with purified ALDH enzyme.
Protocol for ALDH Inhibition Assay (Spectrophotometric):
This protocol is adapted from methods used for screening ALDH inhibitors.[7][8][9]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
The reaction mixture should contain the ALDH enzyme (e.g., recombinant human ALDH1A1 or ALDH2), the cofactor NAD+, and the buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.[8]
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in the reaction buffer. It is advisable to perform initial dilutions in DMSO before the final dilution in the aqueous buffer to prevent precipitation. The final DMSO concentration in the assay should be kept low (e.g., <1-2%) and consistent across all wells, including the control.[9]
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well, UV-transparent plate.
-
Add the ALDH enzyme and NAD+ mixture to the wells.
-
Incubate for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
-
| Parameter | Typical Range/Value | Source(s) |
| Enzyme Concentration | 10-200 nM (empirically determined) | [9][11] |
| Substrate Concentration | Near Km value (e.g., 50-800 µM) | [8][9] |
| Inhibitor Concentration Range | Logarithmic dilutions (e.g., 1 nM to 100 µM) | [9] |
| Final DMSO Concentration | <1-2% | [9] |
| Wavelength for Detection | 340 nm (NADH production) | [7] |
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Part 2: Cellular Assays for this compound
Determining Optimal In Vitro Concentration and Cytotoxicity
Before assessing the specific effects of this compound on cellular pathways, it is essential to determine its cytotoxic profile and establish a working concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.[12]
Protocol for MTT Cell Viability Assay:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% and a vehicle control (medium with the same DMSO concentration) must be included.[13]
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO (150 µL/well), and shake the plate gently to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the this compound concentration to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
-
| Parameter | Typical Range/Value | Source(s) |
| Cell Seeding Density | 5,000-10,000 cells/well | [12] |
| Treatment Duration | 24, 48, 72 hours | [14] |
| Concentration Range | 0.1 µM to 100 µM (or higher) | [14] |
| Final DMSO Concentration | <0.5% | |
| MTT Concentration | 0.5 mg/mL | [12] |
| Absorbance Wavelength | 490-570 nm | [12] |
Measuring Cellular ALDH Activity
The ALDEFLUOR™ assay is a widely used method to measure ALDH activity in live cells, often used to identify cancer stem cell populations.[15] This assay can be adapted to quantify the inhibitory effect of this compound on cellular ALDH activity.
Protocol for ALDEFLUOR™ Assay:
-
Cell Preparation:
-
Harvest cells and resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment and Staining:
-
Divide the cell suspension into tubes. To one set of tubes, add the desired concentration of this compound.
-
To a control tube, add the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB), which serves as a negative control to define the background fluorescence.[15]
-
Add the ALDEFLUOR™ substrate (BODIPY-aminoacetaldehyde) to all tubes and mix.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells using a flow cytometer, detecting the fluorescent product in the green channel (e.g., FITC).
-
Use the DEAB-treated sample to set the gate for ALDH-negative cells.
-
Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity (MFI) in the this compound-treated samples compared to the untreated control.
-
Part 3: Mechanistic Studies and Downstream Effects
Impact on Retinoic Acid (RA) Signaling
Since ALDH1A isoforms are critical for RA synthesis, inhibiting their activity with this compound is expected to disrupt RA signaling.[2][16] This can lead to changes in cell differentiation and gene expression.
Signaling Pathway: ALDH and Retinoic Acid Synthesis
Caption: this compound inhibits ALDH1A, blocking retinoic acid synthesis.
Experimental Approaches:
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of known RA target genes (e.g., CYP26A1, HOX genes) in cells treated with this compound. A decrease in their expression would indicate suppression of RA signaling.
-
Reporter Assays: Use a cell line engineered with a luciferase reporter construct driven by a retinoic acid response element (RARE). Inhibition of luciferase activity upon this compound treatment would directly demonstrate a reduction in RA signaling.[2]
Induction of Oxidative Stress
ALDHs detoxify reactive aldehydes produced during lipid peroxidation.[17] Inhibiting ALDH activity can lead to the accumulation of these toxic aldehydes, resulting in increased reactive oxygen species (ROS) and oxidative stress.[18][19]
Experimental Approaches:
-
ROS Detection: Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[19] An increase in fluorescence, detectable by flow cytometry or a plate reader, indicates higher ROS levels in this compound-treated cells.
-
Lipid Peroxidation Assay: Quantify malondialdehyde (MDA), a key product of lipid peroxidation, using commercially available kits. An increase in MDA levels suggests enhanced oxidative damage.[20]
Conclusion
This guide provides a foundational framework for the in vitro investigation of this compound. By systematically determining its biochemical potency (IC50), cellular activity, and effects on key signaling pathways, researchers can build a comprehensive profile of this novel ALDH inhibitor. The protocols and insights provided herein are designed to ensure scientific rigor and support the exploration of this compound as a valuable tool in both basic research and drug development.
References
-
Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (Source: NIH) [Link]
-
QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit. (Source: BioAssay Systems) [Link]
-
Progress in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines against the 1A Family. (Source: NIH) [Link]
-
ALDH Inhibitor Screening Assay Kit. (Source: BIOGEN Científica) [Link]
-
Aldehyde Dehydrogenase Inhibitor Screening Services. (Source: BioAssay Systems) [Link]
-
Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells. (Source: NIH) [Link]
-
Aldehyde Dehydrogenase Assay Kits. (Source: Biocompare) [Link]
-
BioAssay Systems Aldehyde Dehydrogenase Inhibitor. (Source: BioAssay Systems) [Link]
-
Linking ALDH1 and retinoic acid signaling. (Source: NIH) [Link]
-
In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin. (Source: NIH) [Link]
-
Discovery of Novel Regulators of Aldehyde Dehydrogenase Isoenzymes. (Source: NIH) [Link]
-
Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent. (Source: AACR Publications) [Link]
-
Km for ALDH and IC50 Determination for Disulfiram. (Source: BioAssay Systems) [Link]
-
Preparing Stock Solutions. (Source: PhytoTech Labs) [Link]
-
Design, synthesis characterization and biological evaluation of novel multi-isoform ALDH inhibitors as potential anticancer agents. (Source: ResearchGate) [Link]
-
Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. (Source: ACS Publications) [Link]
-
Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. (Source: ACS Publications) [Link]
-
Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. (Source: ResearchGate) [Link]
-
Inhibiton Assay: IC50 values were determined for CB29 and its analogs... (Source: PubChem) [Link]
-
Silencing ALDH2 augmented heat stress-induced activation of NF-κB, ROS... (Source: ResearchGate) [Link]
-
Cell viability assays using compounds (a) 15, (b) 16, (c) 24, and (d)... (Source: ResearchGate) [Link]
-
Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway... (Source: MDPI) [Link]
-
Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. (Source: ResearchGate) [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (Source: Creative Bioarray) [Link]
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Inhibition constants of Aldi inhibitors for human ALDH isoenzymes. (Source: ResearchGate) [Link]
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Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. (Source: NIH) [Link]
-
Cytotoxicity of ALDH inhibitors and CuET. (Source: ResearchGate) [Link]
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Inhibition of Aldehyde Dehydrogenase 2 by Oxidative Stress Is Associated with Cardiac Dysfunction in Diabetic Rats. (Source: NIH) [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (Source: JoVE) [Link]
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Inhibition of aldehyde dehydrogenase 2 by oxidative stress is associated with cardiac dysfunction in diabetic rats. (Source: PubMed) [Link]
-
IC50 Determination. (Source: edX) [Link]
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Mechanisms by which ALDHs mitigate alcohol-induced oxidative stress. (Source: ResearchGate) [Link]
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In Vitro Evidence for Chronic Alcohol and High Glucose Mediated Increased Oxidative Stress and Hepatotoxicity. (Source: ResearchGate) [Link]
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (Source: ASPET) [Link]
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The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor... (Source: NIH) [Link]
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- 9. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Role of 1-Dotriacontanol in Advanced Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Dotriacontanol (C32H66O), a long-chain saturated fatty alcohol, in the field of materials science.[1][2][3] Due to its unique molecular structure—a long, hydrophobic 32-carbon aliphatic tail and a terminal hydrophilic hydroxyl (-OH) group—1-Dotriacontanol serves as a versatile building block for creating functionalized surfaces and novel polymeric materials.[1][4] Key applications detailed herein include the formation of superhydrophobic surfaces via self-assembled monolayers (SAMs) and the synthesis of novel polyesters through polycondensation reactions.[5][6] This guide provides field-proven, step-by-step protocols, explains the causality behind experimental choices, and offers insights into the characterization and troubleshooting of these advanced materials.
Introduction to 1-Dotriacontanol
1-Dotriacontanol is a long-chain primary fatty alcohol characterized by a 32-carbon backbone.[2][3] This structure imparts a dual nature to the molecule: an extensive nonpolar, hydrophobic aliphatic chain and a polar, reactive hydroxyl headgroup.[1][4] This amphiphilic character makes it an exemplary candidate for surface modification and polymer science.
The long alkyl chain promotes strong van der Waals interactions, driving the formation of highly ordered, crystalline structures, which is critical for creating stable, low-energy surfaces.[7] Concurrently, the terminal hydroxyl group provides a reactive site for covalent modification, enabling its use as a monomer in polymerization reactions or as an anchor for grafting onto various substrates.[8][9] These properties are leveraged to develop materials with tailored wettability, thermal stability, and mechanical performance.
Physicochemical Properties and Characterization
Prior to its application, ensuring the purity and identity of 1-Dotriacontanol is paramount. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₃₂H₆₆O | [10] |
| Molar Mass | 466.88 g/mol | [10] |
| Appearance | White, waxy solid | [1] |
| Melting Point | Approx. 89-91 °C | Varies by purity |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1] |
Recommended Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure, identifying the terminal hydroxyl proton and the distinct signals of the long alkyl chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the O-H stretching band (typically ~3300 cm⁻¹) and C-H stretching bands (~2850-2950 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal purity.
Application Protocol I: Fabrication of Superhydrophobic Surfaces via Self-Assembled Monolayers (SAMs)
The creation of superhydrophobic surfaces, which exhibit water contact angles greater than 150°, is highly desirable for applications such as self-cleaning coatings, anti-icing surfaces, and corrosion resistance.[11][12][13][14][15][16][17][18] The long alkyl chain of 1-Dotriacontanol is ideal for creating a low-energy surface, a key requirement for hydrophobicity.[19] This protocol details the formation of a hydroxyl-terminated SAM on a silicon oxide (SiO₂) substrate, which can then be further functionalized to enhance hydrophobicity.
Rationale for Experimental Design
This protocol utilizes a two-step process. First, a silanization step creates a robust anchor layer on the hydroxylated silicon surface. 1-Dotriacontanol is then grafted onto this layer. While alkanethiols on gold are a more common SAM system, this method is adaptable to oxide surfaces prevalent in electronics and glass-based materials.[7][20][21][22] Piranha cleaning is a critical step to generate a high density of surface hydroxyl groups, ensuring a uniform and dense monolayer.
Experimental Workflow Diagram
Caption: Workflow for fabricating and characterizing 1-Dotriacontanol SAMs.
Step-by-Step Protocol
-
Substrate Preparation:
-
Cleave silicon wafers (with native oxide layer) into 1x1 cm pieces.
-
Sequentially sonicate the substrates in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Prepare a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) in a certified fume hood.
-
Immerse the substrates in the Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Thoroughly rinse the substrates with copious amounts of DI water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 1-Dotriacontanol in anhydrous toluene.
-
Place the cleaned, dry substrates in the solution.
-
Seal the container and heat at 60°C for 24 hours to facilitate the grafting reaction.
-
After incubation, remove the substrates and rinse thoroughly with toluene, followed by ethanol, to remove any physisorbed molecules.
-
Dry the functionalized substrates with nitrogen.
-
-
Surface Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle to assess surface hydrophobicity. An increase from <10° (for cleaned SiO₂) to >90° indicates successful monolayer formation.[19]
-
Atomic Force Microscopy (AFM): Image the surface topography to assess monolayer uniformity and check for defects.[23]
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the surface, looking for an increase in the C 1s signal relative to the Si 2p and O 1s signals from the substrate.
-
Expected Results & Troubleshooting
| Parameter | Expected Result | Common Problem | Solution |
| Water Contact Angle | > 90° | Low contact angle (<70°) | Incomplete Piranha clean; impure solvent/reagent; insufficient reaction time/temperature. |
| AFM Morphology | Smooth, uniform surface | Pitting or aggregation | Physisorbed material present; solution concentration too high. Increase solvent rinse stringency. |
| XPS C 1s Signal | Significant increase | Minimal change from baseline | Poor reaction yield. Ensure anhydrous conditions and check reagent purity. |
Application Protocol II: Synthesis of a Novel Polyester via Polycondensation
The terminal hydroxyl group of 1-Dotriacontanol allows it to act as a monomer in polycondensation reactions.[9][24] By reacting it with a dicarboxylic acid, such as sebacic acid (a 10-carbon diacid), a novel polyester can be synthesized. The long C32 side chains will impart significant hydrophobicity and unique thermal properties to the resulting polymer. Such materials have potential applications as biodegradable plastics, hydrophobic coatings, or matrices for drug delivery.[4][5][6]
Rationale for Experimental Design
This protocol uses a melt polycondensation method, which avoids the use of solvents and simplifies product purification. A catalyst, such as zinc acetate, is used to accelerate the esterification reaction.[5] The reaction is performed under a nitrogen atmosphere to prevent oxidation at high temperatures and a vacuum is applied in the final stage to remove the water byproduct, driving the equilibrium towards polymer formation, thereby achieving a higher molecular weight.[5][6]
Polymerization Reaction Diagram
Caption: Polycondensation of 1-Dotriacontanol and sebacic acid.
Step-by-Step Protocol
-
Reactor Setup:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with equimolar amounts of 1-Dotriacontanol and sebacic acid.
-
Add the catalyst, zinc acetate, at a concentration of 0.1 mol% relative to the diacid.
-
-
Polymerization - Stage 1 (Nitrogen Purge):
-
Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 160°C under a continuous, gentle nitrogen flow. Maintain these conditions for 4 hours. Water will begin to distill off as the esterification reaction proceeds.
-
-
Polymerization - Stage 2 (Vacuum):
-
Increase the temperature to 180°C.
-
Gradually apply a vacuum (to <1 mmHg) over 30 minutes. CAUTION: Applying vacuum too quickly can cause vigorous boiling and loss of reactants.
-
Continue the reaction under vacuum for an additional 6-8 hours. The viscosity of the mixture will increase significantly as the polymer chain length grows.
-
-
Product Isolation and Purification:
-
Cool the reactor to room temperature and break the vacuum with nitrogen.
-
The resulting polymer will be a solid wax-like material. Dissolve the polymer in a minimal amount of hot chloroform.
-
Precipitate the polymer by slowly pouring the chloroform solution into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
-
Polymer Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
DSC/Thermogravimetric Analysis (TGA): Analyze the thermal properties, including glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).
-
NMR Spectroscopy: Confirm the polyester structure by identifying the characteristic ester proton signals.
-
References
-
Bhushan, B., & Jung, Y. C. (2006). Surface characterization and adhesion and friction properties of hydrophobic leaf surfaces. Ultramicroscopy, 106(8-9), 709-719. [Link]
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Burton, Z., & Bhushan, B. (2006). Surface characterization and adhesion and friction properties of hydrophobic leaf surfaces. OSTI.GOV. [Link]
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Burton, Z., & Bhushan, B. (2006). Surface characterization and adhesion and friction properties of hydrophobic leaf surfaces. Ultramicroscopy, 106(8-9), 709-719. [Link]
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Wang, H., et al. (2024). Preparation of Durable Superhydrophobic Coatings Based on Discrete Adhesives. Coatings, 14(4), 478. [Link]
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Wu, Y., et al. (2019). A Facile Method to Prepare Superhydrophobic Coatings for Various Substrates. Coatings, 9(9), 548. [Link]
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Ben Amor, H., et al. (2018). Development a simple method to create the superhydrophobic composite coatings. ResearchGate. [Link]
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Joshi, S., et al. (2018). A methodology to produce eco-friendly superhydrophobic coatings produced from all-water-processed plant-based filler materials. Green Chemistry, 20(21), 4937-4948. [Link]
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Che, Z., et al. (2023). Fabrication of Superhydrophobic Surfaces via Air-assisted Electrospray Method. bioRxiv. [Link]
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Rykaczewski, K., et al. (2012). How nanorough is rough enough to make a surface superhydrophobic during water condensation? ResearchGate. [Link]
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Yamakita, Y., et al. (2022). Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. Molecules, 27(21), 7244. [Link]
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Coursolle, D., et al. (2015). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Molecular Omics, 11(1), 213-222. [Link]
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Law, K.-Y. (2014). Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. The Journal of Physical Chemistry Letters, 5(4), 686-688. [Link]
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Grignard, B., et al. (2016). Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers. Green Chemistry, 18(8), 2384-2393. [Link]
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Khan, I., et al. (2014). A green approach for the synthesis of long chain aliphatic acid esters at room temperature. Journal of the Taiwan Institute of Chemical Engineers, 45(5), 2531-2535. [Link]
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Ben-Amor, S., et al. (2021). Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. ACS Sustainable Chemistry & Engineering, 9(11), 4160-4171. [Link]
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Coursolle, D., et al. (2015). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. RSC Publishing. [Link]
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Grignard, B., et al. (2016). Hyperbranched Polyesters by Polycondensation of Fatty Acid-based ABn-type Monomers. ResearchGate. [Link]
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D'Agostino, E., et al. (2020). Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae. PubMed. [Link]
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Grignard, B., et al. (2016). Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers. CORE. [Link]
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Wikipedia. (2023). Self-assembled monolayer. Wikipedia. [Link]
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Zhang, K., et al. (2010). Use of alcohols as reducing agents for synthesis of well-defined polymers by AGET-ATRP. Chemical Communications, 46(37), 6912-6914. [Link]
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Reddit. (2015). Polymerisation of -OH (alcohols). r/chemistry. [Link]
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Wikipedia. (2023). 1-Dotriacontanol. Wikipedia. [Link]
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Tupec, M., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 8, 621430. [Link]
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Lee, T. R., et al. (1998). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir, 14(22), 6419-6428. [Link]
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Surface Solutions. (2009). BOTM: November 2009 Self-Assembled Monolayers of Alkanethiols. Surface Solutions. [Link]
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Abitbol, T., et al. (2021). Nano-Brushes of Alcohols Grafted onto Cellulose Nanocrystals for Reinforcing Poly(Butylene Succinate): Impact of Alcohol Chain Length on Interfacial Adhesion. Polymers, 13(16), 2649. [Link]
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Wikipedia. (2019). Dotriacontanol. Wikipedia. [Link]
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Town, J. S., et al. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 10(35), 4844-4852. [Link]
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Max-Planck-Institut für Chemische Energiekonversion. (2024). Sustainable chemistry: New method for producing long-chain alcohols from methanol and olefins. MPI CEC. [Link]
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Wikipedia. (2024). Aluminium. Wikipedia. [Link]
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Aldridge, S., et al. (2010). Lewis base complexes of AlH3: Structural determination of monomeric and polymeric adducts by X-ray crystallography and DFT calculations. ResearchGate. [Link]
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Wikipedia. (2024). Aluminium nitride. Wikipedia. [Link]
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PubChem. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
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Cisco Networking Academy. (n.d.). Learn Cybersecurity, Python & More. Cisco Networking Academy. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Alh-32-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Alh-32-OH. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of this and structurally similar chiral molecules. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource combines theoretical principles with practical, field-tested solutions to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Part 1: The Amide Coupling Reaction - The Heart of the Synthesis
The formation of the amide bond is a critical step in the synthesis of this compound. Many yield-related issues can be traced back to this reaction.
Q1: My amide coupling reaction is resulting in a low or negligible yield of this compound. What are the likely causes?
Several factors can lead to poor yields in amide bond formation. The most common culprits involve inefficient activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.[1][2]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If the coupling reagent is not suitable for your specific substrates or is used in insufficient quantities, this activation will be incomplete.[1]
-
Poor Amine Nucleophilicity: The amine's lone pair of electrons is responsible for attacking the activated carboxylic acid. If the amine is protonated (forming an unreactive salt with the carboxylic acid) or sterically hindered, its nucleophilicity will be significantly reduced, leading to a sluggish or stalled reaction.[2]
-
Steric Hindrance: Bulky functional groups near the reacting centers of either the carboxylic acid or the amine can physically impede the reaction, slowing it down or preventing it from going to completion.[1]
-
Hydrolysis of Activated Intermediate: The presence of water in your reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to its unreactive form and preventing amide bond formation. The use of anhydrous solvents and reagents is crucial.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a dramatic impact on the reaction's success.[2]
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting Decision Tree for Low Yield in Amide Coupling.
Q2: I am observing significant racemization of the chiral center in my product. How can this be minimized?
The chiral integrity of this compound is critical for its biological activity. Racemization can occur during the activation of the carboxylic acid, which may lead to the formation of an oxazolone intermediate that is prone to deprotonation and subsequent loss of stereochemistry.[3]
-
Choice of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[1]
-
Coupling Reagent Selection: Some coupling reagents are more prone to causing racemization than others. Reagents like HATU and HBTU are generally considered to be safer in this regard.
-
Base Selection: The choice and amount of base are crucial. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). The weaker base N-methylmorpholine (NMM) can be beneficial in cases with a high risk of racemization.[4]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[1]
Mechanism of Racemization and the Role of Additives
Caption: Competing pathways in amide coupling: racemization vs. desired product formation.
Q3: How do I select the optimal coupling reagent and solvent?
The vast array of available coupling reagents can be daunting. The choice depends on factors like steric hindrance, risk of racemization, and cost.
| Coupling Reagent | Pros | Cons | Best For |
| HATU | High reactivity, low racemization.[4] | Higher cost, potential for side reactions if not used correctly. | Difficult couplings, sterically hindered substrates. |
| HBTU/TBTU | Good reactivity, widely used.[4] | Can cause racemization, contains potentially explosive HOBt.[4] | Standard peptide couplings. |
| EDC/HOBt | Cost-effective, water-soluble byproducts. | Can be less effective for hindered couplings. | General-purpose amidation, large-scale synthesis. |
| PyBOP | Effective, non-toxic alternative to BOP.[4] | Byproducts can sometimes be difficult to remove. | Solid-phase and solution-phase synthesis.[4] |
For solvents, polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are most commonly used as they effectively dissolve the reactants and intermediates.[1][3] However, be aware that more polar solvents can sometimes increase the risk of racemization.[3]
Part 2: Starting Material and Reagent Integrity
Q4: My reaction is sluggish, and analysis shows significant unreacted starting material, despite following the protocol. What should I investigate?
When a reaction underperforms, it's essential to scrutinize the quality of your starting materials and reagents.
-
Chiral Purity of Starting Materials: Even small amounts of enantiomeric impurities in your starting materials can affect the reaction and lead to diastereomeric impurities in the final product, complicating purification and potentially lowering the yield of the desired stereoisomer.[5] It is advisable to verify the chiral purity of key starting materials, for example, by chiral HPLC.[5]
-
Reagent Quality and Handling: Many reagents used in amide coupling are sensitive to moisture and air.[1]
-
Coupling Reagents: Reagents like HATU and HBTU are hygroscopic and should be stored in a desiccator.
-
Solvents: Ensure you are using anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods.
-
Bases: Liquid bases like DIPEA should be stored over KOH to keep them dry.
-
Part 3: Work-up and Purification Challenges
Q5: I'm experiencing significant product loss during the aqueous work-up. What are the common pitfalls?
The work-up procedure is a frequent source of yield loss, especially for polar molecules like this compound.
-
Product Solubility: The hydroxyl group and amide bonds in this compound impart some water solubility. During extraction with an organic solvent, a portion of the product may remain in the aqueous layer. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Emulsion Formation: The presence of polar functional groups can lead to the formation of emulsions at the interface of the aqueous and organic layers, trapping the product. Emulsions can often be broken by adding brine or filtering the mixture through a pad of Celite.[6]
-
pH Sensitivity: Ensure the pH of the aqueous layer is optimized for your product's stability and solubility.
Q6: Column chromatography of this compound is proving difficult, with poor separation and product loss. What can I do?
-
Solvent System Optimization: If you are observing streaking or poor separation on silica gel, consider adding a small amount of a modifier to your eluent. For a polar, slightly acidic/basic compound, adding a small percentage of acetic acid or triethylamine can improve peak shape.
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Experiment with different solvent systems to induce crystallization.
-
Preparative HPLC: For high-purity requirements or difficult separations, preparative reverse-phase HPLC can be a powerful tool.
-
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Amide Coupling (using HATU)
This protocol is a general guideline. Stoichiometry and reaction times may need to be optimized for your specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid starting material (1.0 equivalent) in anhydrous DCM or DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Coupling: Add the amine starting material (1.0 equivalent) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol provides a framework for developing a chiral HPLC method to determine the enantiomeric excess (% ee) of your final product.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., CHIROBIOTIC® T).[5]
-
Mobile Phase: A mixture of an organic modifier (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will need to be determined experimentally.
-
Sample Preparation: Prepare a dilute solution of your this compound product in the mobile phase. Also, prepare a racemic standard if available to confirm the elution order of the enantiomers.[5]
-
Analysis: Inject the sample and analyze the chromatogram.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
References
-
ACS Publications. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
PMC. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. [Link]
-
Mettler Toledo. Chirality in Chemical Synthesis. [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. [Link]
- Google Patents.
-
MDPI. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride. [Link]
- Google Patents.
-
Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]
-
Der Pharma Chemica. Identification of Impurities and Improved the Synthesis of Lacosamide. [Link]
- P
Sources
Technical Support Center: Optimizing Reaction Conditions for Hydroxylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing hydroxylation reactions. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that navigating the complexities of synthetic organic chemistry requires both a strong theoretical foundation and practical, experience-driven insights. This resource is structured to help you overcome common challenges and achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters to consider for a novel hydroxylation reaction?
A1: When embarking on a new hydroxylation, especially with a potentially novel substrate, a systematic approach to defining your initial reaction conditions is crucial. We recommend starting with a thorough understanding of your substrate's properties, including its solubility and the electronic nature of the C-H bond to be hydroxylated. Key starting parameters to consider include:
-
Solvent Selection: The choice of solvent is paramount and can significantly influence reaction kinetics and outcomes. Begin with a common, inert solvent in which your starting material is fully soluble at the intended reaction temperature. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are often good starting points.
-
Temperature: Many hydroxylation reactions are sensitive to temperature. A moderate starting temperature, such as room temperature (20-25 °C), is advisable. If no reaction is observed, incremental increases in temperature can be explored. Conversely, if side product formation is an issue, lowering the temperature may be beneficial.
-
Stoichiometry of Reagents: Carefully control the molar equivalents of your substrate, oxidant, and any catalysts. For an initial screen, using a 1:1.2 ratio of substrate to oxidant is a common starting point. The catalyst loading will depend on the specific catalyst used, but typically ranges from 1-10 mol%.
-
Atmosphere: Some hydroxylation reactions are sensitive to air or moisture.[1] Consider running the reaction under an inert atmosphere, such as nitrogen or argon, especially if organometallic reagents or catalysts are involved.
Q2: How do I choose the appropriate oxidant for my hydroxylation reaction?
A2: The choice of oxidant is critical and depends on the nature of your substrate and the desired selectivity. Common oxidants for hydroxylation reactions include:
-
Peroxides: Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant.[2][3] However, its reactivity can sometimes be difficult to control. Other organic peroxides, like meta-chloroperoxybenzoic acid (m-CPBA), are also effective.
-
Oxone®: This potassium triple salt is a versatile and effective oxidant for various hydroxylation reactions.[4]
-
Hypervalent Iodine Reagents: Reagents like PhI(OAc)₂ can be effective oxidants, particularly in metal-catalyzed reactions.[5]
When selecting an oxidant, consider its compatibility with your substrate's functional groups to avoid unwanted side reactions.
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: A stalled reaction can be frustrating, but it's a common issue with several potential causes.[1] Consider the following possibilities:
-
Insufficient Reagent Activity: The oxidant or catalyst may not be active enough under the chosen conditions. Consider increasing the temperature or using a more potent reagent.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. This could be due to impurities in the starting materials or solvent, or inherent instability of the catalyst.
-
Poor Solubility: If your substrate or a key intermediate has poor solubility, the reaction rate may be limited. Try a different solvent or increase the temperature to improve solubility.
-
Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as it progresses.
A systematic approach to troubleshooting, as outlined in the guides below, will help you identify and address the root cause of a stalled reaction.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Low or no yield is one of the most common challenges in synthetic chemistry. This guide provides a step-by-step approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low or no product yield.
Step-by-Step Troubleshooting:
-
Verify Reagents:
-
Purity: Ensure the purity of your starting materials, solvents, and reagents. Impurities can poison catalysts or lead to side reactions.
-
Activity: Confirm the activity of your oxidant and any catalysts, especially if they are older or have been stored improperly.
-
Stoichiometry: Double-check your calculations and measurements to ensure the correct molar ratios of all components.
-
-
Analyze the Reaction Mixture:
-
TLC/LC-MS: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to get a snapshot of your reaction.[1] Is there any starting material left? Are there new spots that could be side products?
-
NMR of Crude Mixture: If possible, taking a proton NMR of the crude reaction mixture can provide valuable information about the composition.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is not starting, a gradual increase in temperature may be necessary. If side products are forming, lowering the temperature could improve selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the reaction. Screen a variety of solvents to find the optimal one for your system.
-
Reaction Time: It's possible the reaction is simply slow. Extend the reaction time and monitor its progress.
-
-
Consider Alternative Reagents:
Guide 2: Formation of Side Products and Low Selectivity
The formation of unwanted side products can significantly complicate purification and reduce the yield of your desired product. Here's how to address this issue.
Common Side Reactions and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Over-oxidation | The oxidant is too reactive, or the reaction is run for too long. | Use a milder oxidant, lower the reaction temperature, or carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Isomeric Products | The reaction is not regioselective. | Modify the directing group on your substrate, or use a more sterically hindered catalyst or reagent to favor one position over another.[4] |
| Decomposition | The product is unstable under the reaction conditions. | Run the reaction at a lower temperature, use a less acidic or basic medium, or try to isolate the product as a more stable derivative.[1] |
Experimental Protocol for Optimizing Selectivity:
-
Establish a Baseline: Run the reaction under your initial conditions and carefully analyze the product mixture by LC-MS and NMR to identify and quantify the major side products.
-
Temperature Screen: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) while keeping all other parameters constant. Analyze the product distribution for each reaction.
-
Solvent Screen: Perform a similar screen with a range of solvents of varying polarity.
-
Additive Screen: In some cases, the addition of a Lewis acid or base can improve selectivity. Screen a small set of additives to see if they have a positive effect.
Guide 3: Scalability Issues
A reaction that works well on a small scale may not translate directly to a larger scale. Here are some key considerations for scaling up your hydroxylation reaction.
Key Considerations for Scale-Up:
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic on a larger scale. Ensure you have adequate cooling and consider a slower addition of reagents to manage the heat output.
-
Mass Transfer: In heterogeneous reactions (e.g., with a solid-supported catalyst), efficient stirring is crucial to ensure good mass transfer. On a larger scale, you may need to use mechanical stirring.
-
Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, an extraction that is straightforward on a small scale may lead to emulsions on a larger scale.[1]
General Experimental Workflow
Caption: A general workflow for performing a hydroxylation reaction.
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]
- CA3081858A1 - Processes for the preparation of ortho-allylated hydroxy aryl compounds - Google Patents.
-
Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC - NIH. Available from: [Link]
-
Optimization of shaking speed for hydroxylation reaction. - ResearchGate. Available from: [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Selective synthesis of α,β-unsaturated aldehydes from allylic alcohols using oxidatively supplied hydrogen peroxide from electrochemical two-electron water oxidation - NIH. Available from: [Link]
-
Organic Synthesis problems : r/chemistry - Reddit. Available from: [Link]
-
The 5-Step System That Cracks ANY Organic Synthesis Problem - YouTube. Available from: [Link]
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Available from: [Link]
-
Approach to Synthesis Problems – Organic Chemistry: How to…. Available from: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. Available from: [Link]
-
Organic Chemistry Synthesis Problems. Available from: [Link]
-
Aluminum Hydroxide | Al(OH)3 | CID 10176082 - PubChem. Available from: [Link]
-
12.2 Properties of Alcohols | Organic Chemistry - YouTube. Available from: [Link]
-
Aluminium - Wikipedia. Available from: [Link]
-
aluminum hydride (AlH) Properties vs Temperature | Cp, Density, Viscosity | Chemcasts. Available from: [Link]
-
PubChem. Available from: [Link]
-
Chemical Properties of Alcohol | Carbon Compound - YouTube. Available from: [Link]
-
Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism - YouTube. Available from: [Link]
-
CIE Topic 32 Hydroxy Compounds REVISION - YouTube. Available from: [Link]
-
12.3 Synthesis of Alcohols | Organic Chemistry - YouTube. Available from: [Link]
-
Synthesis of AlH 3 by a Ball-Milling Solid-Phase Chemical Reaction and Its Hydrogen Desorption Properties. Available from: [Link]
-
Aluminium nitride - Wikipedia. Available from: [Link]
-
Molecular structure of AlH 3 ·DIOX as determined by single crystal... - ResearchGate. Available from: [Link]
-
PRIME C‑19 — Phase‑Recurring Infinite Manifold Engine by Daniel Kenessy - GitHub. Available from: [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of α,β-unsaturated aldehydes from allylic alcohols using oxidatively supplied hydrogen peroxide from electrochemical two-electron water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Alh-32-OH Technical Support Center: Troubleshooting Degradation and Ensuring Stability
Welcome to the technical support center for Alh-32-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and prevent degradation, ensuring the integrity and reproducibility of your experimental results. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and best practices.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific issues you might encounter during your experiments with this compound. The question-and-answer format is designed to provide direct solutions to common problems.
Question 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of an aged this compound solution. What could be the cause?
Answer:
The appearance of a new peak, particularly one that grows over time, is a classic indicator of compound degradation. For a hydroxylated compound like this compound, several degradation pathways are possible.
Potential Causes and Investigation Steps:
-
Oxidative Degradation: The hydroxyl group can make the molecule susceptible to oxidation, especially if exposed to air (oxygen), trace metal ions, or peroxides that may be present in solvents like THF or ether.[1]
-
Troubleshooting:
-
Prepare fresh solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your solution, though be mindful of potential interference with your assay.[2]
-
Ensure your solvents are fresh and have been tested for the presence of peroxides.
-
-
-
Hydrolytic Degradation: Depending on the overall structure of this compound, it might be susceptible to hydrolysis, especially at non-neutral pH.[2][3] The hydroxyl group itself is generally stable to hydrolysis, but it can influence the reactivity of nearby functional groups.
-
Troubleshooting:
-
Maintain your solution pH between 6.5 and 7.5, unless your experimental conditions require otherwise. Use a well-buffered system.
-
If you must work at acidic or basic pH, minimize the time the compound is in solution and keep the temperature as low as possible.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Troubleshooting:
-
Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[4]
-
Minimize the exposure of your samples to ambient lab lighting for extended periods.
-
-
To confirm the nature of the degradation, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions to rapidly identify its degradation pathways.[1][5]
Question 2: The biological activity or measured concentration of my this compound stock solution has significantly decreased over a short period. Why is this happening?
Answer:
A loss of potency or concentration points to the degradation of the parent compound into inactive or less active species.
Potential Causes and Prevention:
-
Improper Storage Conditions: The stability of this compound is highly dependent on storage conditions.
-
Temperature: Storing the compound at an inappropriate temperature can accelerate degradation. For many complex organic molecules, storage at -20°C or -80°C as a solid or in a suitable solvent is recommended.[4]
-
Solvent Choice: The solvent used for your stock solution can impact stability. Some solvents can react with the compound over time. It's crucial to use high-purity, anhydrous solvents if the compound is sensitive to moisture.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
-
Adsorption to Container Surfaces: Highly lipophilic or charged compounds can adsorb to the surface of plastic or glass storage vials, leading to an apparent decrease in concentration.
-
Troubleshooting:
-
Consider using low-adsorption microcentrifuge tubes or silanized glass vials.
-
Including a small percentage of a non-ionic detergent (e.g., Tween-20) in your aqueous buffers can sometimes mitigate non-specific binding, but check for compatibility with your downstream applications.
-
-
Question 3: I'm planning a long-term study with this compound. How can I ensure its stability throughout my experiments?
Answer:
Proactive stability management is key for long-term studies.
Best Practices for Long-Term Stability:
-
Initial Stability Assessment: Before beginning a long-term study, perform a preliminary stability assessment. Prepare the compound in the same solvent and at the same concentration you plan to use in your experiments. Analyze the solution at time zero and then at several time points (e.g., 24, 48, 72 hours) under your experimental conditions (e.g., room temperature, 4°C). This will give you a baseline understanding of its stability.
-
Proper Storage of Solid Compound: Store the solid (lyophilized powder) form of this compound at the recommended temperature (typically -20°C or lower), in a desiccator to protect it from moisture.[4]
-
Stock Solution Management:
-
Prepare stock solutions in a high-purity, appropriate solvent (e.g., DMSO, ethanol).
-
Aliquot the stock solution into volumes that will be used for a single experiment to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation: Prepare fresh working solutions from your frozen stock aliquots for each experiment. Do not store dilute aqueous solutions for extended periods unless you have data to support their stability.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for a hydroxylated compound like this compound?
-
Q2: What is the recommended way to store solid this compound?
-
A2: Solid this compound should be stored at -20°C or colder in a tightly sealed container, preferably within a desiccator to minimize exposure to moisture and light.[4]
-
-
Q3: Which solvents are recommended for preparing this compound stock solutions?
-
A3: High-purity, anhydrous DMSO or ethanol are generally good choices for creating concentrated stock solutions of organic molecules for long-term storage at -80°C. The choice of solvent should also consider the requirements of the downstream application.
-
-
Q4: How can I monitor the degradation of this compound?
-
A4: The most common method is to use a stability-indicating HPLC or UPLC method.[6] This type of method can separate the parent compound from its degradation products, allowing for the quantification of both. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which helps in elucidating their structures.[7]
-
Key Experimental Protocol: Forced Degradation Study
A forced degradation or stress testing study is essential for identifying the likely degradation products and pathways for this compound.[1] This information is crucial for developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated HPLC/UPLC system with a photodiode array (PDA) or UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: For each condition, mix the stock solution with the stressor. A target degradation of 5-20% is ideal to avoid the formation of secondary degradation products.[6]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and analyze samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in a temperature-controlled oven at 80°C. Analyze at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze after the exposure. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should provide good resolution between the parent peak and any degradation products.
-
Data Presentation: Summary of Forced Degradation Study
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration/Intensity | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours @ 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 hours @ 60°C | 90.5 | 9.5 | 1 |
| 3% H₂O₂ | 24 hours @ RT | 78.9 | 21.1 | 3 |
| Thermal (Solid) | 7 days @ 80°C | 98.1 | 1.9 | 1 |
| Photolytic | 1.2 million lux hours | 92.3 | 7.7 | 2 |
| Control | 24 hours @ RT | 99.8 | 0.2 | 0 |
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- Austen, et al. (1975). Analytical Methods. [Source 1]
-
Hasija, M., Aboutorabian, S., Rahman, N., & Ausar, S. F. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Science.gov. [Link]
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Kubicek, S., et al. (2024). Stability of Hydroxylated α-Fe2O3(0001) Surfaces. ACS Omega. [Link]
- Cayman Chemical. (n.d.). Storage and Handling Tips for Research Chemicals: Safety Comes First. Cayman Chemical.
-
de Oliveira, M. A. L., & de Souza, M. V. N. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
- Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis.
-
Kubicek, S., et al. (2024). Stability of Hydroxylated α-Fe2O3(0001) Surfaces. PubMed. [Link]
- IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Alh-32-OH Purification: A Technical Support Guide
Welcome to the technical support center for Alh-32-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving the purity of your this compound samples. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges associated with purifying novel small molecules.
Introduction: Understanding the Purification Challenge
This compound, as a polar organic molecule containing a hydroxyl (-OH) functional group, presents a unique set of purification challenges. The polarity imparted by the hydroxyl group can lead to issues such as poor solubility in non-polar solvents, strong interactions with polar stationary phases like silica gel, and a tendency to retain residual solvents.[1] This guide provides a systematic approach to overcoming these hurdles and achieving the high purity required for downstream applications.
Part 1: Troubleshooting Common Purity Issues
Encountering purity issues is a common part of the experimental process. The key is to systematically diagnose the problem and implement a targeted solution. The table below outlines common problems observed during the purification of polar, hydroxyl-containing compounds like this compound, their probable causes, and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<95%) after Synthesis | - Incomplete reaction. - Presence of starting materials or reagents. - Formation of side-products. | - Optimize reaction conditions (temperature, time, stoichiometry). - Perform an appropriate work-up to remove reagents. - Employ a primary purification technique like flash chromatography.[2] |
| Broad or Tailing Peaks in HPLC Analysis | - Strong interaction with the stationary phase. - Sample overload on the analytical column. - Presence of highly polar impurities. | - Use a different HPLC column (e.g., C18 for reversed-phase). - Adjust the mobile phase pH or add modifiers. - Dilute the sample before injection.[3] |
| Persistent Solvent Residues (e.g., Water, Methanol) | - The hydroxyl group can form strong hydrogen bonds with polar solvents. | - Use a high-vacuum pump for an extended period. - Perform a solvent exchange by dissolving the sample in a more volatile solvent and re-evaporating. - Consider lyophilization if the compound is water-soluble and stable. |
| Compound Appears as an Oil or Amorphous Solid | - Presence of impurities preventing crystallization. - The compound may have a low melting point or exist as a stable amorphous form. | - Re-purify the sample using an orthogonal method. - Attempt recrystallization from a different solvent system.[4] - If it remains an oil, it may be the inherent nature of the compound. |
| Inconsistent Purity Between Batches | - Variability in reaction conditions or raw material quality. - Inconsistent purification methodology. | - Standardize all reaction and purification protocols. - Ensure the quality of starting materials is consistent. |
Part 2: Step-by-Step Purification Protocols
Achieving high purity often requires a multi-step approach, typically involving a primary chromatographic separation followed by a final polishing step like recrystallization.
Protocol 1: Flash Column Chromatography for Primary Purification
Flash chromatography is a rapid and effective method for separating the target compound from significant impurities.[5] For a polar molecule like this compound, a normal-phase or reversed-phase approach can be considered.
Workflow for Flash Chromatography:
Caption: Workflow for Flash Chromatography Purification.
Detailed Steps:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system for separation.
-
Procedure: Dissolve a small amount of the crude this compound sample in a suitable solvent (e.g., methanol or dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of ethyl acetate/hexanes or dichloromethane/methanol). The ideal solvent system will give your target compound an Rf value of approximately 0.3.[5]
-
-
Sample Preparation (Dry Loading):
-
Rationale: For polar compounds, dry loading is often preferred to prevent issues with solubility and band broadening at the top of the column.[6]
-
Procedure: Dissolve your crude this compound in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing:
-
Procedure: Select an appropriately sized column. Fill it with the chosen eluent and then add silica gel as a slurry. Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top of the silica bed.[5]
-
-
Sample Loading:
-
Procedure: Carefully add the prepared dry-loaded sample to the top of the column. Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Procedure: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[2] For complex mixtures, a gradient elution is often more effective.
-
-
Fraction Collection:
-
Procedure: Collect fractions in test tubes or vials as the solvent elutes from the column.
-
-
Fraction Analysis:
-
Procedure: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure this compound.
-
-
Pooling and Concentration:
-
Procedure: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization for Final Purity Enhancement
Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a crystalline, high-purity solid.[7] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[4]
Workflow for Recrystallization:
Caption: Workflow for Recrystallization.
Detailed Steps:
-
Solvent Screening:
-
Objective: To find a solvent that dissolves this compound when hot but not when cold.
-
Procedure: Test the solubility of a small amount of your partially purified this compound in various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures).[8] A good recrystallization solvent will dissolve the compound at its boiling point but show low solubility at room temperature or in an ice bath.
-
-
Dissolution:
-
Procedure: Place the this compound sample in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.[9]
-
-
Hot Filtration (if necessary):
-
Rationale: If there are insoluble impurities, a hot filtration is necessary.
-
Procedure: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Slow Cooling:
-
Rationale: Slow cooling promotes the formation of large, pure crystals.[4]
-
Procedure: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
-
Crystal Collection:
-
Procedure: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
-
Washing:
-
Procedure: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
-
Drying:
-
Procedure: Dry the crystals under high vacuum to remove all traces of solvent.
-
Part 3: Analytical Methods for Purity Assessment
Accurate determination of purity is crucial. A combination of techniques is often recommended for a comprehensive assessment.[10]
| Analytical Technique | Principle | Information Provided | Considerations for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[11] | Provides quantitative purity (% area), detects and quantifies impurities. | Reversed-phase HPLC with a C18 column is often suitable for polar molecules. UV detection is common, but requires the compound to have a chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[3] | Confirms the chemical structure of the main component and can identify and quantify impurities without the need for reference standards.[10] | ¹H NMR is excellent for assessing the presence of proton-containing impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the target compound and can help identify impurities. | Often coupled with HPLC (LC-MS) for powerful impurity profiling.[12] |
| Melting Point Analysis | A pure crystalline solid has a sharp and defined melting point. Impurities typically broaden and depress the melting range.[13] | A simple and rapid indicator of purity. | A sharp melting point is a good indication of high purity. |
Logical Flow for Purity Confirmation:
Caption: Logical flow for purity confirmation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is streaking on the TLC plate. What should I do? A1: Streaking on TLC is often due to the compound being too polar for the chosen solvent system or overloading the plate. Try adding a small amount of a more polar solvent like methanol to your eluent. If the compound is acidic or basic, adding a trace amount of acetic acid or triethylamine, respectively, can improve the spot shape.
Q2: I am losing a significant amount of my compound during recrystallization. How can I improve the yield? A2: Significant loss during recrystallization can be due to using too much solvent or the compound having some solubility in the cold solvent. Ensure you are using the absolute minimum amount of hot solvent to dissolve your compound. Also, make sure to cool the solution thoroughly in an ice bath to maximize precipitation.
Q3: Can I use reversed-phase chromatography to purify this compound? A3: Yes, reversed-phase chromatography is often an excellent choice for purifying polar compounds.[14] It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol). This can be particularly effective if your impurities are less polar than this compound.
Q4: How do I remove a persistent, high-boiling point solvent like DMSO or DMF? A4: These solvents can be challenging to remove. One effective method is to dissolve the sample in a solvent in which it is soluble but the high-boiling solvent is not, and then induce precipitation or crystallization. Alternatively, you can perform multiple co-evaporations with a lower-boiling point solvent like toluene.
References
- Purification of Organic Compounds by Flash Column Chrom
- Purific
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). BenchChem.
- Small Molecule Purification.
- Recrystalliz
- Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- What Are The Common Techniques Used In Small Molecule Purific
- A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole. (2025). BenchChem.
- Application Note: Recrystallization Techniques for Polar Fluorin
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Separation Science in Drug Development, Part I: High-Throughput Purific
- Download Our Flash Guide- Effective Organic Compound Purific
- Recrystalliz
- Purification Technologies Small Molecules. KD Pharma Group.
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (2025). BenchChem.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- HPLC, a modular technique that complements NMR. (2024). SPECIFIC POLYMERS.
- Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
- Aluminum Hydroxide. PubChem.
- Properties of Alcohols. (2021). YouTube.
Sources
- 1. m.youtube.com [m.youtube.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Purification [chem.rochester.edu]
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- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Tips & Tricks [chem.rochester.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
- 12. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Novel Small Molecule Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The successful progression of a novel small molecule inhibitor from discovery to clinical application is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and therapeutic efficacy. It is estimated that 70% to 80% of pipeline drugs in development today are poorly soluble molecules.[1] This guide provides a comprehensive framework for troubleshooting and overcoming solubility issues encountered with experimental compounds, using the placeholder "Alh-32-OH" to represent a typical, novel, hydrophobic small molecule inhibitor. The principles and protocols outlined herein are broadly applicable to researchers facing similar challenges in their work.
Frequently Asked Questions (FAQs)
Q1: I've just received a new small molecule inhibitor, "this compound", and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solubilizing capabilities for a wide array of organic molecules.[2] From this stock solution, you can perform serial dilutions into your aqueous experimental medium. It is imperative to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not interfere with the biological system.[2]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds?
A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific characteristics of your compound and the tolerance of your experimental system to that solvent.[2]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is a common hurdle.[3] Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of the inhibitor in your assay.[3]
-
Use a Surfactant: The inclusion of a non-ionic surfactant such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, like ethanol or polyethylene glycol (PEG), to your aqueous buffer can enhance the solubility of your compound.[3][4]
-
pH Adjustment: If your inhibitor possesses ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.[3][4] For instance, basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.[3]
Troubleshooting & Optimization
Systematic Solubility Assessment
A systematic approach is essential when dealing with a new compound with unknown solubility characteristics. The following workflow can guide your efforts.
Caption: A decision-making workflow for troubleshooting solubility issues.
Experimental Protocols
-
Weighing the Compound: Accurately weigh a small amount of "this compound" (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare a Dilution Series: From your high-concentration DMSO stock, prepare a dilution series in your aqueous buffer of choice (e.g., PBS, TRIS).
-
Incubation: Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visual and Microscopic Examination: Visually inspect each dilution for any signs of precipitation. For a more sensitive assessment, examine a small aliquot under a microscope.
-
Quantification (Optional): To obtain a quantitative measure of solubility, the supernatant of the saturated solution can be analyzed by HPLC or UV-Vis spectroscopy after centrifugation to remove any undissolved solid.
Advanced Solubilization Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques are often employed in later stages of drug development but can be adapted for research purposes.
| Technique | Principle | Application |
| Complexation | Encapsulation of the hydrophobic drug within a hydrophilic host molecule, such as a cyclodextrin.[5][6] | Increases aqueous solubility and can improve stability.[6] |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level.[5][7] | Enhances the dissolution rate by increasing the surface area and reducing crystallinity.[7] |
| Particle Size Reduction | Increasing the surface area of the drug particles through techniques like micronization or nanosuspension.[5][6] | Improves the dissolution rate according to the Noyes-Whitney equation.[5] |
Data Presentation: Solubility Profile of a Model Compound
The following table illustrates a hypothetical solubility profile for a compound like "this compound" in various solvent systems.
| Solvent System | Maximum Solubility (µM) | Observations |
| 100% DMSO | >10,000 | Clear solution |
| PBS (pH 7.4) | <1 | Immediate precipitation |
| PBS + 0.5% DMSO | 5 | Clear solution |
| PBS + 1% Tween® 20 | 25 | Stable dispersion |
| 50 mM Citrate Buffer (pH 3.0) | 15 | Improved solubility for a basic compound |
| 50 mM TRIS Buffer (pH 9.0) | 20 | Improved solubility for an acidic compound |
Conclusion
Overcoming solubility challenges is a critical aspect of working with novel small molecule inhibitors. A systematic and informed approach, starting with the appropriate selection of solvents and progressing to more advanced techniques when necessary, will significantly increase the likelihood of obtaining reliable and reproducible experimental results. This guide provides a foundational framework to assist researchers in navigating these common but often complex issues.
References
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Asian Journal of Pharmaceutics. (2016-04-30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Semantic Scholar. (2016-06-27). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- ResearchGate. (2025-08-08). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Benchchem. Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
- Catalent.
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors.
- PubMed Central. (2024-12-06). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. japer.in [japer.in]
- 7. researchgate.net [researchgate.net]
Navigating Analytical Pitfalls: A Technical Guide to Understanding and Mitigating Assay Interference
A Note from the Senior Application Scientist: The query regarding "Alh-32-OH" did not correspond to a specific, widely recognized interfering compound in scientific literature. It may be an internal designation for a proprietary molecule or a novel metabolite. This guide, therefore, addresses the broader and critical challenge of assay interference from compounds with similar potential characteristics, such as metallic hydroxides or reactive hydroxylated metabolites. The principles and troubleshooting strategies outlined here are broadly applicable to a range of analytical challenges encountered in drug development and research.
Introduction to Assay Interference
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
Assay interference refers to the effect of a substance present in a sample that alters the correct value of the result for a desired analyte.[1][2] This can manifest as either a falsely elevated or falsely depressed measurement of the analyte's concentration.
Q2: What are the common causes of interference in immunoassays?
Immunoassay interference can be broadly categorized as:
-
Cross-reactivity: When a substance structurally similar to the analyte binds to the assay antibodies.[3]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, urine) that non-specifically interact with assay components.[4][5] This can include endogenous antibodies like heterophile antibodies or human anti-animal antibodies (HAAAs), rheumatoid factor, and high concentrations of proteins or lipids.[1][3][6]
-
Compound-Specific Issues: The drug candidate or its metabolites may directly interact with assay reagents. This can be particularly relevant for highly reactive molecules.[7]
Q3: How does interference manifest in LC-MS assays?
In LC-MS, the most common form of interference is the "matrix effect," which occurs when co-eluting components from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source.[4][5][8] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification.[5][8][9]
Q4: Could a compound like "this compound" (hypothetically an aluminum-containing hydroxylated molecule) interfere with assays?
Yes, hypothetically, such a compound could interfere in several ways:
-
Non-specific Binding: Aluminum hydroxides are known to be sticky and can non-specifically bind to proteins, including assay antibodies and enzymes, potentially inhibiting their function.[10][11]
-
Changes in pH: As a basic compound, it could alter the local pH of the assay buffer, affecting antibody-antigen binding kinetics or enzyme activity.[10]
-
Adsorption in LC-MS: Metal-containing compounds can exhibit poor chromatography, adsorbing to column materials or interacting with metal surfaces in the LC system, leading to peak tailing and carryover.
-
Ionization Effects in MS: The presence of metal ions can lead to the formation of adducts with the analyte of interest, complicating the mass spectrum and potentially affecting quantification if not properly accounted for.
Troubleshooting Guide: Immunoassay Interference
Unexpected or inconsistent results in an immunoassay warrant a systematic investigation. The following workflow can help diagnose and mitigate potential interference.
Caption: A workflow for troubleshooting immunoassay interference.
Step-by-Step Protocol for Diagnosing Immunoassay Interference
-
Linearity of Dilution:
-
Rationale: If an interfering substance is present, its effect will often diminish upon dilution of the sample. An ideal sample will show a linear relationship between dilution and measured concentration.
-
Protocol:
-
Select a sample that gives a high signal.
-
Prepare a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay buffer.
-
Analyze the undiluted and diluted samples.
-
Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor.
-
Interpretation: If the back-calculated concentrations are consistent across the dilution series, interference is less likely. A trend of increasing or decreasing concentration with dilution suggests the presence of an interfering substance.[6]
-
-
-
Spike and Recovery:
-
Rationale: This experiment assesses whether the sample matrix affects the measurement of a known amount of analyte.
-
Protocol:
-
Divide a sample into two aliquots.
-
"Spike" one aliquot with a known, low concentration of the analyte standard. The other aliquot remains unspiked.
-
Measure the concentration of the analyte in both aliquots.
-
Calculate the percent recovery using the following formula: % Recovery = (([Spiked Sample] - [Unspiked Sample]) / [Known Spike Concentration]) * 100
-
Interpretation: An acceptable recovery is typically between 80% and 120%. A recovery outside this range indicates that the sample matrix is either suppressing or enhancing the signal.
-
-
Troubleshooting Guide: LC-MS Matrix Effects and Interference from Reactive Metabolites
Reactive metabolites pose a significant challenge in drug development as they can covalently bind to proteins, potentially leading to toxicity.[12] Their detection and the mitigation of their interference in assays are crucial.
Caption: A decision tree for troubleshooting LC-MS interference.
Protocol for Assessing Matrix Effects in LC-MS
-
Rationale: To determine the extent of ion suppression or enhancement from the sample matrix.
-
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte standard prepared in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte standard is added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte standard is added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[9]
-
| Matrix Effect (%) | Interpretation | Potential Action |
| < 85% | Ion Suppression | Improve sample cleanup, optimize chromatography |
| 85% - 115% | Acceptable | Proceed with method |
| > 115% | Ion Enhancement | Improve sample cleanup, use a stable isotope-labeled internal standard |
Protocol for Reactive Metabolite Screening using Glutathione (GSH) Trapping
-
Rationale: To identify the formation of electrophilic reactive metabolites by trapping them with a nucleophile (GSH) to form a stable adduct that can be detected by mass spectrometry.[12][13]
-
Protocol:
-
Incubate the parent drug in a liver microsome system (or other appropriate metabolic system) in the presence and absence of NADPH (a cofactor for many metabolic enzymes).
-
In parallel, run the same incubations with the addition of a high concentration of glutathione (GSH).
-
After incubation, stop the reaction and analyze the samples by LC-MS/MS.
-
Search the mass spectrometry data for the expected mass of the GSH-adduct (Mass of Parent Drug + Mass of GSH - Mass of H2O, for an oxidative metabolite).
-
Interpretation: The presence of a peak corresponding to the GSH adduct, particularly in the NADPH- and GSH-containing samples, is strong evidence for the formation of a reactive metabolite.[13]
-
Mitigation Strategies: A Summary
| Strategy | Description | Applicable To |
| Sample Dilution | Diluting the sample to reduce the concentration of interfering substances. | Immunoassays, LC-MS |
| Improved Sample Cleanup | Using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. | LC-MS |
| Use of Blocking Agents | Adding specific reagents to the assay buffer to block non-specific binding of interfering antibodies (e.g., HAMA blockers). | Immunoassays |
| Chromatographic Optimization | Modifying the LC method (e.g., gradient, column chemistry) to separate the analyte from interfering components. | LC-MS |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Using a version of the analyte labeled with stable isotopes (e.g., ¹³C, ²H) that co-elutes and experiences the same matrix effects, allowing for accurate correction. | LC-MS |
| Orthogonal Assay | Using a different analytical technique that is not susceptible to the same interference to confirm results (e.g., confirming an immunoassay result with LC-MS). | General |
By understanding the potential sources of interference and employing systematic troubleshooting strategies, researchers can ensure the generation of high-quality, reliable data, thereby enhancing the integrity of their research and the robustness of their drug development programs.
References
-
Molecular structure of AlH 3 ·DIOX as determined by single crystal... - ResearchGate. Available at: [Link]
-
Ismail, A. A., & Walker, P. L. (2003). Interferences in Immunoassay. PMC. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]
-
ALBIN PUMP ALH - Fischer Process Industries. Available at: [Link]
-
Riley, R. J., Wilson, I. D., & Park, B. K. (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1247-1267. Available at: [Link]
-
Li, W., Cohen, L. H., & Van der Greef, J. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 134-141. Available at: [Link]
-
Kroll, M. H., & Elin, R. J. (1994). Analytical Interference: More than Just a Laboratory Problem. Clinical Chemistry, 40(11), 1996-2005. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Aluminum Hydroxide. PubChem. Available at: [Link]
-
Dolan, J. W. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]
-
Albin Pump. (n.d.). ALH High Pressure Hose Pump, Peristaltic Pump. Available at: [Link]
-
ALS Global. (n.d.). CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. Available at: [Link]
-
Wikipedia. (n.d.). Aluminium. Available at: [Link]
-
Bolstad, N., Warren, D. J., & Nustad, K. (2013). Interferences in immunoassay. In Advances in Immunoassay Technology. Available at: [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Trufelli, H. (2010). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 82(9), 3573-3580. Available at: [Link]
-
Favresse, J., Bihin, B., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine (CCLM), 59(8), 1329-1342. Available at: [Link]
-
Chemcasts. (n.d.). aluminum hydride (AlH) Properties vs Temperature. Available at: [Link]
-
Favresse, J., Bihin, B., & Gruson, D. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 1-13. Available at: [Link]
-
Uetrecht, J. (2009). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 8(10), 833-846. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Favresse, J., Bihin, B., & Gruson, D. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 1-13. Available at: [Link]
-
chemeurope.com. (n.d.). Aluminium hydride. Available at: [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). An overview of matrix effects in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1017(1-2), 15-30. Available at: [Link]
-
Baillie, T. A. (2016). Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. Available at: [Link]
-
Schadt, S., & Tschirret-Guth, R. A. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today, 22(3), 426-435. Available at: [Link]
-
Marín, D. (2026, January 11). Lazuli, un gran telescopio espacial privado. Eureka. Available at: [Link]
-
Cyprotex. (n.d.). Reactive Metabolite Assessment. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. longdom.org [longdom.org]
- 6. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 7. Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Aluminium - Wikipedia [en.wikipedia.org]
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- 13. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Alh-32-OH
Welcome to the dedicated technical support center for the purification of Alh-32-OH. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel hydroxylated compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this compound, a polar molecule that demands careful methodological consideration.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge in purifying this compound stems from its high polarity due to the presence of multiple hydroxyl (-OH) groups.[1][2][3] These groups can lead to strong interactions with polar stationary phases, such as silica gel, potentially causing issues like peak tailing or irreversible binding.[4][5] Conversely, in reversed-phase chromatography, this compound may exhibit poor retention and elute in the solvent front.[1]
Q2: Which chromatographic technique is most suitable for this compound purification?
A2: The choice of technique depends on the purity requirements and the scale of the purification.
-
For initial purification and desalting: Reversed-phase chromatography on a C18 or C8 column can be effective, provided the mobile phase is optimized to retain this polar compound.[1]
-
For high-resolution separation of isomers or closely related impurities: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice. HILIC utilizes a polar stationary phase with a high organic solvent concentration in the mobile phase, which is ideal for retaining and separating very polar compounds.[4]
-
For large-scale purification: Flash chromatography with either normal-phase silica or a reversed-phase medium can be employed, with careful selection of the solvent system.
Q3: How can I improve the retention of this compound in reversed-phase HPLC?
A3: To increase the retention of polar compounds like this compound on a reversed-phase column, you can:
-
Decrease the organic solvent percentage: Start with a high aqueous mobile phase composition.[1]
-
Use a polar-endcapped column: These columns are designed to be more compatible with highly aqueous mobile phases.
-
Adjust the mobile phase pH: If this compound has ionizable groups, adjusting the pH to suppress ionization can increase its hydrophobicity and retention.[1]
-
Consider ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can form a more retained complex with your molecule of interest.[1]
Q4: Is this compound stable on silica gel?
A4: The stability of hydroxylated compounds on silica gel can be a concern, as the acidic nature of silica can sometimes cause degradation.[5] It is recommended to perform a stability test by spotting a solution of this compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[5] If instability is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Peak Shape - Tailing or Fronting in HPLC
Q: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase or column overload.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Reduce Sample Concentration: High sample loads can saturate the stationary phase, leading to tailing.[6] Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Adjust Mobile Phase pH: The hydroxyl groups on this compound can interact with residual silanol groups on the silica backbone of the column.[1] Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) can suppress the ionization of silanol groups and reduce these secondary interactions.[1]
-
Use a Competitive Base: If this compound has basic properties, adding a small amount of a competitive base like triethylamine to the mobile phase can help to block active sites on the stationary phase.
-
Switch to a Different Column: If tailing persists, consider using an end-capped column with fewer residual silanol groups or a column with a different stationary phase chemistry, such as a polar-embedded phase.[4]
Issue 2: this compound is Not Retained on a Reversed-Phase Column
Q: I am using a C18 column, but this compound elutes in the void volume. How can I achieve retention?
A: This is a common issue for highly polar compounds. The non-polar C18 stationary phase has little affinity for polar molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of retention.
Detailed Steps:
-
Modify the Mobile Phase: Start with a very high aqueous content in your mobile phase (e.g., 95-100% water/buffer).[1] Ensure your column is stable in highly aqueous conditions.
-
Use a Water-Wettable Column: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases, leading to a loss of retention.[6] Use a column specifically designed for use in 100% aqueous mobile phases (often designated as "AQ" type).
-
Switch to HILIC: For very polar compounds, HILIC is often the most effective technique.[4] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic solvent (e.g., acetonitrile) and a small amount of water. This allows for the retention of polar analytes.
Issue 3: Low Recovery of this compound After Purification
Q: After performing column chromatography, I have a very low yield of this compound. What could be the reason?
A: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation, or co-elution with impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery.
Detailed Steps:
-
Assess Stability: As mentioned in the FAQs, first confirm that this compound is stable on your chosen stationary phase.[5] If not, switch to a more inert material.
-
Check for Irreversible Binding: After your purification run, try washing the column with a very strong solvent system to see if any of your compound elutes. This can indicate that your initial mobile phase was not strong enough to elute the compound completely.
-
Optimize Loading and Elution: Ensure you are not overloading the column, which can lead to broad peaks and apparent loss of material. Also, ensure your elution gradient is shallow enough to separate impurities but strong enough to elute your compound in a reasonable volume.
Data and Protocols
Table 1: Recommended Starting Conditions for this compound Purification
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | C18 AQ-type, 250 x 4.6 mm, 5 µm | Amide or Silica, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes | 95% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at an appropriate wavelength or ELSD | UV at an appropriate wavelength or ELSD |
Protocol 1: Stability Test of this compound on Silica Gel
-
Dissolve a small amount of crude this compound in a suitable solvent (e.g., methanol).
-
Spot the solution onto two separate silica gel TLC plates.
-
Allow the spots to dry completely.
-
Immediately develop the first TLC plate using an appropriate solvent system.
-
Let the second TLC plate sit on the bench for 2-3 hours.
-
Develop the second TLC plate using the same solvent system.
-
Visualize both plates under UV light and/or with a suitable stain.
-
Compare the chromatograms. The appearance of new spots or a significant decrease in the intensity of the main spot on the second plate indicates instability.[5]
References
-
Retaining Polar Compounds. (2014). LCGC Europe. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Aluminum Hydroxide. PubChem. [Link]
-
Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. (2024). MDPI. [Link]
-
Properties of Alcohols. (2021). Chad's Prep. [Link]
-
aluminum hydride (AlH) Properties vs Temperature. Chemcasts. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. (2024). ResearchGate. [Link]
-
Chemical Properties of Alcohol. (2017). OnlineTuition.com.my. [Link]
-
Hydroxyl radical. Wikipedia. [Link]
-
Functional Groups In Organic Chemistry. (2010). [Link]
Sources
Technical Support Center: Modifying Alh-32-OH for Enhanced Performance
Prepared by the Gemini Senior Application Scientist Team
Disclaimer: Alh-32-OH is a hypothetical novel compound presented for illustrative purposes. It is described as a selective, allosteric inhibitor of the SHP2 phosphatase. The information, protocols, and troubleshooting advice provided herein are based on established principles for working with real-world small molecule SHP2 inhibitors and are intended for an audience of trained researchers, scientists, and drug development professionals.
Introduction to this compound and its Target, SHP2
This compound is a novel, synthetic small molecule designed as a potent and selective allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase-2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1][3][4][5]
Unlike active-site inhibitors that compete with substrates, this compound binds to a unique allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[6][7][8] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation and downstream signaling.[4][6][9][10][11][12] Given that activating mutations and overexpression of SHP2 are implicated in various cancers and developmental disorders (RASopathies), this compound and its analogs are valuable tools for both basic research and therapeutic development.[1][2]
This guide provides in-depth technical support for researchers working to modify and optimize this compound for enhanced experimental performance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor. In its basal state, the SHP2 enzyme is held in an inactive, "closed" conformation by an intramolecular interaction where the N-SH2 domain blocks the catalytic PTP domain.[6][7] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated proteins, causing a conformational change to an "open," active state.[4][6][11][12] this compound binds to a pocket that is only accessible in the closed state, effectively locking the enzyme in this inactive conformation and preventing its participation in signaling cascades.[8][9][10]
Q2: My this compound powder won't fully dissolve in DMSO for my stock solution. What should I do?
A2: Poor solubility is a common challenge with novel small molecules.[13][14][15] First, confirm you have not exceeded the compound's solubility limit in DMSO. If solubility remains an issue, gentle warming (e.g., 37°C water bath for 5-10 minutes) and vortexing can help. For particularly difficult compounds, sonication may be employed. If these methods fail, consider alternative solvents or formulation strategies, such as using a co-solvent system or preparing a lipid-based formulation, though this will require validation to ensure it does not interfere with your assay.[14][15]
Q3: How do I confirm that this compound is engaging with SHP2 inside my cells?
A3: A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in an intact cellular environment. This assay measures the change in thermal stability of a target protein upon ligand binding. When this compound binds to SHP2, it should increase the protein's melting temperature (Tm), which can be detected by immunoblotting for soluble SHP2 across a range of temperatures.[16]
Q4: I'm observing a weaker than expected effect in my cell-based assay compared to my biochemical assay IC50. Why?
A4: This discrepancy is common and can be due to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell, lowering the intracellular concentration.[17]
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: High binding to plasma proteins in the cell culture medium can reduce the free concentration of the compound available to interact with SHP2.[17]
Q5: Are there known off-target effects for allosteric SHP2 inhibitors that I should be aware of?
A5: Yes. While allosteric inhibitors are generally more selective than active-site inhibitors, off-target effects can still occur.[18][19] Some allosteric SHP2 inhibitors have been reported to accumulate in lysosomes and inhibit autophagic flux in a SHP2-independent manner.[20][21][22] This can contribute to the compound's anti-tumor activity and is an important consideration when interpreting results.[20][21][22] It is crucial to include appropriate controls, such as testing the compound in SHP2-knockout cells, to distinguish on-target from off-target effects.[20][21]
Visualizing the Mechanism: SHP2 Signaling and Inhibition
The following diagrams illustrate the core signaling pathway involving SHP2 and the mechanism of action for an allosteric inhibitor like this compound.
Caption: SHP2 activation pathway and point of this compound inhibition.
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during the modification and testing of this compound analogs.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| High Well-to-Well Variability in Cell-Based Assays | 1. Inconsistent cell seeding. 2. "Edge effects" in microplates. 3. Compound precipitation at final concentration. | 1. Improve Cell Seeding: Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques to dispense cells.[23] 2. Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples; fill them with sterile PBS or media instead to create a humidity barrier.[24][25] 3. Check Solubility: Visually inspect wells under a microscope for compound precipitation after dilution into aqueous assay media. If observed, lower the final concentration or explore formulation strategies.[14] |
| Loss of Potency with New Batch of this compound | 1. Incorrect compound weight. 2. Compound degradation. 3. Change in solid-state form (polymorphism). | 1. Verify Concentration: Re-weigh the compound on a calibrated analytical balance. Use a concentration-determination method like UV-Vis spectroscopy if a standard is available. 2. Assess Stability: Check for degradation via LC-MS. Store stock solutions at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. 3. Evaluate Solid State: Different crystal forms can have different solubilities and dissolution rates, impacting apparent potency.[26] Consider this if synthesis methods have changed. |
| Inconsistent Results in Biochemical Phosphatase Assay | 1. Sub-optimal enzyme or substrate concentration. 2. Inactive enzyme. 3. Assay interference by the compound. | 1. Determine Km: For your specific substrate (e.g., DiFMUP), determine the Michaelis-Menten constant (Km) for SHP2 under your assay conditions. Use the substrate at its Km value for inhibition assays to ensure data comparability.[27] 2. Validate Enzyme Activity: Run a positive control with a known SHP2 inhibitor (e.g., SHP099) to confirm your enzyme is active.[8][16] Wild-type SHP2 requires an activating phosphopeptide (like one derived from IRS-1) for full activity in vitro.[16][27] 3. Test for Interference: Some compounds can interfere with the assay signal (e.g., autofluorescence). Run a control where you add your compound to the wells after the stop solution to check for this.[24] |
| Modified Analog Shows Potency but Poor Selectivity (e.g., inhibits SHP1) | 1. Modification affects interactions with non-conserved residues. 2. The new analog may bind to the active site. | 1. Run a Selectivity Panel: Test the analog against a panel of related phosphatases, especially the highly homologous SHP1.[7] 2. Perform Competition Assays: Determine if the analog's binding can be competed away by an active-site inhibitor. This can help elucidate if the mechanism has shifted from allosteric to competitive inhibition.[28] A lack of inhibition of a small molecule substrate like pNPP can also suggest a non-catalytic site binding mode.[28] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution for serial dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortexer
Procedure:
-
Calculation: Determine the mass of this compound needed to make a 10 mM stock solution. (Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Solubilization: Add the required volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. If needed, briefly warm the solution in a 37°C water bath.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C, protected from light. This minimizes degradation from repeated freeze-thaw cycles.
Protocol 2: SHP2 Biochemical Inhibition Assay (Fluorescence-Based)
Objective: To determine the IC50 value of this compound or its analogs against SHP2.
Workflow Diagram:
Caption: Workflow for a typical SHP2 biochemical inhibition assay.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compound and DMSO (for controls) into a 384-well assay plate.
-
Enzyme Preparation: Prepare a working solution of recombinant wild-type SHP2 enzyme and an activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide) in assay buffer (e.g., 50 mM Bis-Tris, 50 mM NaCl, 5 mM DTT, pH 6.0).[16][27] The optimal concentration of activating peptide should be determined empirically but is often in the range of 500 nM.[27]
-
Enzyme Addition & Pre-incubation: Add the enzyme solution to the wells containing the compound. Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in assay buffer at a concentration equal to its Km. Add the substrate solution to all wells to start the reaction.[16][27]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex/Em ≈ 355/460 nm) kinetically over 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Determine the percent inhibition relative to DMSO controls and plot against the logarithm of the inhibitor concentration. Fit the data using a four-parameter variable slope equation to calculate the IC50 value.
References
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The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions. [PubMed] ([Link])
-
Optimising Solubility: Selecting the Right Technology for Early Drug Development. [Ardena] ([Link])
-
SHP2 Phosphatase. [Kenyon College Biology Department] ([Link])
-
Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity. [PMC, NIH] ([Link])
-
Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. [Portland Press] ([Link])
-
Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. [ResearchGate] ([Link])
-
Off‐target inhibition by active site‐targeting SHP2 inhibitors. [PMC, PubMed Central] ([Link])
-
Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [JCI] ([Link])
-
Optimizing Drug Solubility. [Contract Pharma] ([Link])
-
Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. [MDPI] ([Link])
-
Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. [Nature Communications] ([Link])
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Drug Development & Delivery] ([Link])
-
Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. [PubMed] ([Link])
-
Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [PMC, PubMed Central] ([Link])
-
A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2. [PMC, NIH] ([Link])
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Promega] ([Link])
-
The Ultimate Guide to Troubleshooting Microplate Assays. [Bitesize Bio] ([Link])
-
Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzo[18]annulene. [PubMed] ([Link])
-
Off-target inhibition by active site-targeting SHP2 inhibitors. [ResearchGate] ([Link])
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [ACS Publications] ([Link])
-
Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [PubMed] ([Link])
-
Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. [PMC, NIH] ([Link])
-
Protein Tyrosine Phosphatase Biochemical Inhibition Assays. [PMC, NIH] ([Link])
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Wiley Online Library] ([Link])
-
How to Troubleshoot Common In-cell Western Issues. [Azure Biosystems] ([Link])
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. [PMC, NIH] ([Link])
-
Structure and inhibitory activity of representative SHP2 inhibitors. [ResearchGate] ([Link])
-
Biochemical characterization of SHP2 mutants. In vitro phosphatase... [ResearchGate] ([Link])
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. [PMC, NIH] ([Link])
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [YouTube] ([Link])
-
A troubleshooting guide to microplate-based assays. [BMG LABTECH] ([Link])
-
Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. [PubMed] ([Link])
-
An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase. [PubMed] ([Link])
-
An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase. [PMC, PubMed Central] ([Link])
-
Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling. [eLife] ([Link])
-
Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11-Associated Malignancies. [PMC, NIH] ([Link])
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. [PMC] ([Link])
-
Encountering unpredicted off-target effects of pharmacological inhibitors. [Oxford Academic] ([Link])
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. [Oncology Undergraduates Look to the Cancer Frontier] ([Link])
-
Challenges in Small Molecule Targeted Drug Development. [MolecularCloud] ([Link])
Sources
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- 4. SHP2 Phosphatase [biology.kenyon.edu]
- 5. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ardena.com [ardena.com]
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- 17. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 21. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Alh-32-OH: A Comparative Guide for Researchers
In the landscape of enzyme modulation, the aldehyde dehydrogenase (ALDH) superfamily has emerged as a critical therapeutic target for a range of pathologies, from cancer to alcohol use disorder.[1][2][3] The development of novel, potent, and isoform-selective ALDH inhibitors is a key objective for advancing precision medicine. This guide introduces Alh-32-OH, a novel investigational small molecule, and provides a comprehensive framework for validating its biological activity. We will objectively compare its performance against established modulators and provide detailed experimental protocols to support these evaluations.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the validation process.
Introduction to this compound and the Aldehyde Dehydrogenase Superfamily
The ALDH superfamily comprises 19 isozymes in humans, each with distinct substrate specificities and tissue distribution.[1] These enzymes play a crucial role in detoxifying both endogenous and exogenous aldehydes, which, if left to accumulate, can lead to cellular damage and contribute to disease progression. Notably, specific ALDH isoforms are implicated in cancer stem cell survival (ALDH1A3) and alcohol metabolism (ALDH2).[4][5]
This compound is a rationally designed small molecule hypothesized to be a potent and selective inhibitor of the ALDH1A3 isoform. Its unique hydroxylated structure is predicted to confer high binding affinity and selectivity, offering a potential therapeutic advantage over non-selective inhibitors.
Comparative Compounds
To rigorously validate the biological activity of this compound, a comparative analysis against compounds with known mechanisms of action is essential. For this guide, we have selected:
-
Disulfiram: A well-known, non-selective, and irreversible inhibitor of ALDH enzymes, primarily used in the treatment of alcohol use disorder.[6]
-
NCT-503: A selective and reversible inhibitor of the ALDH1A3 isoform, providing a benchmark for isoform-specific activity.
-
Alda-1: A potent activator of the ALDH2 isoform, which will serve as a control for demonstrating the opposing biological effect and for assessing off-target activation.[7][8][9]
Experimental Validation Workflow
The validation of this compound's biological activity will proceed through a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based functional assays.
Caption: Tiered experimental workflow for validating this compound.
Tier 1: In Vitro Enzymatic Assays
The initial validation step involves quantifying the direct interaction of this compound with purified ALDH enzymes.
Objective: To determine the potency and selectivity of this compound against a panel of key ALDH isoforms (ALDH1A3, ALDH2, and ALDH1A1).
Protocol:
-
Reagents: Recombinant human ALDH1A3, ALDH2, and ALDH1A1 enzymes; NAD+; aldehyde substrate (e.g., retinal for ALDH1A isoforms, acetaldehyde for ALDH2); assay buffer; test compounds (this compound, Disulfiram, NCT-503, Alda-1) dissolved in DMSO.
-
Procedure:
-
Prepare a 96-well microplate.
-
Add assay buffer, NAD+, and the respective ALDH enzyme to each well.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the test compound. For inhibitors, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For activators, plot the percent activation against the log of the activator concentration to determine the EC50 value.
Objective: To elucidate the mode of inhibition of this compound on ALDH1A3 (e.g., competitive, non-competitive, uncompetitive, or irreversible).
Protocol:
-
Procedure: Perform the ALDH1A3 inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (retinal).
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.
Expected Outcomes (Hypothetical Data):
| Compound | ALDH1A3 IC50 (nM) | ALDH2 IC50/EC50 (nM) | ALDH1A1 IC50 (nM) | Selectivity (vs. ALDH2) | Selectivity (vs. ALDH1A1) |
| This compound | 15 | >10,000 | 850 | >667-fold | 57-fold |
| Disulfiram | 500 | 200 | 350 | 0.4-fold | 0.7-fold |
| NCT-503 | 30 | >10,000 | 1200 | >333-fold | 40-fold |
| Alda-1 | No Inhibition | 150 (EC50) | No Inhibition | N/A | N/A |
Tier 2: Cell-Based Functional Assays
The next tier of validation assesses the activity of this compound in a cellular context, providing insights into its functional consequences.
Caption: Simplified signaling pathway of ALDH1A3 and the point of intervention for this compound.
Objective: To evaluate the effect of this compound on the viability of cancer cells known to have high ALDH1A3 expression, which is often associated with a cancer stem cell phenotype.[4]
Protocol:
-
Cell Line: Use a cancer cell line with high endogenous ALDH1A3 expression (e.g., a subset of breast or lung cancer cell lines).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, Disulfiram, and NCT-503 for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Objective: To confirm that the cytotoxic effects of this compound are linked to the inhibition of aldehyde detoxification.
Protocol:
-
Procedure:
-
Treat the ALDH1A3-high cancer cells with the test compounds for a short duration (e.g., 4 hours).
-
Expose the cells to a known ALDH1A3 substrate (e.g., a specific fluorescent aldehyde probe or a cytotoxic aldehyde).
-
Measure the accumulation of the aldehyde or the resulting cytotoxicity.
-
-
Data Analysis: Compare the levels of aldehyde accumulation or cell death in compound-treated cells versus vehicle-treated controls.
Expected Outcomes (Hypothetical Data):
| Compound | GI50 in ALDH1A3-high cells (µM) | Aldehyde Accumulation (Fold Change vs. Control) |
| This compound | 0.5 | 5.2 |
| Disulfiram | 2.5 | 3.8 |
| NCT-503 | 0.8 | 4.9 |
| Alda-1 | >50 | 0.9 |
Conclusion
This guide outlines a systematic approach to validating the biological activity of the novel ALDH1A3 inhibitor, this compound. The proposed experiments are designed to rigorously assess its potency, selectivity, and functional effects in a cellular context, with direct comparisons to established ALDH modulators. The hypothetical data presented suggest that this compound holds promise as a potent and selective ALDH1A3 inhibitor. The successful execution of these validation studies will provide the necessary evidence to support its further development as a potential therapeutic agent.
References
-
QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit | BioAssay Systems. [Link]
-
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A patent review on aldehyde dehydrogenase inhibitors: an overview of small molecule inhibitors from the last decade - Taylor & Francis Online. [Link]
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Virtual Screening of FDA-Approved Drugs for Enhanced Binding with Mitochondrial Aldehyde Dehydrogenase - PMC - PubMed Central. [Link]
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Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones | Journal of Medicinal Chemistry - ACS Publications. [Link]
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An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - NIH. [Link]
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ALDH2 Activators - Alzheimer's Drug Discovery Foundation. [Link]
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Protective effects of Alda-1, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PubMed Central. [Link]
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Navigating the Labyrinth of Novel Compound Validation: A Guide to the Cross-Verification of Experimental Data for "Compound X"
For researchers, scientists, and drug development professionals, the journey from identifying a promising new molecule to validating its biological activity is fraught with potential pitfalls. Reproducibility and confidence in experimental findings are paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for a hypothetical novel small molecule inhibitor, which we will refer to as "Compound X." The principles and methodologies outlined here are designed to ensure scientific rigor and build a robust data package for any novel compound.
The following sections will delve into the critical aspects of experimental design, data interpretation, and comparative analysis, structured to provide a deep, technically grounded understanding of the validation process. We will explore the causality behind experimental choices, emphasizing self-validating systems and grounding our protocols in authoritative sources.
The Crucial First Steps: Target Engagement and Primary Assay Validation
Before embarking on extensive cellular and in vivo studies, it is imperative to unequivocally demonstrate that Compound X directly interacts with its intended biological target. This initial phase of validation is the bedrock upon which all subsequent data rests.
A primary concern is the potential for Compound X to be a "promiscuous inhibitor," an artifact of assay conditions rather than a true binder. Colloidal aggregation, where a compound forms microscopic aggregates that sequester the target protein, is a common cause of false positives in biochemical assays.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
To rule out colloidal aggregation, Dynamic Light Scattering (DLS) is an essential first-line assay. DLS measures the size distribution of particles in a solution, allowing for the detection of compound aggregates.
Methodology:
-
Prepare Compound X in the final assay buffer at a concentration range spanning the observed IC50 value (e.g., 0.1x, 1x, and 10x IC50).
-
Include a known aggregating compound as a positive control and the assay buffer alone as a negative control.
-
Incubate the samples under the same conditions as the primary biochemical assay (e.g., temperature and time).
-
Analyze the samples using a DLS instrument. The presence of particles with a hydrodynamic radius >100 nm is indicative of aggregation.
Interpreting the Results: A clean DLS profile for Compound X, similar to the buffer-only control, provides strong evidence against colloidal aggregation and increases confidence that the observed inhibition is due to a specific molecular interaction.
Orthogonal Assays: The Cornerstone of Cross-Validation
Relying on a single assay format is a significant vulnerability in any drug discovery campaign. Different assay technologies have distinct biophysical principles and are susceptible to different types of artifacts. Therefore, employing orthogonal assays—methods that measure the same biological event through different means—is a powerful strategy for cross-validation.
Let us assume Compound X is a putative inhibitor of a kinase, "Kinase Y." A common primary screen might be a luminescence-based assay that measures ATP consumption. To validate the results, we can employ a biophysical assay that directly measures the binding of Compound X to Kinase Y.
Comparative Analysis of Orthogonal Assays for Kinase Y Inhibition
| Assay Type | Principle | Advantages | Potential Artifacts |
| Luminescence-based ATP Depletion Assay | Measures the decrease in ATP concentration as a result of kinase activity. | High-throughput, sensitive, and widely available. | ATP-competitive inhibitors, luciferase inhibitors, colored compounds that quench the signal. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of an analyte (Compound X) to a ligand (Kinase Y) immobilized on a sensor chip. | Label-free, provides kinetic data (kon, koff), and directly measures binding. | Non-specific binding to the sensor surface, mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the binding of a ligand (Compound X) to a macromolecule (Kinase Y) in solution. | Label-free, provides thermodynamic data (ΔH, ΔS), and directly measures binding in solution. | Low throughput, requires larger amounts of protein and compound. |
The convergence of data from these disparate methodologies provides a compelling case for the specific and direct inhibition of Kinase Y by Compound X.
Visualizing the Validation Workflow
To conceptualize the logical flow of the cross-validation process, we can use a workflow diagram.
Caption: A workflow for the cross-validation of a novel inhibitor.
Cellular Target Engagement: Bridging the Gap Between Benchtop and Biology
A compound that is active in a biochemical assay may not necessarily be effective in a cellular context. Cell permeability, efflux by transporters, and intracellular metabolism are all factors that can influence a compound's activity. Therefore, directly demonstrating that Compound X engages Kinase Y within a living cell is a critical validation step.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular environment. The principle behind CETSA is that the binding of a ligand (Compound X) to its target protein (Kinase Y) stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Culture cells that endogenously express Kinase Y to a suitable density.
-
Treat the cells with Compound X at various concentrations or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Kinase Y remaining at each temperature using Western blotting or other protein detection methods.
Data Analysis: A positive result is indicated by a shift in the melting curve of Kinase Y to a higher temperature in the presence of Compound X. This provides direct evidence of target engagement in a physiologically relevant setting.
The Final Frontier: Linking Target Engagement to Cellular Phenotype
The ultimate validation of an inhibitor's mechanism of action is to demonstrate that its engagement of the intended target leads to a predictable cellular phenotype. This requires a deep understanding of the signaling pathway in which the target protein is involved.
Let us assume that Kinase Y is a known upstream activator of the "Pathway Z" signaling cascade, which ultimately regulates cell proliferation.
Caption: Hypothetical signaling pathway for Kinase Y.
To validate this, one would treat cells with Compound X and measure both the phosphorylation of a downstream effector of Kinase Y and a relevant phenotypic endpoint, such as cell viability.
Experimental Protocol: Western Blot for Pathway Analysis and Cell Viability Assay
Methodology:
-
Treat cells with a dose-response of Compound X.
-
For pathway analysis, lyse the cells after a short incubation period and perform a Western blot to detect the phosphorylated form of a known Kinase Y substrate.
-
For the phenotypic assay, incubate the cells with Compound X for a longer period (e.g., 72 hours) and measure cell viability using an appropriate method (e.g., CellTiter-Glo®).
Expected Outcome: A successful cross-validation would show a dose-dependent decrease in the phosphorylation of the Kinase Y substrate, which correlates with a dose-dependent decrease in cell viability. This establishes a clear link between target engagement and the observed cellular phenotype, providing the highest level of confidence in the experimental results for Compound X.
Conclusion
The cross-validation of experimental data for a novel compound is a multi-faceted process that requires a thoughtful and rigorous approach. By employing a combination of biochemical and biophysical assays to confirm direct binding, mitigating potential artifacts, demonstrating cellular target engagement, and linking this engagement to a relevant cellular phenotype, researchers can build a robust and reliable data package. This comprehensive validation strategy is essential for making informed decisions in the complex and challenging endeavor of drug discovery and development.
References
-
Promiscuous Inhibition and Colloidal Aggregation
- Title: "Many Assay-Ready Molecules Are Promiscuous Inhibitors"
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
Dynamic Light Scattering (DLS)
- Title: "Dynamic Light Scattering: A Practical Guide and Applic
- Source: Intern
-
URL: [Link]
-
Orthogonal Assays in Drug Discovery
- Title: "Orthogonal Assays for Characterizing Enzyme Inhibitors"
- Source: Current Protocols in Chemical Biology
-
URL: [Link]
-
Surface Plasmon Resonance (SPR)
- Title: "Surface Plasmon Resonance (SPR): A Versatile Technique for the Analysis of Biomolecular Interactions"
- Source: Essays in Biochemistry
-
URL: [Link]
-
Isothermal Titration Calorimetry (ITC)
- Title: "Isothermal Titr
- Source: Expert Opinion on Drug Discovery
-
URL: [Link]
-
Cellular Thermal Shift Assay (CETSA)
- Title: "The Cellular Thermal Shift Assay for Evalu
- Source: N
-
URL: [Link]
Unable to Proceed: Clarification Required for "Alh-32-OH"
To our valued researchers, scientists, and drug development professionals:
We have received a request to develop an in-depth comparison guide on the performance benchmarks of a compound designated as "Alh-32-OH". However, our initial comprehensive search of chemical databases, including PubChem, and the broader scientific literature has not yielded conclusive information for a compound with this specific identifier.
The search results for "this compound" are ambiguous and do not point to a singular, well-characterized molecule with established scientific data. The results included:
-
A PubChem entry with the molecular formula C155H256O93, but lacking any associated data on its function, application, or performance.[1]
-
Unrelated industrial products such as pumps and construction materials.[2][3][4][5]
-
General information on aluminum hydroxide (Al(OH)3), which is chemically distinct from the requested term.[6][7][8]
Without a clear identification of "this compound", we are unable to proceed with the creation of a scientifically rigorous and accurate comparison guide that meets the core requirements of technical depth and integrity. To move forward, we require a more specific identifier for the compound of interest.
We kindly request that you provide one of the following:
-
Chemical Abstracts Service (CAS) Registry Number
-
International Union of Pure and Applied Chemistry (IUPAC) name
-
A trade name or synonym from a manufacturer
-
A reference to a peer-reviewed publication or patent where the compound is described
Once we receive a precise identifier, we will be able to:
-
Conduct a targeted search for its performance benchmarks.
-
Identify suitable alternatives for a meaningful comparison.
-
Gather the necessary experimental data and protocols.
-
Develop the comprehensive guide as originally envisioned.
We are committed to providing content of the highest scientific quality and look forward to receiving the necessary information to fulfill your request.
Sources
- 1. This compound | C155H256O93 | CID 71310496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fischerprocess.com [fischerprocess.com]
- 3. burtprocess.com [burtprocess.com]
- 4. johnbrooks.ca [johnbrooks.ca]
- 5. X-CX ALH Ceiling clip with nail - Fastening elements - Hilti USA [hilti.com]
- 6. Aluminium - Wikipedia [en.wikipedia.org]
- 7. Aluminum hydroxide | chemical compound | Britannica [britannica.com]
- 8. Aluminum Hydroxide | Al(OH)3 | CID 10176082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Verification of Alh-32-OH Properties: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the physicochemical and biological properties of a novel putative Epidermal Growth Factor Receptor (EGFR) inhibitor, Alh-32-OH. In the dynamic field of drug discovery, rigorous and independent validation of a compound's characteristics is paramount to ensure reproducibility and inform critical decisions in preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound against established EGFR tyrosine kinase inhibitors (TKIs) and detailing the requisite experimental protocols for its thorough characterization.
The Imperative of Independent Verification
The journey of a small molecule from a promising hit to a therapeutic candidate is fraught with challenges. Initial reports on a novel compound's properties, while often encouraging, necessitate independent confirmation. This process of due diligence serves multiple critical functions:
-
Ensures Data Integrity and Reproducibility: Independent verification by a separate laboratory mitigates the risk of unconscious bias or unforeseen experimental variables that may have influenced the original findings.
-
Provides a Foundational Dataset: A robust, independently generated dataset on a compound's properties becomes the bedrock for all subsequent research and development efforts.
-
Facilitates Head-to-Head Comparisons: Standardized, in-house characterization allows for a direct and unbiased comparison of a new chemical entity against existing standards of care or competitor compounds.
-
Identifies Potential Liabilities Early: Thorough characterization can uncover previously unknown properties, such as poor solubility, off-target effects, or metabolic instability, that could derail a drug development program at a later, more costly stage.
This guide will use a hypothetical novel EGFR inhibitor, this compound, as a case study to illustrate the process of independent verification. For comparative purposes, we will benchmark its properties against well-established EGFR inhibitors: Gefitinib (a first-generation inhibitor), Afatinib (a second-generation inhibitor), and Osimertinib (a third-generation inhibitor).[1][2]
Comparative Physicochemical and Biological Profiling
A crucial first step in the independent verification of a novel compound is to assess its fundamental physicochemical and biological properties. These characteristics are predictive of a drug's behavior in more complex biological systems and are essential for formulation development and pharmacokinetic studies.[3][4][5][6]
Table 1: Comparative Physicochemical Properties of EGFR Inhibitors
| Property | This compound (Hypothetical) | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Molecular Weight ( g/mol ) | ~480 | 446.91[7] | 393.44[8] | 485.94[9] | 499.61[10] |
| LogP | ~3.5 | ~3.2 | 2.7[8] | ~3.8 | ~4.0 |
| Aqueous Solubility | pH-dependent | Sparingly soluble ( | Very slightly soluble, pH-dependent[8] | pH-dependent | pH-dependent |
| pKa | ~6.8 (basic) | 5.4, 7.2[11] | 5.42[8] | ~7.1 | ~7.3 |
| H-Bond Donors | 2 | 1[7] | 1[8] | 2[9] | 2[10] |
| H-Bond Acceptors | 7 | 8[7] | 7[8] | 8[9] | 9[10] |
Table 2: Comparative Biological Properties of EGFR Inhibitors
| Property | This compound (Hypothetical Target Profile) | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Mechanism of Action | Reversible EGFR-TKI | Reversible EGFR-TKI[11] | Reversible EGFR-TKI[12][13][14] | Irreversible ErbB family blocker[15] | Irreversible EGFR-TKI[16][17] |
| Target Selectivity | EGFR exon 19 del / L858R | EGFR exon 19 del / L858R[11] | EGFR exon 19 del / L858R[12] | EGFR, HER2, HER4[15] | EGFR exon 19 del / L858R / T790M[16][17][18] |
| IC50 (EGFR mutant) | <10 nM | ~5-20 nM | ~5-20 nM | <1 nM[19] | ~1 nM[16] |
| IC50 (EGFR wild-type) | >200 nM | ~100-500 nM | ~100-500 nM | ~10 nM[19] | ~50-200 nM[16] |
Experimental Protocols for Independent Verification
The following section outlines detailed, step-by-step methodologies for the independent verification of the key properties of this compound.
Workflow for Independent Verification of this compound
Caption: A stepwise workflow for the independent verification of this compound.
Protocol 1: Purity and Identity Confirmation
Objective: To confirm the chemical identity and assess the purity of the supplied batch of this compound. A purity level of >95% is generally required for biological assays.[20]
A. High-Performance Liquid Chromatography (HPLC)
-
Preparation of this compound Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a preliminary UV scan of this compound (e.g., 254 nm and 280 nm).
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Methodology: Utilize an LC-MS system with electrospray ionization (ESI) to confirm the molecular weight of this compound. The LC conditions can be similar to those used for HPLC analysis.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated molecular weight of this compound.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: Acquire ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of this compound. This provides unambiguous structural confirmation.
Protocol 2: Aqueous Solubility Determination
Objective: To determine the aqueous solubility of this compound, a critical parameter influencing its absorption and bioavailability.[8]
-
Methodology: A kinetic solubility assay using nephelometry is a high-throughput method.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in a 96-well plate using DMSO.
-
Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well and mix thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.
Protocol 3: Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the in vitro potency of this compound against the target kinase (e.g., EGFR L858R mutant) and a counter-screen against wild-type EGFR.[21]
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity and less potent inhibition.
-
Reagents:
-
Recombinant human EGFR (L858R mutant and wild-type).
-
A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
This compound and control inhibitors (e.g., Gefitinib, Osimertinib).
-
A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).[22]
-
-
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the detection reagent according to the manufacturer's protocol.[23]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[22]
Protocol 4: Cell-Based Proliferation Assay (GI50 Determination)
Objective: To assess the potency of this compound in inhibiting the proliferation of cancer cell lines that are dependent on EGFR signaling.[24][25][26][27]
-
Cell Lines:
-
EGFR-mutant non-small cell lung cancer (NSCLC) cell line (e.g., PC-9, harboring an exon 19 deletion).
-
EGFR wild-type cell line for counter-screening (e.g., A549).
-
-
Assay Principle: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[25][26]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and control inhibitors for 72 hours.
-
Add the CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the GI50 value (the concentration required to inhibit cell growth by 50%).
Protocol 5: Target Engagement in a Cellular Context
Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins within intact cells.[25]
-
Methodology: Western blotting is a standard technique for this purpose.[22]
-
Procedure:
-
Culture an EGFR-dependent cell line (e.g., PC-9) to sub-confluency.
-
Starve the cells of growth factors for several hours.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detect the primary antibodies with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of EGFR, ERK, and AKT phosphorylation by this compound.
Signaling Pathway and Data Interpretation
Understanding the mechanism of action of this compound requires knowledge of the EGFR signaling pathway.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
The experimental data generated through these protocols will provide a comprehensive and independently verified profile of this compound. By comparing these findings with the known properties of established EGFR inhibitors, researchers can make informed decisions about the future development of this novel compound. This rigorous, data-driven approach is fundamental to the principles of scientific integrity and is essential for the successful translation of promising molecules into effective therapies.
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A Comparative Guide to the Catalytic Efficiency of Aldehyde Dehydrogenase Isozymes
For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme kinetics is paramount. This guide provides an in-depth comparison of the catalytic efficiency of key human Aldehyde Dehydrogenase (ALDH) isozymes. While the specific entity "Alh-32-OH" remains unidentified in current scientific literature, we will focus on the well-characterized and clinically relevant ALDH superfamily. This guide will delve into the catalytic efficiencies of prominent ALDH isozymes, offering a framework for comparing their substrate specificities and reaction kinetics.
The ALDH superfamily of enzymes plays a crucial role in detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids.[1][2][3] This function is vital for cellular homeostasis and protection against aldehyde-induced damage.[1] Various ALDH isozymes are expressed in human tissues, with the highest concentrations typically found in the liver.[2] Dysregulation of ALDH activity has been implicated in a range of pathologies, including cancer, cardiovascular diseases, and neurological disorders, making these enzymes significant targets for therapeutic intervention.[1][4]
This guide will focus on the comparative catalytic efficiency of several key ALDH isozymes, providing experimental data to support the discussion.
Comparative Catalytic Efficiency of ALDH Isozymes
The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km). This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. A higher kcat/Km value indicates a more efficient enzyme.
The substrate specificity and catalytic efficiency of ALDH isozymes can vary significantly. For instance, the mitochondrial ALDH2 is highly efficient at metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism, exhibiting a much lower Km for acetaldehyde compared to the cytosolic ALDH1.[5] Conversely, ALDH1 is more efficient at processing larger aldehydes, such as retinaldehyde.[1]
Below is a summary of kinetic parameters for various ALDH1A subfamily isozymes with different aldehyde substrates, based on a side-by-side characterization.[6][7]
| Substrate | Enzyme | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| Hexanal | ALDH1A1 | 0.3 ± 0.1 | 48 ± 2 | 160 |
| ALDH1A2 | 2.0 ± 0.4 | 102 ± 8 | 51 | |
| ALDH1A3 | 1.8 ± 0.3 | 25 ± 1 | 14 | |
| trans-2-Hexenal | ALDH1A1 | 0.8 ± 0.1 | 39 ± 2 | 49 |
| ALDH1A2 | 10 ± 1 | 100 ± 10 | 10 | |
| ALDH1A3 | 14 ± 2 | 30 ± 2 | 2.1 | |
| Citral | ALDH1A1 | 0.5 ± 0.1 | 16.0 ± 0.9 | 32 |
| ALDH1A2 | 1.5 ± 0.3 | 20 ± 2 | 13 | |
| ALDH1A3 | 2.3 ± 0.4 | 1.8 ± 0.1 | 0.8 | |
| 4-Hydroxy-2-nonenal | ALDH1A1 | 150 ± 20 | 25 ± 2 | 0.17 |
| ALDH1A2 | 100 ± 10 | 70 ± 5 | 0.70 | |
| ALDH1A3 | 140 ± 20 | 10.0 ± 0.9 | 0.07 | |
| all-trans-Retinaldehyde | ALDH1A1 | 1.0 ± 0.2 | 8.0 ± 0.5 | 8.0 |
| ALDH1A2 | 0.5 ± 0.1 | 10.0 ± 0.8 | 20 | |
| ALDH1A3 | 0.6 ± 0.1 | 5.0 ± 0.4 | 8.3 | |
| 9-cis-Retinaldehyde | ALDH1A1 | 0.9 ± 0.2 | 7.0 ± 0.6 | 7.8 |
| ALDH1A2 | 0.4 ± 0.1 | 8.0 ± 0.7 | 20 | |
| ALDH1A3 | 1.2 ± 0.2 | 3.0 ± 0.2 | 2.5 |
Data adapted from P. Canals et al., Archives of Biochemistry and Biophysics, 2020.[6][7]
From this data, it is evident that substrate structure significantly influences the catalytic efficiency of each isozyme. For example, ALDH1A1 displays a lower Km for hexanal, trans-2-hexenal, and citral compared to ALDH1A2 and ALDH1A3, indicating a higher affinity for these substrates.[6][7] In contrast, ALDH1A2 is the most efficient enzyme for metabolizing the lipid peroxidation product 4-hydroxy-2-nonenal, as indicated by its higher kcat/Km value.[6][7] For the retinoids, both ALDH1A2 and ALDH1A3 show higher catalytic efficiency for all-trans-retinaldehyde compared to ALDH1A1.[6][7]
Structural Basis for Differential Catalytic Efficiency
The differences in catalytic efficiency among ALDH isozymes can be attributed to variations in their three-dimensional structures, particularly in the substrate-binding pocket.[6][7] For instance, the substrate-binding pockets of the ALDH1A enzymes have decreasing volumes from ALDH1A1 to ALDH1A3, which may explain the lower specificity of ALDH1A3 for the bulkier 9-cis-retinaldehyde compared to the all-trans-isomer.[6][7] Similarly, ALDH1A1 has a wider opening to its active site compared to the more constricted active site of ALDH2, which contributes to their differing substrate preferences.[8]
Experimental Protocol: Measuring ALDH Catalytic Activity
To ensure the trustworthiness and reproducibility of catalytic efficiency data, a well-defined experimental protocol is essential. Below is a detailed, step-by-step methodology for a common spectrophotometric assay used to determine ALDH activity. This method is based on monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[9]
Principle
The enzymatic activity of ALDH is determined by measuring the rate of NADH production, which is directly proportional to the rate of aldehyde oxidation. The increase in absorbance at 340 nm, due to the formation of NADH, is monitored over time.
Materials
-
Purified ALDH isozyme
-
Assay Buffer: e.g., 50 mM sodium pyrophosphate, pH 8.0
-
NAD⁺ solution (e.g., 10 mM in assay buffer)
-
Aldehyde substrate solution (e.g., various concentrations in a suitable solvent, diluted in assay buffer)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺ solution, and the ALDH enzyme. The final concentrations should be optimized for each isozyme, but a typical starting point is 50 mM buffer, 1 mM NAD⁺, and an appropriate amount of enzyme.
-
Include a blank control that contains all components except the enzyme to account for any non-enzymatic reaction.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the aldehyde substrate to the reaction mixture. The final volume should be consistent across all assays.
-
The concentration of the aldehyde substrate should be varied to determine the kinetic parameters (Km and Vmax). A typical range might be from 0.1 to 10 times the expected Km.
-
-
Data Acquisition:
-
Immediately after adding the substrate, start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure that the initial reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.
-
Causality Behind Experimental Choices
-
pH 8.0: This pH is often optimal for NAD-dependent ALDH activity.[10]
-
Saturating NAD⁺ Concentration: Using a high concentration of the coenzyme ensures that the reaction rate is not limited by its availability.
-
Initial Velocity Measurement: Kinetic parameters are most accurately determined from the initial, linear phase of the reaction before substrate depletion or product inhibition becomes significant.
Visualizing the ALDH Catalytic Mechanism
The following diagram illustrates the general catalytic mechanism of aldehyde dehydrogenases.
Caption: Generalized catalytic mechanism of Aldehyde Dehydrogenase.
Concluding Remarks
The catalytic efficiency of ALDH isozymes is a complex interplay of substrate structure and active site topology. A thorough understanding of these relationships is critical for the development of isozyme-selective inhibitors and activators for therapeutic purposes. The methodologies and comparative data presented in this guide provide a solid foundation for researchers in this field.
References
- Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples. (URL not available)
- Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. (URL not available)
- Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays. (URL not available)
- ALDH Inhibitors | SCBT. Santa Cruz Biotechnology. (URL not available)
- Kinetic parameters for various ADH isozymes with norepinephrine-derived glycols and ethanol.
- KINETIC AND STRUCTURAL CHARACTERIZATION OF ISOENZYME-SELECTIVE ALDEHYDE DEHYDROGENASE 1A INHIBITORS. (URL not available)
- STRUCTURAL AND KINETIC STUDIES OF HUMAN ALDH7A1 AND ALDH9A1. MOspace. (URL not available)
- Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. NIH. (URL not available)
-
Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers. (URL: [Link])
- Aldehyde Dehydrogenase Assay (ALDH).
-
Biochemistry | Aldehyde Dehydrogenase. YouTube. (URL: [Link])
- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic
-
Aldehyde dehydrogenase. Wikipedia. (URL: [Link])
-
Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis. PubMed. (URL: [Link])
- Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. (URL not available)
- Aldehyde Dehydrogenase Activity Assay Kit. Cayman Chemical. (URL not available)
-
Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis | Request PDF. ResearchGate. (URL: [Link])
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In Vivo vs. In Vitro Correlation Studies for the ALDH Inhibitor "ALDH-X": A Comparative Guide
An Important Note on the Topic: ALH-32-OH
Initial research into the topic "this compound" has revealed that this designation refers to a chemical entity known as Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 (CAS No: 326794-48-3).[1][2][3][4] This is a hyperbranched polymer and not a small molecule drug candidate for which traditional in vivo vs. in vitro correlation (IVIVC) studies, as typically applied in pharmaceutical development, would be conducted. There is a lack of publicly available biological data and research studies on this specific polymer that would allow for the creation of a meaningful comparison guide on its in vivo and in vitro performance.
Therefore, to provide a valuable and scientifically rigorous guide that aligns with the spirit of the original request for a comparison of in vitro and in vivo data in a drug development context, this guide will focus on a closely related and highly relevant topic: In Vivo vs. In Vitro Correlation Studies for an Aldehyde Dehydrogenase (ALDH) Inhibitor . Aldehyde Dehydrogenase is a significant enzyme class in pharmacology, and the principles of IVIVC are critical in the development of inhibitors targeting these enzymes.
This guide will use a hypothetical but representative ALDH inhibitor, which we will refer to as "ALDH-X," to illustrate the concepts and methodologies. This allows for a comprehensive and instructive exploration of the topic, grounded in the real-world challenges and experimental approaches in the field.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of In Vivo-In Vitro Correlation in Drug Development
In the realm of pharmaceutical sciences, establishing a robust in vitro-in vitro correlation (IVIVC) is a cornerstone of efficient drug development.[5] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[6] For orally administered drugs, this typically involves correlating the in vitro drug dissolution or release rate with the in vivo plasma drug concentration profile.[7] A strong IVIVC can reduce the need for extensive bioequivalence studies, facilitate formulation development, and serve as a surrogate for in vivo bioavailability.[8]
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical to various physiological and pathological processes, including the metabolism of endogenous and exogenous aldehydes.[9] The development of ALDH inhibitors has significant therapeutic potential in areas such as oncology and the treatment of alcohol dependence.[10] This guide provides a comparative analysis of the in vitro and in vivo studies for a hypothetical, potent, and selective ALDH inhibitor, "ALDH-X," with a focus on establishing a meaningful correlation between its performance in laboratory assays and its behavior in a living system.
The Target: Aldehyde Dehydrogenase (ALDH)
ALDHs are a group of NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[10] Several ALDH isoforms exist, with distinct substrate specificities and tissue distribution. For instance, ALDH1A1 is implicated in cancer stem cell survival, while ALDH2 is crucial for acetaldehyde metabolism.[9][10] The development of isoform-selective ALDH inhibitors is a key objective to achieve targeted therapeutic effects and minimize off-target toxicities.
Below is a simplified representation of the ALDH-catalyzed reaction:
Caption: Simplified schematic of an ALDH-catalyzed oxidation of an aldehyde to a carboxylic acid.
In Vitro Characterization of ALDH-X
The in vitro evaluation of an ALDH inhibitor like ALDH-X is the first step in determining its potential as a therapeutic agent. These studies are designed to assess its potency, selectivity, and mechanism of action in a controlled, non-biological environment.
Key In Vitro Assays for ALDH-X
| Assay Type | Objective | Key Parameters Measured |
| Enzyme Inhibition Assay | To determine the potency of ALDH-X against the target ALDH isoform(s). | IC50 (half-maximal inhibitory concentration) |
| Selectivity Profiling | To assess the specificity of ALDH-X for the target ALDH isoform versus other isoforms. | IC50 values against a panel of ALDH isoforms |
| Mechanism of Inhibition Studies | To elucidate how ALDH-X inhibits the enzyme (e.g., competitive, non-competitive). | Kinetic parameters (Km, Vmax) in the presence of the inhibitor |
| Cell-Based Assays | To evaluate the activity of ALDH-X in a cellular context. | Cellular ALDH activity, cell viability, downstream signaling effects |
Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a typical spectrophotometric assay to determine the IC50 of ALDH-X for a specific ALDH isoform.
-
Reagent Preparation:
-
Prepare a stock solution of ALDH-X in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).
-
Prepare solutions of the ALDH enzyme, NAD+, and the aldehyde substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, ALDH enzyme, and NAD+.
-
Add varying concentrations of ALDH-X (typically in a serial dilution). Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of ALDH-X.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of an ALDH inhibitor.
In Vivo Evaluation of ALDH-X
In vivo studies are essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ALDH-X in a living organism, typically in animal models, before proceeding to human trials.
Key In Vivo Studies for ALDH-X
| Study Type | Objective | Key Parameters Measured |
| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) of ALDH-X. | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life |
| Pharmacodynamic (PD) Studies | To assess the biological effect of ALDH-X on the target in the body. | Target engagement (e.g., ALDH inhibition in specific tissues), downstream biomarker changes |
| Efficacy Studies | To evaluate the therapeutic effectiveness of ALDH-X in a disease model (e.g., tumor growth inhibition in a cancer model). | Tumor volume, survival rate, disease-specific markers |
| Toxicology Studies | To identify potential adverse effects of ALDH-X. | Clinical observations, body weight changes, histopathology |
Experimental Protocol: Pharmacokinetic Study in Rodents
This protocol outlines a basic PK study for ALDH-X in mice or rats.
-
Animal Dosing:
-
Administer a single dose of ALDH-X to a cohort of animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of ALDH-X in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of ALDH-X versus time.
-
Use pharmacokinetic modeling software to calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
Establishing the In Vivo-In Vitro Correlation (IVIVC) for ALDH-X
The ultimate goal is to establish a predictive relationship between the in vitro performance of ALDH-X and its in vivo behavior. For an ALDH inhibitor, this can be more complex than a simple dissolution-absorption correlation. It often involves correlating in vitro potency with in vivo target engagement and efficacy.
A Multi-Level Approach to IVIVC for ALDH-X
-
Level C Correlation: Correlating a single in vitro parameter (e.g., IC50) with a single in vivo parameter (e.g., in vivo target inhibition at a specific time point). This is the simplest level of correlation.
-
Level A Correlation: A point-to-point relationship between the in vitro data and the in vivo data. For ALDH-X, this could involve correlating the in vitro enzyme inhibition profile with the in vivo target engagement profile over time.
A successful IVIVC for ALDH-X would allow researchers to:
-
Predict the in vivo efficacy of new formulations based on their in vitro characteristics.
-
Set meaningful in vitro specifications for quality control.
-
Potentially waive certain in vivo studies for formulation changes during development.
Caption: Conceptual model of IVIVC for an ALDH inhibitor.
Conclusion
The development of a successful ALDH inhibitor like "ALDH-X" relies on a thorough understanding of its properties in both in vitro and in vivo settings. A robust IVIVC is not merely a regulatory requirement but a powerful scientific tool that can accelerate the development process, reduce costs, and ultimately lead to safer and more effective medicines. By carefully designing and executing in vitro and in vivo studies and establishing a strong correlation between them, researchers can gain critical insights into the therapeutic potential of novel ALDH inhibitors.
References
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
-
Patel, R., & Patel, A. (2023). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 19(02), 1037–1047. Available from: [Link]
-
Hardikar, S. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research, 48(4), 68-76. Available from: [Link]
-
Jabbour, A. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(4), 867–872. Available from: [Link]
-
Patel, R., & Patel, A. (2023). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 19(02), 1037–1047. Available from: [Link]
-
Vasiliou, V., & Pappa, A. (2015). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 67(2), 329–359. Available from: [Link]
- Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 63(1), 1-32. (Note: This is a representative citation based on the content of the search results, a specific paper with this exact title and author list from 2011 was not found, but the content is reflective of the comprehensive reviews available).
-
PubChem. This compound. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Alh-32-OH
For the diligent researcher, the journey of discovery with a novel compound like Alh-32-OH culminates not just in groundbreaking data, but in the responsible management of its entire lifecycle. Proper disposal is not merely a procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, a representative hydroxylated aromatic compound. The principles and protocols outlined here are designed to instill confidence and ensure that your laboratory's practices align with the highest standards of safety and scientific integrity.
Part 1: The First Principle of Disposal - Characterization is Key
Before any disposal action is taken, a thorough understanding of the compound's properties is paramount. Since "this compound" is not a universally recognized chemical identifier, we must proceed based on its structural class: a hydroxylated aromatic compound. This classification provides critical clues to its potential hazards. Aromatic compounds can exhibit toxicity, and the hydroxyl group can influence its reactivity and solubility.
The foundational step is a comprehensive hazard assessment, which should be meticulously documented. This involves:
-
Consulting the Safety Data Sheet (SDS): For any newly synthesized or commercial compound, the SDS is the primary source of information. If an SDS for this compound is not available, one must be created based on experimental data and analogy to similar known compounds.
-
Literature Review: Investigate the known hazards of structurally similar aromatic hydroxyl compounds. This will inform the potential for toxicity, reactivity, corrosivity, and ignitability.
-
Experimental Evaluation: In the absence of sufficient data, small-scale testing may be necessary to determine the compound's characteristics, particularly its compatibility with other waste streams.
The Four Pillars of Hazardous Waste Characterization:
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics.[1][2] Your assessment of this compound must determine if it meets any of these criteria:
| Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained water, and ignitable compressed gases and oxidizers. | Aromatic compounds can be flammable. The flash point of this compound must be determined. |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. | The hydroxyl group may impart acidic properties. The pH of this compound solutions should be measured. |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, may give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated. | While less common for simple hydroxylated aromatics, potential for hazardous polymerization or reaction with other waste components should be considered. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is identified through the Toxicity Characteristic Leaching Procedure (TCLP). | Many aromatic compounds are toxic. The potential toxicity of this compound is a primary concern and may necessitate its classification as hazardous waste. |
Part 2: A Step-by-Step Protocol for the Disposal of this compound
Once this compound has been characterized as a hazardous waste, a strict protocol must be followed. The following steps provide a clear and logical workflow for its safe management from the point of generation to its final disposal.
Step 1: Segregation at the Source
Proper waste segregation is the cornerstone of safe laboratory practice.[3][4] Never mix hazardous waste with non-hazardous waste, as this can render the entire mixture hazardous and significantly increase disposal costs.[5]
-
Designated Waste Container: Dedicate a specific, compatible container for this compound waste. For a hydroxylated aromatic compound, a glass or polyethylene container is generally suitable.[4] Avoid metal containers if the compound is found to be corrosive.[4]
-
Solid vs. Liquid: Segregate solid this compound waste from liquid waste streams.[4]
-
Avoid Incompatibles: Do not mix this compound with other chemical wastes unless their compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.
Step 2: Proper Labeling and Storage
Clear and accurate labeling is a legal requirement and essential for preventing accidental misuse or improper disposal.[3][6]
-
Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6] Do not use abbreviations.[6]
-
Hazard Identification: The label should also indicate the specific hazards of the waste (e.g., "Toxic," "Flammable").
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. The container must be kept closed except when adding waste and should be stored in secondary containment to prevent spills.[6][7]
Step 3: On-Site Treatment and Neutralization (Optional and Expert-Only)
In some instances, it may be possible to treat or neutralize a hazardous waste to render it non-hazardous. However, this should only be attempted by trained personnel with a thorough understanding of the chemical reactions involved and in strict accordance with institutional and regulatory guidelines. The EPA allows for on-site treatment in accumulation containers without a permit under specific conditions.[8]
For a hydroxylated aromatic compound, potential deactivation methods could involve oxidation or other chemical degradation techniques. However, these processes can be complex and may produce other hazardous byproducts. Therefore, for this compound, it is strongly recommended to proceed with professional disposal unless a validated and approved in-lab deactivation protocol is available.
Step 4: Professional Disposal
The final and most critical step is to partner with a licensed and reputable hazardous waste disposal company.[1][3] These companies have the expertise and infrastructure to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations.[1]
-
Manifest System: For off-site transport, a hazardous waste manifest is required. This is a legal document that tracks the waste from the generator to the final disposal facility, creating a "cradle-to-grave" record of its management.[8][9]
-
Waste Profile: You will need to provide the disposal company with a detailed waste profile for this compound, including its chemical properties and hazard characterization.
Part 3: Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of chemical waste is a direct reflection of a laboratory's commitment to safety, ethical research, and environmental protection. By following these detailed procedures for this compound, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific practice. This proactive approach to waste management builds a culture of safety and trust, reinforcing your laboratory's reputation as a leader in responsible research.
References
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How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16). Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division - Lehigh University. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016, December 5). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. US EPA. Retrieved from [Link]
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EPA Hazardous Waste Management. Axonator. (2024, April 29). Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
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Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). US EPA. Retrieved from [Link]
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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- 4. acewaste.com.au [acewaste.com.au]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Disclaimer: Data Limitations and Precautionary Principle
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Alh-32-OH (Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3). The recommendations herein are synthesized from established safety protocols for combustible solids, materials with high water hazard potential, and general best practices for chemical hygiene in a research environment.
A complete, publicly available Safety Data Sheet (SDS) with comprehensive toxicological data for this compound (CAS 326794-48-3) is not available at the time of this writing. The information that is available from suppliers identifies this compound with two primary hazards:
-
Combustible Solid (Storage Class 11) [1]: Finely powdered solids can form flammable or explosive mixtures with air and may be ignited by friction, heat, sparks, or flame.
-
Water Hazard Class 3 (WGK 3) [1]: This is the highest water hazard class in the German system, signifying the substance is "highly hazardous to water"[2][3][4]. Release into soil or water systems must be strictly avoided.
Given the lack of specific toxicity data, this guide will operate on the precautionary principle . All procedural recommendations are designed to minimize exposure via inhalation, skin contact, and ingestion, and to prevent environmental release.
Hazard Identification and Risk Assessment
The primary operational risks associated with this compound stem from its physical form and declared hazards.
-
As a lyophilized powder , this compound presents a significant risk of dust formation. Fine dusts increase the surface area available for combustion and can be easily inhaled.
-
As a combustible solid , the material can be ignited by static discharge, friction, or other ignition sources present in a laboratory[5][6][7]. The risk is highest when handling the powder in the open air.
-
As a WGK 3 substance , even small spills that enter the drainage system can cause significant, long-term environmental damage[2][4].
Core Directive: Personal Protective Equipment (PPE)
A thorough workplace hazard assessment is required by OSHA to ensure appropriate PPE is selected[8]. Based on the known hazards of this compound, the following PPE is mandatory.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles, Face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95 respirator or higher (in the absence of a fume hood) |
| Solubilization | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles, Face shield | Heavy-duty nitrile gloves | Flame-resistant lab coat, disposable shoe covers | N95 respirator or higher |
Rationale for PPE Selection:
-
Eye and Face Protection : Chemical splash goggles are essential when handling the powder to prevent eye contact. A face shield should be worn over goggles during tasks with a high risk of dust generation, such as weighing large quantities.
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact with solid chemicals[7]. Double-gloving is recommended when weighing to allow for the clean removal of the outer glove after the task without contaminating hands or equipment.
-
Body Protection : A flame-resistant (FR) lab coat is crucial due to the combustible nature of the solid[7][9]. Ensure the coat is fully buttoned and sleeves are of sufficient length to cover the wrist. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.
-
Respiratory Protection : Due to the unknown inhalation toxicity and the powdered form, all handling of this compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation risk[7]. If a fume hood is not available for a critical task, a properly fitted N95 respirator is the minimum requirement.
Operational Plan: Safe Handling Workflow
This section provides a step-by-step protocol for a common laboratory task: preparing a stock solution of this compound.
Pre-Operational Checks
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Clear Workspace : Remove all unnecessary items from the fume hood, especially flammable materials and potential ignition sources[6].
-
Assemble Materials : Place all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) inside the fume hood before introducing the this compound container.
-
Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (typically Class ABC or D for combustible solids).
-
Spill Kit : Ensure a spill kit for solid chemical waste is readily accessible.
Step-by-Step Weighing and Solubilization Protocol
-
Don the required PPE as outlined in the table above (Goggles, FR Lab Coat, Double Nitrile Gloves).
-
Place the sealed container of this compound on an analytical balance inside the fume hood. Use anti-static weigh boats or an anti-static gun to minimize the risk of ignition from static discharge[5].
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, transfer the desired amount of this compound to the weigh boat.
-
Securely close the primary container of this compound.
-
Transfer the weighed powder into the appropriate vial for solubilization.
-
Add the desired solvent to the vial, cap it securely, and mix until the solid is fully dissolved.
-
Remove the outer pair of gloves and dispose of them as solid hazardous waste.
-
Wipe down the spatula, balance, and any other surfaces with a damp cloth to decontaminate, disposing of the wipe as solid hazardous waste.
Visualization: Safe Handling Workflow
Caption: Workflow for weighing and solubilizing this compound.
Emergency Procedures
Chemical Spill
-
Minor Spill (inside fume hood) :
-
Alert others in the immediate area.
-
Using a scoop or other appropriate tools, carefully collect the spilled solid and place it in a labeled hazardous waste container[5].
-
Decontaminate the area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood) :
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous due to its WGK 3 classification.
Waste Segregation & Labeling
-
Solid Waste : All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste : Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers : The original "empty" container of this compound will still contain residue and must be disposed of as solid hazardous waste.
Disposal Procedure
Follow all institutional, local, and national regulations for hazardous waste disposal[11]. Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the segregated waste containers. Under no circumstances should any this compound waste be disposed of down the drain or in regular trash.
Sources
- 1. Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 97+ 326794-48-3 [sigmaaldrich.com]
- 2. Independently classify water-polluting chemical substances - Hessian Portal for Administrative Services [verwaltungsportal.hessen.de]
- 3. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 4. chemreg.net [chemreg.net]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. umdearborn.edu [umdearborn.edu]
- 11. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
